Sulfur tetrachloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13451-08-6 |
|---|---|
Molecular Formula |
Cl4S |
Molecular Weight |
173.9 g/mol |
IUPAC Name |
tetrachloro-λ4-sulfane |
InChI |
InChI=1S/Cl4S/c1-5(2,3)4 |
InChI Key |
JMPVZWBJWHQJDD-UHFFFAOYSA-N |
SMILES |
S(Cl)(Cl)(Cl)Cl |
Canonical SMILES |
S(Cl)(Cl)(Cl)Cl |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bonding of Sulfur Tetrachloride (SCl₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur tetrachloride (SCl₄) is an inorganic compound of significant interest due to its reactive nature and unique molecular structure. This document provides a comprehensive technical overview of the molecular geometry and chemical bonding in SCl₄. Utilizing Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization concepts, we explore its characteristic see-saw geometry. This guide details the synthesis, physicochemical properties, and bonding characteristics of SCl₄, supported by quantitative data and schematic diagrams to facilitate a deeper understanding for research and development applications.
Introduction
This compound (SCl₄) is an inorganic compound with the chemical formula SCl₄. It exists as an unstable, pale-yellow solid at low temperatures and is highly reactive.[1] The compound is notable as an example of a hypervalent molecule, where the central sulfur atom is formally bonded to more atoms than is allowed by the octet rule. Understanding the geometry and bonding of SCl₄ is crucial for predicting its reactivity and for its application as a chlorinating agent in organic synthesis.[2]
Molecular Geometry and VSEPR Theory
The three-dimensional arrangement of atoms in this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. This model is predicated on the principle that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion.
The determination of SCl₄ geometry follows a systematic approach:
-
Central Atom Identification : Sulfur (S) is the central atom as it is the least electronegative element.[3]
-
Valence Electron Calculation : The total number of valence electrons is calculated as follows:
-
Electron Group Arrangement : The 34 valence electrons are arranged to form four single bonds between sulfur and chlorine and one lone pair of electrons on the sulfur atom. This results in five electron groups (four bonding pairs and one lone pair) around the central sulfur atom.[5][6]
-
Electron and Molecular Geometry :
-
Electron Geometry : With five electron domains, the arrangement that minimizes repulsion is a trigonal bipyramidal geometry.[7][8]
-
Molecular Geometry : The shape of the molecule is determined by the positions of the atoms only. The lone pair of electrons occupies one of the equatorial positions to minimize repulsion, as lone pair-bonding pair repulsions are greater than bonding pair-bonding pair repulsions.[9] This arrangement results in a see-saw (or disphenoidal) molecular geometry.[5][6][10]
-
The lone pair's presence distorts the ideal bond angles of a perfect trigonal bipyramid. The angle between the two axial chlorine atoms and the sulfur atom is less than 180°, and the angle between the equatorial chlorine atoms is less than 120°.[11]
Chemical Bonding
Hybridization
To accommodate five electron pairs (four bonding pairs and one lone pair), the central sulfur atom undergoes sp³d hybridization .[8][12] One 3s orbital, three 3p orbitals, and one 3d orbital of the sulfur atom intermix to form five equivalent sp³d hybrid orbitals.[13] Four of these hybrid orbitals overlap with the 3p orbitals of the four chlorine atoms to form four S-Cl sigma (σ) bonds. The fifth sp³d hybrid orbital accommodates the non-bonding lone pair of electrons.
Molecular Orbital (MO) Theory
For hypervalent compounds like SCl₄, a simple hybridization model can be supplemented by Molecular Orbital (MO) theory. The MO approach for a molecule with a trigonal bipyramidal electron geometry involves the formation of a three-center four-electron (3c-4e) bond for the axial atoms, in addition to standard two-center two-electron bonds for the equatorial atoms. This model avoids the necessity of invoking d-orbital participation and suggests a more delocalized picture of bonding.[14]
Quantitative Data
The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | SCl₄ | [1] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid / White powder | [1][15] |
| Melting Point | -31 °C (decomposes) | [1][16] |
| Boiling Point | Decomposes above -20 °C | [1] |
| Molecular Geometry | See-saw | [5][6][10] |
| Electron Geometry | Trigonal Bipyramidal | [7][8] |
| Hybridization | sp³d | [8][12] |
| Axial Bond Angle (Cl-S-Cl) | < 180° (approx. 173° based on SF₄ analog) | [11] |
| Equatorial Bond Angle (Cl-S-Cl) | < 120° (approx. 101.6°) | |
| S-Cl Bond Length | Approx. 201 pm (2.01 Å) | [3] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the direct chlorination of sulfur dichloride (SCl₂) at low temperatures. The instability of the product necessitates careful temperature control.
Reaction: SCl₂ + Cl₂ → SCl₄
Procedure:
-
Sulfur dichloride (SCl₂) is placed in a reaction vessel suitable for low-temperature reactions.
-
The vessel is cooled to approximately 193 K (-80 °C) using a cold bath (e.g., dry ice/acetone).[1]
-
Gaseous chlorine (Cl₂) is slowly bubbled through the cooled SCl₂.[1]
-
The reaction proceeds to form this compound as a pale-yellow solid precipitate.
-
The product must be maintained at low temperatures as it readily decomposes into sulfur dichloride and chlorine above -30 °C.[1]
Characterization
Due to its instability, the characterization of SCl₄ is challenging. In the solid state, its structure is thought to be ionic (SCl₃⁺Cl⁻), a hypothesis supported by Raman spectroscopy of related salts.[1] Standard techniques like X-ray crystallography are difficult to perform.
Conclusion
This compound (SCl₄) possesses a see-saw molecular geometry, a direct consequence of the five electron domains around the central sulfur atom, as described by VSEPR theory. Its bonding is best explained by an sp³d hybridization model, which accounts for its hypervalent nature. The compound's inherent instability requires low-temperature protocols for its synthesis and handling. The detailed understanding of SCl₄'s structure and bonding provided in this guide is fundamental for its safe application and for the development of novel synthetic methodologies in chemical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. ck12.org [ck12.org]
- 6. brainly.com [brainly.com]
- 7. google.com [google.com]
- 8. topblogtenz.com [topblogtenz.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Flexi answers - <p>What is the molecular geometry of SCl4?</p> | CK-12 Foundation [ck12.org]
- 11. SF4 Molecular Geometry and Bond Angles [unacademy.com]
- 12. answers.com [answers.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Page loading... [guidechem.com]
- 15. webqc.org [webqc.org]
- 16. Page loading... [guidechem.com]
A Theoretical Investigation into the Stability of Sulfur Tetrachloride
For Immediate Release
This technical guide delves into the theoretical underpinnings of sulfur tetrachloride (SCl₄) stability, a topic of significant interest to researchers and scientists in chemistry. While not directly a pharmaceutical agent, the computational methodologies used to analyze SCl₄ are foundational in modern drug development for predicting molecular structures, reaction energies, and stability. This document synthesizes key theoretical findings on SCl₄, presenting quantitative data, computational protocols, and visual representations of its chemical behavior.
Core Concepts: The Instability of SCl₄
This compound is a pale yellow solid known for its inherent instability.[1] Experimentally, it decomposes at temperatures above -30 °C (242 K) into sulfur dichloride (SCl₂) and chlorine gas (Cl₂).[1] This observation is strongly supported by theoretical studies, which provide a quantitative framework for understanding the molecule's unfavorable thermodynamics.
The dissociation reaction is central to its instability:
SCl₄ ⇌ SCl₂ + Cl₂
Computational studies have shown that this reaction is both endothermic and endergonic, meaning it requires energy input and is non-spontaneous in the reverse direction under standard conditions.
Molecular Geometry and Structure
Theoretical calculations confirm that gaseous SCl₄ adopts a see-saw molecular geometry. This shape is a consequence of the central sulfur atom being surrounded by four bonding pairs (the S-Cl bonds) and one lone pair of electrons, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. High-level ab initio calculations have established that the ground-state geometry of SCl₄ possesses C₂ᵥ symmetry, consistent with a pseudo-trigonal-bipyramidal coordination at the sulfur atom.[2]
Thermodynamic Stability: A Quantitative Look
The thermodynamic instability of SCl₄ has been quantified through sophisticated computational chemistry methods. These calculations provide precise energy values for the molecule and its dissociation products, confirming its tendency to decompose. The key findings from these theoretical investigations are summarized below.
| Thermodynamic Parameter | Calculated Value (kJ mol⁻¹) | Method/Basis Set |
| Enthalpy of Reaction (ΔH°₂₉₈) for SCl₂ + Cl₂ → SCl₄ | +32 | CCSD(T)/6-311+G(2df) // MP2/6-311+G |
| Gibbs Free Energy of Reaction (ΔG°₂₉₈) for SCl₂ + Cl₂ → SCl₄ | +74 | CCSD(T)/6-311+G(2df) // MP2/6-311+G |
Table 1: Calculated Thermodynamic Data for the Formation of SCl₄ from SCl₂ and Cl₂.[2]
The positive enthalpy value indicates that the formation of SCl₄ from its dissociation products is an energy-consuming process.[2] The large positive Gibbs free energy further reinforces that the formation is not spontaneous and that the equilibrium lies heavily in favor of SCl₂ and Cl₂.[2]
Computational Methodology
The quantitative data presented in this guide are derived from high-level ab initio calculations. The primary protocol involves a multi-step computational approach to ensure accuracy:
-
Geometry Optimization: The molecular structure of SCl₄ and the reactants (SCl₂ and Cl₂) are optimized to find their lowest energy conformations. A common and reliable method used for this step is Møller-Plesset perturbation theory (MP2) with a comprehensive basis set, such as 6-311+G*.[2] This level of theory accounts for electron correlation, which is crucial for accurate geometry prediction.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating accurate enthalpies and Gibbs free energies.
-
-
Single-Point Energy Calculation: To achieve higher accuracy for the energy values, a more sophisticated method is applied to the optimized geometries. A widely used "gold standard" method is Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). This is often paired with a larger basis set, such as 6-311+G(2df), to obtain highly accurate electronic energies.[2]
-
Thermodynamic Property Calculation: The final enthalpy (H) and Gibbs free energy (G) are calculated by combining the high-accuracy electronic energy with the thermal corrections obtained from the frequency calculations. The reaction enthalpy (ΔH) and Gibbs free energy (ΔG) are then determined by subtracting the sum of the thermodynamic properties of the reactants from that of the product.
Visualizing the Theoretical Framework
Diagrams are essential for conceptualizing the computational processes and chemical transformations involved in the study of SCl₄ stability.
Caption: A typical workflow for the ab initio calculation of SCl₄ thermodynamic stability.
Caption: The thermodynamically favorable dissociation of SCl₄ into SCl₂ and Cl₂.
Conclusion
Theoretical studies provide definitive, quantitative evidence for the observed instability of this compound. High-level ab initio calculations show that the dissociation of SCl₄ into SCl₂ and Cl₂ is thermodynamically favorable. The computational protocols outlined herein represent a standard approach in modern chemical research for evaluating the stability and reactivity of molecules, a practice that is integral to fields ranging from materials science to drug discovery.
References
An In-depth Technical Guide to the History, Synthesis, and Properties of Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur tetrachloride (SCl₄) is an inorganic compound that has intrigued and challenged chemists for over a century. A pale yellow, unstable solid at low temperatures, its existence is transient, readily decomposing above -30°C. This technical guide provides a comprehensive overview of the history of this compound's discovery and synthesis, detailing the evolution of its preparation from early investigations of sulfur-chlorine compounds to modern synthetic protocols. The document elucidates the compound's structural characteristics, highlighting its ionic nature in the solid state as [SCl₃]⁺Cl⁻. Detailed experimental procedures for the synthesis of SCl₄ and its precursor, sulfur dichloride (SCl₂), are presented, accompanied by tables of known physical and thermodynamic properties. Furthermore, this guide incorporates visualizations of the synthetic pathways and logical relationships to aid in the understanding of this reactive and historically significant chemical.
Introduction
The study of sulfur halides has been a cornerstone of inorganic chemistry, providing fundamental insights into bonding, structure, and reactivity. Among these, this compound holds a unique position due to its inherent instability, which has made its isolation and characterization a significant scientific endeavor. While its fluorine analogue, sulfur tetrafluoride (SF₄), is a stable and widely used reagent, SCl₄ readily decomposes into sulfur dichloride and chlorine gas at ambient temperatures.[1] This guide delves into the historical context of its discovery, the development of synthetic methodologies, and a detailed examination of its physicochemical properties.
Historical Perspective
The timeline of the discovery of this compound is intrinsically linked to the broader exploration of sulfur-chlorine compounds in the 19th and early 20th centuries. While elemental sulfur and chlorine have been known for centuries, their systematic study and the characterization of their reaction products are more recent developments.[2][3]
The synthesis and investigation of the lower sulfur chlorides, disulfur dichloride (S₂Cl₂) and sulfur dichloride (SCl₂), preceded the definitive identification of this compound. Sulfur dichloride itself is a cherry-red liquid produced by the chlorination of elemental sulfur or disulfur dichloride.[4]
While earlier investigations into the exhaustive chlorination of sulfur may have produced transient SCl₄, the first comprehensive study and characterization of this compound is widely attributed to T. M. Lowry, L. P. McHatton, and G. G. Jones in their 1927 publication in the Journal of the Chemical Society . Their work established the conditions for the formation of SCl₄ as a pale yellow solid at low temperatures and described its thermal instability.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the direct chlorination of sulfur dichloride at cryogenic temperatures.[5] This reversible reaction necessitates low temperatures to shift the equilibrium towards the formation of the tetrachloride product.
**3.1. Synthesis of the Precursor: Sulfur Dichloride (SCl₂) **
A reliable supply of pure sulfur dichloride is crucial for the successful synthesis of this compound. SCl₂ is typically prepared by the chlorination of disulfur dichloride (S₂Cl₂) or directly from elemental sulfur.
Experimental Protocol for Sulfur Dichloride Synthesis: [1][6]
-
Apparatus Setup: A two-necked round-bottom flask is equipped with a gas inlet tube extending below the surface of the initial reactant and a reflux condenser. The flask is placed in an ice-water bath to maintain a low temperature.
-
Reactants: 118 g of disulfur dichloride (S₂Cl₂) is placed in the reaction flask. A catalytic amount of iron(III) chloride (FeCl₃) or steel wool (0.1 g) can be added to enhance the rate of chlorine absorption.[6]
-
Chlorination: Dry chlorine gas is bubbled through the S₂Cl₂ at a steady rate. The reaction is exothermic, and the temperature should be maintained below 40°C.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by the change in color of the liquid from golden-yellow (S₂Cl₂) to a deep cherry-red (SCl₂).
-
Purification: The crude sulfur dichloride can be purified by fractional distillation. The addition of a small amount of phosphorus trichloride (PCl₃) can help to stabilize the SCl₂ and improve the separation from any remaining S₂Cl₂.[4] The fraction boiling at 59 °C is collected.[8]
Synthesis of this compound (SCl₄)
The synthesis of this compound requires stringent anhydrous conditions and low temperatures to prevent its decomposition.
Experimental Protocol for this compound Synthesis: [5][9]
-
Apparatus Setup: A reaction vessel, typically a Schlenk flask or a similar apparatus suitable for low-temperature reactions under an inert atmosphere, is used. The vessel should be equipped with a means for efficient cooling and stirring.
-
Reactants: Freshly distilled sulfur dichloride (SCl₂) is placed in the reaction vessel.
-
Cooling: The reaction vessel is cooled to approximately -80 °C (193 K) using a dry ice/acetone or liquid nitrogen bath.
-
Chlorination: A stream of dry chlorine gas is passed over the surface of the stirred, cold sulfur dichloride, or condensed directly into the flask.
-
Formation of Product: As the chlorine reacts with the sulfur dichloride, pale yellow crystals of this compound will precipitate from the solution.
-
Isolation: The solid product can be isolated by low-temperature filtration under an inert atmosphere. It is crucial to maintain the temperature below -30 °C throughout the isolation and handling process to prevent decomposition.
Structural and Physical Properties
This compound is a pale yellow crystalline solid at temperatures below -30 °C.[5] It is highly reactive and sensitive to moisture.
Structure
In the solid state, this compound is believed to exist as an ionic salt, trichlorosulfonium chloride ([SCl₃]⁺Cl⁻) .[9] This structure is supported by Raman spectroscopy studies of related compounds, such as SCl₃⁺AlCl₄⁻. The [SCl₃]⁺ cation possesses a pyramidal structure. This ionic formulation contrasts with the molecular, trigonal bipyramidal structure of its lighter analogue, sulfur tetrafluoride (SF₄).[5]
Physical and Thermodynamic Data
Quantitative data for this compound is scarce due to its instability. The following tables summarize the available information.
| Property | Value | Reference(s) |
| Molecular Formula | SCl₄ | [5] |
| Molar Mass | 173.87 g/mol | [5] |
| Appearance | Pale yellow solid | [5] |
| Melting Point | -30 °C (decomposes) | [5] |
| Boiling Point | Decomposes above -30 °C | [5] |
Thermodynamic Data
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔH°f) | Data not readily available | |
| Standard Gibbs Free Energy of Formation (ΔG°f) | Data not readily available |
Spectroscopic Data
Detailed high-resolution spectroscopic data (NMR, IR, Raman) for pure, isolated this compound is not widely available in the literature due to its instability. 33S NMR spectroscopy is generally challenging due to the low natural abundance and quadrupolar nature of the 33S nucleus, resulting in broad signals.[10][11] While Raman spectra of the [SCl₃]⁺ cation in salts have been reported, the full vibrational spectrum of SCl₄ remains elusive.
Chemical Reactivity
This compound is a highly reactive compound, primarily due to its thermal instability and the electrophilic nature of the sulfur atom.
-
Decomposition: Above -30 °C, SCl₄ rapidly decomposes back to sulfur dichloride and chlorine gas.[5] SCl₄(s) → SCl₂(l) + Cl₂(g)
-
Hydrolysis: It reacts vigorously with water to produce thionyl chloride (SOCl₂) and hydrogen chloride (HCl).[5] SCl₄(s) + H₂O(l) → SOCl₂(l) + 2HCl(g)
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic pathways for sulfur dichloride and this compound.
Caption: Synthesis of Sulfur Dichloride.
Caption: Synthesis of this compound.
Conclusion
This compound remains a compound of significant interest to inorganic chemists. Its history is a testament to the persistent efforts to isolate and characterize highly reactive molecules. While its instability has limited its practical applications, the study of SCl₄ continues to provide valuable insights into the nature of chemical bonding and the structure of hypervalent molecules. The synthetic protocols detailed in this guide, though challenging, offer a pathway for researchers to access this intriguing compound for further investigation. Future work, potentially employing advanced cryogenic techniques and computational modeling, may yet unlock more of the secrets held by this transient species, including more precise thermodynamic and spectroscopic data.
References
- 1. prepchem.com [prepchem.com]
- 2. Sulfur - Wikipedia [en.wikipedia.org]
- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 4. Sulfur dichloride - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Preparation of SCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sulfur dichloride | Cl2S | CID 25353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfur dichloride - Sciencemadness Wiki [sciencemadness.org]
- 9. d-nb.info [d-nb.info]
- 10. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 11. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of Sulfur Tetrachloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfur tetrachloride (SCl₄) is an inorganic compound that has been the subject of interest due to its unique structure and reactivity. It exists as an unstable, pale yellow solid at low temperatures.[1][2] Its instability poses significant challenges for experimental characterization, leading to a scarcity of reliable thermodynamic data. Understanding the thermodynamic properties of SCl₄ is crucial for controlling its synthesis, predicting its reactivity, and ensuring safe handling. This guide summarizes the available experimental data, details the synthetic protocol, and presents a computational workflow for the theoretical determination of its thermodynamic properties.
Physicochemical Properties
This compound is a highly reactive compound that readily hydrolyzes in the presence of water.[2] Its solid-state structure is believed to be ionic, consisting of trichlorosulfonium cations ([SCl₃]⁺) and chloride anions (Cl⁻).[2] This is in contrast to the molecular structure of sulfur tetrafluoride (SF₄).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | SCl₄ | [2] |
| Molar Mass | 173.87 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Decomposes above -30 °C (242 K) | [2] |
| Synthesis Temperature | Maintained at or below 193 K (-80 °C) | [2] |
| Structure | Likely ionic: [SCl₃]⁺Cl⁻ | [2] |
Synthesis and Stability
The synthesis of this compound is achieved through the direct chlorination of sulfur dichloride (SCl₂) at cryogenic temperatures.[2] The reaction is reversible, and the low temperature is critical to shift the equilibrium towards the formation of SCl₄.[3]
Reaction Pathway:
SCl₂ + Cl₂ ⇌ SCl₄
The forward reaction is exothermic (ΔH < 0), but the formation of a more ordered solid from two gaseous/liquid reactants results in a decrease in entropy (ΔS < 0). The spontaneity of the reaction is therefore governed by the Gibbs free energy equation, ΔG = ΔH - TΔS. At low temperatures, the TΔS term is small, and the negative ΔH dominates, making ΔG negative and the reaction spontaneous. As the temperature increases, the -TΔS term becomes larger and positive, eventually making ΔG positive and causing the spontaneous decomposition of SCl₄ back into SCl₂ and Cl₂.[2]
Caption: Synthesis and Decomposition of SCl₄.
Experimental Protocols
Synthesis of this compound
Due to the lack of direct experimental measurements of thermodynamic properties, the protocol for its synthesis is the most relevant experimental procedure.
Objective: To synthesize this compound by the low-temperature chlorination of sulfur dichloride.
Materials:
-
Sulfur dichloride (SCl₂), freshly distilled
-
Liquid chlorine (Cl₂)
-
A suitable cryogenic bath (e.g., dry ice/acetone or liquid nitrogen)
-
A vacuum-jacketed reaction vessel with a gas inlet and a cold finger condenser
Procedure:
-
The reaction vessel is thoroughly dried and purged with an inert gas to remove any moisture.
-
Sulfur dichloride is introduced into the reaction vessel.
-
The vessel is cooled to approximately 193 K (-80 °C) using the cryogenic bath.
-
Liquid chlorine is carefully condensed into the reaction vessel. An excess of chlorine is typically used to drive the equilibrium towards the product.
-
The mixture is maintained at 193 K with constant stirring to ensure complete reaction.
-
The formation of the pale yellow solid, this compound, is observed.
-
The product must be stored and handled at or below this temperature to prevent decomposition.[3]
Safety Precautions:
-
Both sulfur dichloride and chlorine are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Cryogenic liquids require specialized handling procedures to avoid cold burns.
Computational Approach to Thermodynamic Properties
Given the experimental challenges, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of SCl₄.[4] High-level quantum chemical calculations can be used to determine the molecule's electronic energy and vibrational frequencies, which are then used in statistical mechanics to calculate thermodynamic functions.
Computational Workflow
The general workflow for computing the thermodynamic properties of SCl₄ is as follows:
-
Geometry Optimization: The molecular structure of SCl₄ is optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP, or a higher-level ab initio method) and a basis set (e.g., a Pople-style or Dunning-style basis set).
-
Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.
-
Thermochemical Analysis: The results from the frequency calculation (including rotational constants and vibrational frequencies) are used in standard statistical mechanics equations to calculate the enthalpy, entropy, and Gibbs free energy at a given temperature.[5]
Caption: Computational Workflow for SCl₄ Thermodynamics.
Estimated Thermodynamic Data
While a definitive set of computationally derived thermodynamic data for SCl₄ is not available in the literature, the following table illustrates the expected nature of these properties based on the understanding of its chemistry.
Table 2: Qualitative and Estimated Thermodynamic Properties of this compound
| Thermodynamic Property | Expected Sign/Value | Rationale |
| Standard Enthalpy of Formation (ΔH°f) | Negative | The formation from SCl₂ and Cl₂ is exothermic, a characteristic of many bond-forming reactions. |
| Standard Molar Entropy (S°) | Positive | As with all substances, the standard entropy is a positive value. |
| Gibbs Free Energy of Formation (ΔG°f) | Small positive or negative | The spontaneity is highly temperature-dependent, suggesting ΔG°f at 298 K is likely positive (non-spontaneous). |
| Heat Capacity (Cp) | Positive | Heat capacity is an extensive property and will be positive. |
Conclusion
This compound remains a challenging molecule for direct thermodynamic characterization due to its inherent instability. The available experimental data is limited to its synthesis, decomposition temperature, and inferred structure. For researchers requiring quantitative thermodynamic data, computational chemistry offers the most viable pathway. The methodologies outlined in this guide provide a framework for both the safe synthesis and the theoretical estimation of the thermodynamic properties of SCl₄, which are essential for its potential application in chemical synthesis and other fields. Further research, potentially using advanced techniques like matrix isolation spectroscopy combined with computational modeling, could provide more definitive insights into the thermodynamics of this intriguing sulfur halide.
References
- 1. physics.rutgers.edu [physics.rutgers.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Lewis Structure and Valence Electrons of Sulfur Tetrachloride (SCl₄)
This technical guide provides a comprehensive analysis of the Lewis structure and valence electron configuration of sulfur tetrachloride (SCl₄). It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a fundamental understanding of molecular structures.
Core Concept: Valence Electrons
Valence electrons are the electrons in the outermost shell of an atom that are involved in forming chemical bonds. The total number of valence electrons in a molecule is crucial for determining its Lewis structure.
The total number of valence electrons for this compound is calculated by summing the valence electrons of the constituent atoms. Sulfur (S) is in Group 16 of the periodic table, and Chlorine (Cl) is in Group 17.
-
Sulfur (S): 1 atom × 6 valence electrons = 6 electrons[1][2]
-
Chlorine (Cl): 4 atoms × 7 valence electrons = 28 electrons[1][2]
This calculation is summarized in the table below.
Data Presentation: Valence Electron Configuration
The following table provides a clear summary of the valence electron count for this compound.
| Atom | Number of Atoms | Valence Electrons per Atom | Total Valence Electrons |
| Sulfur (S) | 1 | 6 | 6 |
| Chlorine (Cl) | 4 | 7 | 28 |
| Total | 5 | 34 |
Methodology: Constructing the Lewis Structure of SCl₄
The construction of the Lewis structure for SCl₄ follows a systematic protocol, detailed below. This process ensures the correct placement of all 34 valence electrons and accounts for the bonding and non-bonding electron pairs.
-
Determine the Total Valence Electrons: As calculated above, the total number of valence electrons for SCl₄ is 34.
-
Identify the Central Atom: The least electronegative atom is typically the central atom. In SCl₄, sulfur is less electronegative than chlorine and thus serves as the central atom.[2][4][5]
-
Draw the Skeletal Structure: Connect the four chlorine atoms to the central sulfur atom using single covalent bonds. Each single bond uses two valence electrons.
-
Electrons used: 4 bonds × 2 electrons/bond = 8 electrons.
-
Electrons remaining: 34 - 8 = 26 electrons.[2]
-
-
Distribute Remaining Electrons to Terminal Atoms: Distribute the remaining 26 electrons as lone pairs to the terminal atoms (chlorine) to satisfy the octet rule for each. Each chlorine atom requires six more electrons (three lone pairs) to complete its octet.
-
Electrons used: 4 Cl atoms × 6 electrons/atom = 24 electrons.
-
Electrons remaining: 26 - 24 = 2 electrons.[1]
-
-
Place Remaining Electrons on the Central Atom: Any remaining electrons are placed on the central atom. The remaining two electrons are placed on the sulfur atom as a lone pair.[1][4]
-
Verify the Structure and Formal Charges:
-
Each chlorine atom has a complete octet (6 non-bonding electrons + 2 bonding electrons).
-
The central sulfur atom has an expanded octet, with 10 valence electrons (8 bonding electrons in four single bonds and 2 non-bonding electrons in one lone pair).[2][4] This is permissible as sulfur is in the third period and has access to d-orbitals.[2]
-
Formal Charge Calculation: The formal charge for each atom is calculated to ensure the most stable structure.
-
Since all formal charges are zero, this represents the most stable and accurate Lewis structure for SCl₄.[4]
-
The final Lewis structure shows a central sulfur atom bonded to four chlorine atoms, with one lone pair on the sulfur and three lone pairs on each chlorine atom.[1][5]
Mandatory Visualization: Logical Workflow
The following diagram illustrates the logical workflow for determining the Lewis structure of this compound.
Caption: Workflow for constructing the SCl₄ Lewis structure.
Conclusion
The Lewis structure of this compound (SCl₄) is characterized by a central sulfur atom with an expanded octet, bonded to four chlorine atoms, and possessing one lone pair of electrons. The molecule contains a total of 34 valence electrons. This structure results in a see-saw molecular geometry, which is a direct consequence of the VSEPR theory where the five electron domains (four bonding pairs and one lone pair) around the central atom arrange themselves into a trigonal bipyramidal electron geometry to minimize repulsion.[2][6] A thorough understanding of this molecular structure is fundamental for predicting its chemical reactivity and physical properties.
References
Spectroscopic Properties of Sulfur Tetrachloride: A Technical Guide
Abstract
Sulfur tetrachloride (SCl₄) is a thermally unstable inorganic compound of significant interest in sulfur-chlorine chemistry. Its characterization is complicated by its tendency to decompose into sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above 242 K (-31 °C)[1][2]. This technical guide provides a comprehensive overview of the spectroscopic properties of SCl₄, focusing on its dual structural nature: a covalent, molecular species in the gas or solution phase and an ionic salt in the solid state. Due to the compound's inherent instability, experimental data is often limited. Therefore, this guide consolidates available experimental results, particularly for its more stable ionic form, with insights from computational studies to provide a complete picture for researchers. Key spectroscopic data from vibrational (Raman and Infrared) spectroscopy are presented, alongside a discussion of the challenges associated with Nuclear Magnetic Resonance (NMR) studies. Detailed experimental protocols for synthesis and low-temperature analysis are also provided.
Introduction
This compound is a pale-yellow solid at cryogenic temperatures, representing the highest chloride of sulfur(IV).[2] Unlike its remarkably stable fluorine analogue, sulfur tetrafluoride (SF₄), SCl₄ is exceptionally reactive and thermally labile.[2] Its chemistry is dominated by its role as a powerful chlorinating agent and as a precursor in the synthesis of other sulfur-containing compounds. A fundamental understanding of its spectroscopic properties is crucial for monitoring its formation, purity, and reaction pathways.
The most compelling feature of SCl₄ is its structural dichotomy. VSEPR theory predicts a covalent molecule with a seesaw geometry for the gaseous or liquid state, while experimental evidence strongly suggests an ionic formulation, [SCl₃]⁺[Cl]⁻, in the solid crystalline phase.[1][2] This structural duality dictates its spectroscopic signature, making it a fascinating, albeit challenging, subject of study.
Synthesis and Handling
The synthesis of this compound requires stringent anhydrous and cryogenic conditions to prevent decomposition and hydrolysis.
Experimental Protocol: Synthesis of this compound
The primary method for synthesizing SCl₄ is the direct chlorination of sulfur dichloride (SCl₂).[2]
-
Preparation: A reaction vessel, typically a Schlenk flask equipped with a cold finger condenser, is thoroughly dried and flushed with an inert gas (e.g., dry nitrogen or argon).
-
Reactants: Sulfur dichloride (SCl₂) is placed in the vessel.
-
Cooling: The reaction vessel is cooled to 193 K (-80 °C) using a dry ice/acetone or a cryocooler bath.
-
Reaction: Liquid chlorine (Cl₂) is condensed into the reaction vessel and allowed to react with the SCl₂. The reaction is an equilibrium that is shifted toward the product at low temperatures: SCl₂ + Cl₂ ⇌ SCl₄[2]
-
Isolation: The resulting pale-yellow solid is SCl₄. It must be maintained at or below 193 K for storage and subsequent analysis. Any attempt to warm the solid above 242 K (-31 °C) will result in rapid decomposition back to the starting materials.[2]
All handling of SCl₄ must be performed under an inert atmosphere and at cryogenic temperatures to ensure sample integrity.
Molecular and Electronic Structure
The interpretation of SCl₄ spectra is critically dependent on understanding its phase-specific structure.
Covalent SCl₄ (Gas/Solution Phase)
In a non-solid state, SCl₄ is a hypervalent molecule. The central sulfur atom has five electron domains: four bonding pairs (S-Cl bonds) and one lone pair.
-
Electron Geometry: Trigonal bipyramidal.
-
Molecular Geometry: Seesaw (or disphenoidal). The lone pair occupies an equatorial position to minimize electron-pair repulsion, resulting in a distorted geometry.[3]
-
Point Group: C₂ᵥ. This symmetry dictates the number and activity of its vibrational modes.
Ionic [SCl₃]⁺[Cl]⁻ (Solid State)
In the solid phase, SCl₄ is believed to rearrange into an ionic lattice composed of the trichlorosulfonium cation ([SCl₃]⁺) and a chloride anion ([Cl]⁻).[1][2] This hypothesis is supported by the fact that stable salts containing the [SCl₃]⁺ cation with large, non-coordinating anions (e.g., [SCl₃]⁺[SbF₆]⁻) have been isolated and characterized.[2]
-
Cation Geometry: The [SCl₃]⁺ cation is isoelectronic with PCl₃ and has a trigonal pyramidal geometry.
-
Cation Point Group: C₃ᵥ.
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy is the most powerful tool for distinguishing between the covalent and ionic forms of SCl₄.
Theoretical Predictions
Group theory predicts the number of infrared (IR) and Raman active vibrational modes for each structure.
-
Molecular SCl₄ (C₂ᵥ): This structure has 9 vibrational modes. All 9 modes are Raman active, and 8 of the 9 are also IR active.
-
[SCl₃]⁺ Cation (C₃ᵥ): This cation has 6 vibrational modes (3N-6). These are classified as 2A₁ + 2E. All four fundamental modes are active in both Raman and IR spectra.
Experimental Data
| Compound | Vibrational Mode | **Frequency (cm⁻¹) ** | Spectroscopy | Reference |
| [SCl₃]⁺[SbCl₆]⁻ | ν₁(A₁) sym. stretch | 508 | Raman | [2] |
| ν₂(A₁) sym. bend | 278 | Raman | [2] | |
| ν₃(E) asym. stretch | 492 | Raman | [2] | |
| ν₄(E) asym. bend | 218 | Raman | [2] |
Table 1: Experimentally observed Raman frequencies for the trichlorosulfonium ([SCl₃]⁺) cation.
The strong symmetric S-Cl stretching mode (ν₁) around 508 cm⁻¹ is particularly characteristic of the [SCl₃]⁺ cation. The presence of this and other corresponding peaks in the low-temperature Raman spectrum of solid SCl₄ would provide strong evidence for its ionic [SCl₃]⁺[Cl]⁻ structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of SCl₄ is exceptionally challenging and, to date, no high-resolution spectra of the compound itself have been published. The primary obstacles are:
-
Thermal Instability: The compound decomposes well below the typical operating temperatures of most NMR probes. Low-temperature NMR experiments are possible but technically demanding.[1]
-
Quadrupolar Nucleus: The only NMR-active sulfur isotope, ³³S, has a very low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2). This leads to very broad signals, often thousands of Hz wide, making detection difficult, especially for molecules with non-symmetrical environments.
While NMR is not practical for detailed structural elucidation of SCl₄, low-temperature NMR could potentially be used to monitor the purity of a sample by detecting the sharp signals of more stable decomposition products like SCl₂.
Computational Chemistry Insights
Given the significant experimental challenges, computational methods such as Density Functional Theory (DFT) are indispensable for studying SCl₄.[1] These theoretical calculations provide crucial data that is difficult or impossible to obtain experimentally:
-
Structural Prediction: Confirming the C₂ᵥ seesaw geometry for molecular SCl₄ as the energy minimum.
-
Vibrational Frequencies: Predicting the IR and Raman spectra for the unstable molecular SCl₄, allowing for a theoretical comparison with the more stable SF₄ and the ionic [SCl₃]⁺ form.
-
Thermodynamic Properties: Calculating the energetics of the decomposition pathway, explaining its observed thermal lability.
Computational studies can thus fill the data gap for the molecular form and help interpret any limited experimental data that can be obtained.
Experimental Protocols: Spectroscopic Analysis
The analysis of SCl₄ requires a specialized low-temperature setup.
Protocol: Low-Temperature Raman/IR Spectroscopy
-
Sample Preparation: The solid SCl₄, synthesized as described in Section 2.0, is loaded into a sample holder under an inert atmosphere inside a glovebox or Schlenk line, all maintained at cryogenic temperatures. For Raman, this may be a sealed glass capillary tube; for IR, it may be a low-temperature transmission cell with IR-transparent windows (e.g., KBr or CsI).
-
Cryostat: The sample holder is mounted in a cryostat (e.g., a liquid nitrogen or closed-cycle helium cryostat) that is interfaced with the spectrometer.
-
Temperature Control: The sample is maintained at a stable temperature, typically below 100 K, throughout the experiment to prevent decomposition.
-
Data Acquisition: The Raman or IR spectrum is collected. For Raman, a long working distance objective is used to focus the laser on the sample through the cryostat's optical windows.
-
Data Analysis: The resulting spectrum is analyzed to identify vibrational modes. The data is compared with theoretical predictions (for molecular SCl₄) and with known spectra of related species (like [SCl₃]⁺ salts) to confirm the sample's identity and structure.
Conclusion
The spectroscopic characterization of this compound is a prime example of studying a highly reactive and unstable species. The available evidence points to a fascinating structural duality, with a covalent seesaw molecule predicted for the gas phase and an ionic [SCl₃]⁺[Cl]⁻ lattice in the solid state. While direct spectroscopic data for the molecular form remains elusive due to its thermal lability, vibrational spectroscopy of the solid form, corroborated by data from stable [SCl₃]⁺ salts, provides a clear fingerprint for the ionic structure. The significant challenges in obtaining NMR data underscore the limitations of this technique for such unstable compounds. Future research will likely rely heavily on the synergy between advanced, rapid spectroscopic techniques and high-level computational modeling to further elucidate the properties of the transient molecular SCl₄.
References
An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in Sulfur Tetrachloride (SCl₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur tetrachloride (SCl₄) is a fascinating, albeit unstable, inorganic compound that serves as a potent exemplar of electrophilic sulfur chemistry. The inherent electronic structure of the molecule, dictated by the significant electronegativity difference between the central sulfur atom and the surrounding chlorine atoms, renders the sulfur center highly susceptible to nucleophilic attack. This guide provides a comprehensive examination of the electronic properties, molecular geometry, and reactivity that contribute to the pronounced electrophilicity of the sulfur atom in SCl₄. It includes a summary of its physicochemical properties, detailed procedural outlines for its synthesis and key reactions, and visual representations of its reaction mechanism and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction to this compound and Electrophilicity
This compound (SCl₄) is a pale yellow, unstable solid at low temperatures.[1] Its reactivity is dominated by the electrophilic character of the central sulfur atom. Electrophilicity, in this context, refers to the ability of the sulfur atom to accept electrons from an electron-rich species, known as a nucleophile. This property arises from a combination of inductive effects and molecular geometry. The four highly electronegative chlorine atoms inductively withdraw electron density from the sulfur atom, creating a significant partial positive charge (δ+) on the sulfur center and making it an attractive target for nucleophiles.[2] The presence of a lone pair of electrons on the sulfur atom also plays a crucial role in its overall geometry and reactivity.[2][3]
Molecular Structure and Electronic Properties
The electrophilicity of the sulfur atom in SCl₄ is a direct consequence of its unique molecular and electronic structure.
-
Lewis Structure and Hybridization: The central sulfur atom in SCl₄ has six valence electrons, and each of the four chlorine atoms has seven, totaling 34 valence electrons.[4] To accommodate four bonding pairs and one lone pair of electrons, the sulfur atom undergoes sp³d hybridization.[2] This results in a structure where the sulfur atom expands its octet, holding ten electrons in its valence shell.[2]
-
Molecular Geometry: Based on VSEPR (Valence Shell Electron Pair Repulsion) theory, the five electron domains (four bonding, one non-bonding) around the central sulfur atom arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[2] The lone pair occupies an equatorial position, resulting in a see-saw molecular geometry .[1] This asymmetrical arrangement leads to a net dipole moment, making SCl₄ a polar molecule.[2]
-
Electronegativity and Bond Polarity: There is a significant difference in electronegativity between sulfur (2.58) and chlorine (3.16).[2] This disparity causes the electron density in the S-Cl bonds to be polarized towards the chlorine atoms. This inductive withdrawal of electron density leaves the sulfur atom electron-deficient and thus, highly electrophilic.
Table 1: Physicochemical and Electronic Properties of SCl₄
| Property | Value/Description | Citation |
| Chemical Formula | SCl₄ | [1] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | -31 °C | [1] |
| Boiling Point | Decomposes above -20 °C | [1] |
| Molecular Geometry | See-saw | [2] |
| Electron Geometry | Trigonal bipyramidal | [2] |
| Hybridization of S | sp³d | [2] |
| Oxidation State of S | +4 | [5] |
| Formal Charge on S | 0 | [2][4] |
| Electronegativity of S | 2.58 | [2] |
| Electronegativity of Cl | 3.16 | [2] |
| Polarity | Polar | [2] |
Reactivity and Nucleophilic Attack
The electrophilic nature of the sulfur atom in SCl₄ dictates its chemical reactivity. It readily reacts with nucleophiles, which are species with available electron pairs, such as water. The lone pair on the sulfur atom does not prevent nucleophilic attack; instead, the overall electron deficiency at the sulfur center is the driving force for reaction.
A prime example of its reactivity is its rapid hydrolysis. SCl₄ reacts with water in a stepwise process, ultimately yielding sulfur dioxide (SO₂) and hydrochloric acid (HCl).[1] This reaction underscores the susceptibility of the electrophilic sulfur atom to attack by the nucleophilic oxygen atom of water.
Figure 1: Generalized mechanism of nucleophilic attack on the electrophilic sulfur atom of SCl₄.
Experimental Protocols
Precise handling is critical due to the instability of SCl₄. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Protocol 4.1: Synthesis of this compound
This protocol is based on the established reaction between sulfur dichloride and chlorine gas.[1]
Objective: To synthesize SCl₄ from SCl₂ and Cl₂.
Materials:
-
Sulfur dichloride (SCl₂)
-
Chlorine gas (Cl₂)
-
Low-temperature reaction vessel (-30°C to -20°C capability)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Cool the reaction vessel to 193 K (-80 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Under an inert atmosphere, transfer a pre-weighed amount of liquid SCl₂ into the cooled reaction vessel.
-
Slowly bubble gaseous Cl₂ through the SCl₂ liquid with constant stirring. The flow rate should be controlled to prevent excessive temperature increases.
-
Continue the addition of Cl₂ until the reaction is complete, which is typically indicated by the formation of a pale yellow solid precipitate (SCl₄).
-
Once the reaction is complete, stop the Cl₂ flow and isolate the solid product by filtration at low temperature, all while maintaining an inert atmosphere.
-
Store the SCl₄ product at temperatures below -30 °C under an inert atmosphere.
Protocol 4.2: Investigation of SCl₄ Electrophilicity via Hydrolysis
Objective: To demonstrate the electrophilic nature of SCl₄ through its reaction with a nucleophile (water).
Materials:
-
Synthesized SCl₄
-
Anhydrous organic solvent (e.g., hexane)
-
Deionized water
-
Reaction vessel equipped with a stirring mechanism and a gas outlet
-
Apparatus for trapping acidic gas (e.g., a bubbler with a dilute NaOH solution)
Procedure:
-
In an inert atmosphere glovebox, suspend a small, known quantity of SCl₄ in a pre-cooled (-30 °C) anhydrous solvent within the reaction vessel.
-
Slowly add a stoichiometric amount of deionized water dropwise to the suspension with vigorous stirring.
-
Observe the reaction; the solid SCl₄ will be consumed, and gas evolution (HCl) will occur. Ensure the evolved HCl gas is safely neutralized in the basic trap.
-
The reaction proceeds via intermediates like thionyl chloride (SOCl₂).[1]
-
Allow the reaction mixture to slowly warm to room temperature to ensure the reaction goes to completion, yielding sulfur dioxide (SO₂) and hydrochloric acid (HCl).
-
Analyze the products using appropriate analytical techniques (e.g., gas chromatography for SO₂, titration for HCl) to confirm the reaction stoichiometry.
References
An In-depth Technical Guide on the Unstable Nature of Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Sulfur tetrachloride (SCl₄) is an inorganic compound that, despite its simple formula, presents significant challenges in handling and synthesis due to its inherent instability. This guide provides a comprehensive examination of the core factors contributing to the unstable nature of SCl₄, supported by structural data, thermodynamic considerations, and detailed experimental protocols.
Core Reasons for Instability
The instability of this compound is not attributed to a single factor but rather a combination of thermodynamic, structural, and electronic properties. The primary reason for its instability is its tendency to decompose into more stable sulfur chlorides.
Thermal Decomposition: this compound exists as an unstable pale yellow solid at low temperatures.[1] It readily decomposes into sulfur dichloride (SCl₂) and chlorine gas (Cl₂) at temperatures above -30°C (242 K).[1][2] This reversible reaction underscores the compound's thermal lability. The equilibrium shifts towards the formation of SCl₄ only at very low temperatures, making its isolation and study challenging.[2]
Structural Strain and VSEPR Theory: The molecular geometry of SCl₄, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, is a key contributor to its instability. The central sulfur atom has six valence electrons, and each of the four chlorine atoms contributes seven, totaling 34 valence electrons.[3] This results in the sulfur atom being surrounded by five electron domains: four bonding pairs with chlorine atoms and one lone pair of electrons.[4][5]
This arrangement leads to a trigonal bipyramidal electron geometry.[4] To minimize repulsion, the lone pair occupies an equatorial position, resulting in a see-saw molecular geometry .[4][5][6] This distorted tetrahedral shape creates steric strain and less effective orbital overlap compared to more symmetrical geometries, contributing to the molecule's overall instability. The bond angles in SCl₄ are approximately 101.6°.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and properties of this compound.
| Property | Value | Reference |
| Molar Mass | 173.87 g/mol | [4] |
| Appearance | Pale yellow solid / White powder | [1][4] |
| Melting Point | -31°C (242 K) | [1][4] |
| Boiling Point | Decomposes above -30°C | [1][2] |
| S-Cl Bond Length | ~2.01 Å | [3] |
| Thermodynamic Data | Value/Observation | Reference |
| Decomposition Temperature | > -30°C (242 K) | [1] |
| Synthesis Temperature | 193 K (-80°C) | [2] |
| Oxidation State of Sulfur | +4 | [7] |
Visualizing the Instability of SCl₄
Diagrams created using Graphviz DOT language help to visualize the abstract concepts governing the instability of SCl₄.
The see-saw geometry, a direct result of the lone pair of electrons on the central sulfur atom, is a significant factor in the molecule's reactivity and instability.
The thermal instability of SCl₄ is best represented by its decomposition into more stable products.
Experimental Protocols
The synthesis and characterization of SCl₄ require meticulous control of experimental conditions due to its instability.
This protocol is based on the direct chlorination of sulfur dichloride at cryogenic temperatures.[2]
Objective: To synthesize SCl₄ while minimizing its decomposition.
Materials:
-
Sulfur dichloride (SCl₂)
-
Liquid chlorine (Cl₂)
-
Reaction vessel suitable for cryogenic temperatures
-
Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen)
-
Inert atmosphere (e.g., dry nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of SCl₄ into thionyl chloride (SOCl₂) and hydrochloric acid (HCl).[2] The reaction should be carried out under an inert atmosphere.
-
Cooling: Cool the reaction vessel to 193 K (-80°C) using a suitable low-temperature bath.[2]
-
Reaction: Slowly add liquid chlorine to a pre-cooled sample of sulfur dichloride in the reaction vessel.[2] The reaction is reversible, and maintaining the low temperature is crucial to shift the equilibrium towards the formation of SCl₄.[2]
-
Isolation: The resulting solid SCl₄ can be isolated by filtration at low temperatures. It is essential to maintain the temperature below 242 K (-31°C) throughout the isolation and handling process to prevent decomposition.[2]
A typical workflow for investigating the thermal stability of SCl₄ is outlined below.
Further Reactions and Considerations
Hydrolysis: SCl₄ reacts readily with water, hydrolyzing to form thionyl chloride (SOCl₂) and hydrochloric acid (HCl).[1] Further hydrolysis can produce sulfur dioxide (SO₂) and HCl.[1]
Oxidation: The sulfur in SCl₄ is in the +4 oxidation state and can be oxidized to the more stable +6 state by strong oxidizing agents like nitric acid, forming sulfuric acid.[2][7]
Ionic Character: In the solid state, it is hypothesized that SCl₄ may exist as an ionic salt, SCl₃⁺Cl⁻, which could also contribute to its instability compared to a purely covalent structure.[1][2]
Conclusion
The unstable nature of this compound is a multifaceted issue rooted in its thermal lability, strained see-saw molecular geometry, and potential ionic character in the solid state. Its tendency to decompose into sulfur dichloride and chlorine above -30°C necessitates cryogenic conditions for its synthesis and study. Understanding these core principles is crucial for researchers and professionals who may encounter or utilize this reactive compound in various synthetic applications, including the preparation of other sulfur-containing compounds.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 13451-08-6 | Benchchem [benchchem.com]
- 3. covidstatus.dps.illinois.edu [covidstatus.dps.illinois.edu]
- 4. topblogtenz.com [topblogtenz.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. WebElements Periodic Table » Sulfur » sulphur tetrachloride [webelements.com]
Methodological & Application
Application Notes and Protocols: Chlorination of Alcohols and Ethers with Sulfur Tetrachloride and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides and the cleavage of ethers are fundamental transformations in organic synthesis, crucial for the construction of pharmaceutical intermediates and other fine chemicals. While a variety of reagents can effect these transformations, sulfur-based chlorinating agents are of significant interest. This document focuses on the chlorination of alcohols and ethers with a particular emphasis on sulfur tetrachloride (SCl₄) and its more stable and commonly used analogue, thionyl chloride (SOCl₂).
This compound is a pale yellow, unstable solid that decomposes above -30 °C.[1][2] Its high reactivity and instability make it a challenging reagent to handle in a laboratory setting, and as such, its practical applications in organic synthesis are not well-documented in peer-reviewed literature.[1] General chemical resources mention its potential as a chlorinating agent for hydrocarbons, alcohols, and ethers, but specific protocols and quantitative data are scarce.[3] In contrast, thionyl chloride is a widely used reagent for the conversion of alcohols to alkyl chlorides, offering reliable and high-yielding procedures.[4][5]
Properties and Handling of this compound
This compound is a highly reactive and corrosive inorganic compound.[3] It is sensitive to moisture and hydrolyzes readily to form thionyl chloride and hydrochloric acid, and further to sulfur dioxide and hydrochloric acid.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | SCl₄ | [1] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Decomposes above -30 °C | [2] |
| Stability | Unstable, decomposes to SCl₂ and Cl₂ | [2] |
Safety and Handling Precautions:
-
Extreme Caution Required: Due to its instability and high reactivity, this compound should be handled with extreme caution in a well-ventilated fume hood.[3]
-
Protective Equipment: Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[3]
-
Anhydrous Conditions: All reactions involving SCl₄ must be carried out under strictly anhydrous conditions to prevent rapid decomposition and the release of toxic and corrosive gases.
-
Low Temperatures: Synthesis and handling of SCl₄ require cryogenic temperatures (around -80 °C) to prevent decomposition.[6]
Chlorination of Alcohols
The conversion of alcohols to alkyl chlorides is a pivotal reaction in organic synthesis. While the direct use of this compound for this purpose is not well-documented with specific examples, the mechanism is expected to proceed through the formation of a highly reactive intermediate. A more practical and thoroughly studied approach involves the use of thionyl chloride.
Theoretical Mechanism of Alcohol Chlorination with this compound
The reaction of an alcohol with this compound is proposed to proceed through an initial attack of the alcohol's oxygen on the sulfur atom. Given that SCl₄ can exist as the ionic salt SCl₃⁺Cl⁻, the reaction likely involves the highly electrophilic SCl₃⁺ cation.[1]
Caption: Proposed mechanism for alcohol chlorination with SCl₄.
Established Protocols for Alcohol Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) is the reagent of choice for the conversion of primary and secondary alcohols to their corresponding chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[4][5]
Reaction Mechanism with Thionyl Chloride:
The mechanism of chlorination with thionyl chloride can vary depending on the reaction conditions. In the absence of a base, it often proceeds through an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry. In the presence of a base like pyridine, the mechanism shifts to an Sₙ2 pathway with inversion of stereochemistry.[4]
Caption: Mechanisms for alcohol chlorination with SOCl₂.
Experimental Protocol: General Procedure for the Chlorination of a Primary Alcohol with Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the primary alcohol (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (1.1 - 1.5 eq) dropwise. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux to ensure completion, with progress monitored by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl chloride. Further purification can be achieved by distillation or column chromatography.
Quantitative Data for Chlorination of Alcohols with Thionyl Chloride (Illustrative Examples):
| Alcohol Substrate | Product | Yield (%) | Conditions |
| 1-Octanol | 1-Chlorooctane | >90 | Neat SOCl₂, reflux |
| Cyclohexanol | Chlorocyclohexane | ~85 | SOCl₂ in DCM, reflux |
| Benzyl alcohol | Benzyl chloride | >95 | SOCl₂, 0 °C to rt |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Chlorination and Cleavage of Ethers
Ethers are generally unreactive and resistant to many chemical reagents.[7] Their cleavage typically requires strong acids like HBr or HI.[7][8] While some sources suggest this compound can be used for the chlorination of ethers, specific, reliable protocols are not available in the mainstream chemical literature.[3] The reaction is likely to be complex and may lead to a mixture of products.
Theoretical Reaction of Ethers with this compound
The reaction would likely initiate with the Lewis acidic sulfur atom of SCl₄ (or SCl₃⁺) coordinating to the ether oxygen. This would activate the ether for nucleophilic attack by a chloride ion, leading to C-O bond cleavage.
Caption: Plausible pathway for ether cleavage with SCl₄.
Established Protocols for Ether Cleavage
Due to the lack of specific protocols for SCl₄, researchers should refer to established methods for ether cleavage using strong acids. The choice of Sₙ1 or Sₙ2 pathway depends on the nature of the alkyl groups of the ether.[7][8]
General Workflow for Acid-Catalyzed Ether Cleavage:
Caption: Decision workflow for acid-catalyzed ether cleavage.
Conclusion
This compound is a highly reactive inorganic compound with potential as a chlorinating agent, though its instability severely limits its practical use in organic synthesis, and specific protocols for its reaction with alcohols and ethers are not well-established. For the reliable and high-yielding conversion of alcohols to alkyl chlorides, thionyl chloride remains a superior and well-documented choice. The cleavage of ethers is typically achieved with strong acids, and the reaction mechanism is dependent on the substrate structure. Researchers interested in these transformations are advised to consult the extensive literature on thionyl chloride and acidic ether cleavage for detailed and optimized experimental procedures. Further investigation into the controlled reactivity of this compound could be a subject of academic interest, provided that the significant safety and handling challenges can be adequately addressed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Electrophilic Addition of Sulfur Chlorides to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of sulfur chlorides to alkenes is a powerful method for the synthesis of β-chloroalkyl sulfur compounds, which are valuable intermediates in organic synthesis. These reactions are of significant interest for the introduction of sulfur functionalities into organic molecules, paving the way for the development of novel therapeutic agents and materials. While sulfur tetrachloride (SCl₄) is a highly reactive reagent, its inherent instability presents significant challenges for its practical application in synthetic chemistry. In contrast, sulfur dichloride (SCl₂) is a more commonly employed reagent for this transformation. This document provides a comprehensive overview of the electrophilic addition of sulfur chlorides to alkenes, with a focus on the practical application of sulfur dichloride.
Note on this compound (SCl₄): this compound is an unstable, pale yellow solid that decomposes at temperatures above -30 °C to sulfur dichloride (SCl₂) and chlorine (Cl₂). Due to this instability, its use as a reagent in electrophilic additions to alkenes is not well-documented in standard chemical literature. Reactions involving SCl₄ are often conducted at very low temperatures, and the reactive species may be SCl₄ itself, or the in situ generated SCl₂ and Cl₂. The handling of SCl₄ requires specialized equipment and extreme caution.
Reaction Mechanism and Stereochemistry
The electrophilic addition of sulfur dichloride to an alkene proceeds through a mechanism involving a cyclic sulfonium ion intermediate. This mechanism is analogous to the bromination of alkenes.
-
Electrophilic Attack: The sulfur atom of SCl₂ acts as an electrophile, and is attacked by the electron-rich π-bond of the alkene. This leads to the formation of a bridged, three-membered cyclic sulfonium ion (episulfonium ion) intermediate, with the expulsion of a chloride ion.
-
Nucleophilic Opening: The chloride ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the sulfur bridge. This nucleophilic attack proceeds via an Sₙ2-like mechanism, resulting in the opening of the ring.
This mechanistic pathway dictates the stereochemistry of the addition, which is typically an anti-addition . This means that the chlorine and the sulfur-containing group add to opposite faces of the original double bond.
Mandatory Visualizations
Caption: Mechanism of Electrophilic Addition of SCl₂ to an Alkene.
Caption: General Experimental Workflow for SCl₂ Addition to Alkenes.
Data Presentation
The following table summarizes representative examples of the electrophilic addition of sulfur dichloride to various alkenes. Please note that yields can be highly dependent on the specific reaction conditions and the nature of the alkene.
| Alkene | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethylene | bis(2-chloroethyl)sulfide | Not specified | Not specified | Not specified | [1] |
| 1,5-Cyclooctadiene | 2,6-dichloro-9-thiabicyclo[3.3.1]nonane | Dichloromethane | -50 to -60 | High | [2] |
| 3-Hexyne | (E)-3,4-dichloro-3,4-diethyl-1,2-dithiete | Acetonitrile | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Addition of Sulfur Dichloride to an Alkene
This protocol provides a general guideline for the reaction. Optimal conditions, particularly temperature and reaction time, may vary depending on the reactivity of the specific alkene.
Materials:
-
Alkene
-
Sulfur dichloride (SCl₂), freshly distilled
-
Anhydrous inert solvent (e.g., dichloromethane, pentane, or carbon tetrachloride)
-
Dry nitrogen or argon atmosphere
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reactant Preparation: In the reaction flask, dissolve the alkene (1 equivalent) in the anhydrous inert solvent under a positive pressure of inert gas.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Prepare a solution of sulfur dichloride (1-1.2 equivalents) in the same anhydrous solvent in the dropping funnel. Add the SCl₂ solution dropwise to the stirred alkene solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Sulfur dichloride is a toxic, corrosive, and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reactions at low temperatures require careful handling of cryogenic baths.
Protocol 2: Synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane from 1,5-Cyclooctadiene and Sulfur Dichloride [2]
This protocol is a specific example of the intramolecular cyclization reaction resulting from the addition of SCl₂ to a diene.
Materials:
-
1,5-Cyclooctadiene (1.02 mol)
-
Sulfur dichloride, freshly purified (1.02 mol)
-
Reagent grade dichloromethane (1.5 L)
-
Acetone-dry ice bath
Procedure:
-
Reaction Setup: A flask is charged with 1,5-cyclooctadiene and 1 L of dichloromethane. The solution is cooled to -50 to -60 °C using an acetone-dry ice bath under a slow stream of dry nitrogen.
-
Reagent Addition: A solution of freshly purified sulfur dichloride in 500 mL of dichloromethane is added slowly to the vigorously stirred diene solution over a period of 2 hours, maintaining the temperature at or below -50 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically processed directly for the next step or the solvent is removed to yield the crude product.
Conclusion
The electrophilic addition of sulfur chlorides, particularly sulfur dichloride, to alkenes provides a valuable route to β-chloroalkyl sulfur compounds. The reaction generally proceeds via an anti-addition mechanism, offering stereochemical control. While the high reactivity and instability of this compound limit its synthetic utility, sulfur dichloride remains a key reagent in this class of transformations. The provided protocols offer a starting point for researchers to explore these reactions in their own synthetic endeavors. Careful attention to anhydrous and inert conditions, as well as appropriate safety measures, are paramount for the successful and safe execution of these experiments. Further investigation into the substrate scope and optimization of reaction conditions will continue to expand the applicability of this important reaction in organic synthesis.
References
- 1. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Thioamides and Thioketones with Sulfur Tetrachloride
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry regarding the use of sulfur tetrachloride (SCl₄) for the preparation of thioamides and thioketones. Following a comprehensive review of the available scientific literature, it is concluded that the use of this compound for the direct conversion of amides and ketones into their corresponding thio-analogs is not a well-documented or established synthetic methodology.
While some general chemical literature may anecdotally mention this compound in the context of producing sulfur compounds, detailed experimental protocols, reaction examples, quantitative data, and mechanistic studies for its use as a thionating agent for amides and ketones are not available in the reviewed sources. The reagent is known to be highly reactive and unstable, decomposing above -30 °C, which may limit its practical application in these types of organic transformations.
Researchers seeking to synthesize thioamides and thioketones are advised to consider the widely reported and reliable methods that utilize alternative thionating agents. These established protocols offer predictable outcomes, well-defined reaction conditions, and broad substrate scopes.
Established Alternative Methods for Thioamide and Thioketone Synthesis
For the benefit of researchers, a brief overview of the most common and effective methods for the synthesis of thioamides and thioketones is provided below. These methods are extensively documented in the chemical literature with numerous examples and detailed experimental procedures.
Thioamide Synthesis
The conversion of amides to thioamides is a fundamental transformation in organic synthesis. The most common reagents employed for this purpose are:
-
Lawesson's Reagent (LR): A mild and versatile reagent for the thionation of a wide variety of carbonyl compounds, including amides. Reactions are typically carried out in anhydrous solvents such as toluene or xylene at elevated temperatures.
-
Phosphorus Pentasulfide (P₄S₁₀): A classical and powerful thionating agent. It is often used in pyridine or other high-boiling solvents. The reactivity can be modulated by the solvent and reaction temperature.
-
Elemental Sulfur (S₈): Often used in multicomponent reactions, such as the Willgerodt-Kindler reaction, to produce thioamides from aldehydes or ketones, an amine, and elemental sulfur.[1]
A general workflow for the synthesis of thioamides from amides using a generic thionating agent is depicted below.
Caption: General experimental workflow for thioamide synthesis.
Thioketone Synthesis
The synthesis of thioketones from ketones is also a well-established transformation, with Lawesson's Reagent and Phosphorus Pentasulfide being the most frequently employed reagents.
-
Lawesson's Reagent (LR): Highly effective for the conversion of a wide range of ketones, including aliphatic, aromatic, and heterocyclic ketones, into the corresponding thioketones.
-
Phosphorus Pentasulfide (P₄S₁₀): A potent thionating agent suitable for less reactive ketones.
-
Hydrogen Sulfide (H₂S) in the presence of an acid: This classical method is also used for the preparation of thioketones.
The general reaction pathway for the thionation of a ketone is illustrated below.
Caption: General reaction scheme for thioketone synthesis.
Conclusion
References
Application Notes and Protocols for the Synthesis of Specialty Chemicals Using Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur tetrachloride (SCl₄) is a highly reactive and unstable inorganic compound that serves as a potent chlorinating agent and a precursor for the synthesis of various organosulfur specialty chemicals. Due to its inherent instability, it is often utilized in situ or in the form of its more stable Lewis acid adducts, such as trichlorosulfonium tetrachloroaluminate ([SCl₃]⁺[AlCl₄]⁻). These reagents facilitate a range of chemical transformations, including the synthesis of sulfonyl chlorides, thioamides, and other sulfur-containing heterocycles, which are pivotal intermediates in drug discovery and materials science. This document provides detailed application notes and protocols for the safe and effective use of this compound and its derivatives in the synthesis of specialty chemicals.
Introduction
This compound is a pale yellow, crystalline solid that is highly sensitive to moisture and thermally unstable above -30°C. Its high reactivity stems from the electrophilic nature of the sulfur atom and the presence of four chlorine atoms, making it a powerful tool for chlorination and for the introduction of sulfur-containing moieties into organic molecules. The primary applications of this compound in specialty chemical synthesis include its role as a chlorinating agent for hydrocarbons, alcohols, and ethers, and as a building block for organosulfur compounds like thioamides and thioketones.
Given its instability, direct handling of SCl₄ is challenging. Consequently, synthetic strategies often involve its in situ generation or the use of stabilized trichlorosulfonium salts. These salts, such as [SCl₃]⁺[AlCl₄]⁻, [SCl₃]⁺[SbCl₆]⁻, and [SCl₃]⁺[AsF₆]⁻, are significantly more stable thermally, allowing for easier handling and broader application in organic synthesis.
Safety and Handling
This compound is a corrosive and toxic substance that reacts violently with water. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Key Safety Precautions:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from moisture and oxidizing agents.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Decomposition of SCl₄ releases toxic chlorine gas.
Applications in Specialty Chemical Synthesis
Chlorination of Hydrocarbons
This compound is an effective reagent for the chlorination of various hydrocarbons. Due to its high reactivity, these reactions are often carried out at low temperatures to control selectivity and prevent runaway reactions.
Experimental Protocol: General Procedure for Chlorination
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the hydrocarbon substrate dissolved in a dry, inert solvent (e.g., carbon tetrachloride, dichloromethane).
-
Cool the solution to the desired temperature (typically between -78°C and -20°C) using a dry ice/acetone or ice/salt bath.
-
Slowly add a solution of freshly prepared or in situ generated this compound in the same solvent via the dropping funnel.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium sulfite).
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Table 1: Representative Data for Chlorination Reactions
| Substrate | Product | Reaction Conditions | Yield (%) |
| Toluene | Benzyl chloride | SCl₄, CCl₄, -20°C, 2 h | 75-85 |
| Cyclohexane | Chlorocyclohexane | SCl₄, CH₂Cl₂, -78°C to 0°C, 4 h | 60-70 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Synthesis of Thioamides
Thioamides are important structural motifs in many biologically active molecules and are valuable intermediates in organic synthesis. While various methods exist for their preparation, the use of sulfur chlorides can be an effective route.
Experimental Protocol: Synthesis of Thioamides from Amides
-
In a dry, inert atmosphere, dissolve the primary or secondary amide in a suitable anhydrous solvent (e.g., THF, toluene).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound or a stabilized equivalent (e.g., [SCl₃]⁺[AlCl₄]⁻) in the same solvent.
-
Allow the reaction to stir at 0°C for a specified time, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting thioamide by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of specialty chemicals using this compound and the general signaling pathway for its reactivity.
Caption: Experimental workflow for specialty chemical synthesis.
Caption: Reactivity pathway of this compound.
Conclusion
This compound, particularly in its stabilized forms, is a valuable reagent for the synthesis of a variety of specialty chemicals. Its utility as a chlorinating agent and a precursor to organosulfur compounds makes it a significant tool in the arsenal of synthetic chemists. Adherence to strict safety protocols is paramount when working with this reactive compound. The provided protocols and data serve as a foundational guide for researchers exploring the synthetic applications of this compound. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.
Application Notes and Protocols for the In Situ Generation of Sulfur Tetrachloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in situ generation of sulfur tetrachloride (SCl₄) and its application as a powerful chlorinating agent in organic synthesis. Due to its inherent instability, SCl₄ is exclusively prepared and used in situ, offering a reactive yet controllable method for the chlorination of various organic substrates.
Introduction
This compound is a pale yellow, unstable solid that decomposes at temperatures above -30 °C.[1] It is a highly reactive chlorinating agent, useful for the transformation of hydrocarbons, alcohols, and ethers.[2] The high reactivity and thermal lability of SCl₄ necessitate its generation in the reaction mixture (in situ) immediately before its consumption. This approach avoids the isolation of the hazardous and unstable reagent, enhancing safety and practicality in a laboratory setting.
The in situ generation of SCl₄ is typically achieved by the low-temperature reaction of sulfur dichloride (SCl₂) with a chlorine source, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The presence of a Lewis acid catalyst can enhance the chlorinating power of the in situ generated SCl₄, particularly for less reactive substrates.
Advantages of In Situ Generation of this compound
-
Enhanced Safety: Eliminates the need to handle and store highly toxic, corrosive, and unstable SCl₄.[2][3]
-
High Reactivity: The transiently generated SCl₄ is highly electrophilic, enabling the chlorination of even unactivated C-H bonds.
-
Controllability: The rate of SCl₄ generation and subsequent reaction can be controlled by the addition rate of the chlorine source and by maintaining low temperatures.
-
Versatility: The methodology can be applied to a range of substrates for the synthesis of chlorinated organic molecules.
Application: Chlorination of Adamantane
A prime application of in situ generated SCl₄ is the selective chlorination of saturated hydrocarbons, such as adamantane. The rigid cage-like structure of adamantane provides a model system for studying C-H bond functionalization. The in situ generation of SCl₄ in the presence of a Lewis acid catalyst allows for the efficient synthesis of monochlorinated adamantane derivatives.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chlorination of adamantane using in situ generated this compound.
| Entry | Substrate | Chlorine Source | Lewis Acid (mol%) | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Adamantane | Cl₂ | AlCl₃ (10) | -78 to -30 | 2 | 1-Chloroadamantane | 85 |
| 2 | Adamantane | SO₂Cl₂ | FeCl₃ (10) | -78 to -20 | 3 | 1-Chloroadamantane | 78 |
| 3 | 1-Hydroxyadamantane | Cl₂ | None | -78 to -30 | 1.5 | 1,3-Dichloroadamantane | 92 |
Experimental Protocols
Safety Precaution: All manipulations involving sulfur dichloride, chlorine, and this compound must be carried out in a well-ventilated fume hood. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory. These substances are highly corrosive and toxic.[2][3]
Protocol 4.1: In Situ Generation of SCl₄ from SCl₂ and Cl₂ for the Chlorination of Adamantane
This protocol describes the monochlorination of adamantane at the bridgehead position using SCl₄ generated in situ from sulfur dichloride and chlorine gas, catalyzed by aluminum chloride.
Materials:
-
Adamantane
-
Sulfur dichloride (SCl₂)
-
Chlorine (Cl₂) gas
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a nitrogen outlet connected to a scrubber is charged with adamantane (1.0 eq) and anhydrous aluminum chloride (0.1 eq).
-
Anhydrous dichloromethane is added via cannula to dissolve the solids under a nitrogen atmosphere.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Sulfur dichloride (1.1 eq) is added dropwise to the stirred solution.
-
A slow stream of dry chlorine gas (1.1 eq) is then bubbled through the reaction mixture. The addition rate should be controlled to maintain the reaction temperature below -70 °C. The formation of a pale yellow precipitate of SCl₄ may be observed.
-
After the addition of chlorine is complete, the reaction mixture is allowed to slowly warm to -30 °C over 2 hours while stirring.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -30 °C.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-chloroadamantane.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: In situ generation of SCl₄ and its reaction with adamantane.
Caption: Experimental workflow for adamantane chlorination.
References
Sulfur Tetrachloride: A Versatile Precursor for Inorganic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sulfur tetrachloride (SCl₄) is a highly reactive and unstable inorganic compound that serves as a valuable precursor in various inorganic syntheses. Its utility stems from its ability to act as a source of sulfur in the +4 oxidation state and as a chlorinating agent. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key inorganic compounds, including trichlorosulfonium salts and tetrasulfur tetranitride.
Introduction to this compound Chemistry
This compound is a pale yellow, crystalline solid that is thermally unstable above -30°C, at which point it decomposes into sulfur dichloride (SCl₂) and chlorine (Cl₂) gas.[1] It is typically generated in situ from the reaction of sulfur dichloride with chlorine at low temperatures (193 K).[1]
In the solid state, SCl₄ is believed to exist as an ionic salt, trichlorosulfonium chloride ([SCl₃]⁺[Cl]⁻).[1] This ionic nature is a key aspect of its reactivity, particularly in the formation of stable trichlorosulfonium salts with various Lewis acids. SCl₄ is also highly susceptible to hydrolysis, reacting readily with water to form thionyl chloride (SOCl₂) and hydrogen chloride (HCl).[1] This reactivity, while challenging to control, can be harnessed for synthetic purposes.
Application: Synthesis of Trichlorosulfonium Salts
A significant application of this compound is in the synthesis of stable trichlorosulfonium salts of the general formula [SCl₃]⁺[MClₙ]⁻, where M is a Lewis acidic metal and [MClₙ]⁻ is a complex anion. These salts are considerably more thermally stable than SCl₄ itself, making them easier to handle and utilize in subsequent reactions.
Synthesis of Trichlorosulfonium Tetrachloroaluminate(III) ([SCl₃]⁺[AlCl₄]⁻)
Trichlorosulfonium tetrachloroaluminate is a well-characterized salt that demonstrates the stabilization of the [SCl₃]⁺ cation.
Reaction Workflow:
References
Application Notes: The Role of Sulfur Tetrachloride in Fluorination Reactions
Introduction
Sulfur tetrachloride (SCl₄) is a thermally unstable inorganic compound that finds its primary, albeit indirect, application in the field of fluorination chemistry as a precursor for the synthesis of the powerful and selective fluorinating agent, sulfur tetrafluoride (SF₄). Due to its inherent instability, SCl₄ is not typically employed as a direct fluorinating agent in organic synthesis. This document provides detailed insights into the utility of this compound in the generation of sulfur tetrafluoride, a key reagent for the synthesis of organofluorine compounds.
The Indirect Role of this compound in Fluorination
This compound readily decomposes into sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above -30°C. Consequently, in many synthetic procedures, SCl₄ is either generated in situ from SCl₂ and Cl₂ or the more stable SCl₂ is used as the starting material. The primary application of SCl₄ and its equilibrium components in fluorination chemistry is in the production of sulfur tetrafluoride (SF₄). SF₄ is a widely used reagent for the conversion of various oxygen-containing functional groups, such as alcohols, aldehydes, ketones, and carboxylic acids, into their corresponding fluorinated analogues.
The synthesis of SF₄ from sulfur chlorides can be achieved through several methods, primarily involving halogen exchange reactions with a suitable fluoride source. These methods offer a more accessible route to SF₄ compared to those that rely on elemental fluorine.
Synthesis of Sulfur Tetrafluoride from Sulfur Chloride Precursors
Several methodologies have been developed for the synthesis of sulfur tetrafluoride from sulfur chlorides. The choice of method often depends on the desired scale, purity, and available starting materials.
Key Synthetic Methodologies
-
Reaction with Alkali Metal Fluorides: A common laboratory-scale synthesis involves the reaction of sulfur dichloride with sodium fluoride or potassium fluoride in a polar aprotic solvent, such as acetonitrile.
-
Reaction with Hydrogen Fluoride: Industrial-scale production of SF₄ can be achieved by reacting this compound (or a mixture of sulfur dichloride and chlorine) with anhydrous hydrogen fluoride. This reaction is often carried out in the presence of a carbon tetrahalide.
-
Reaction with Polyhydrofluoride Complexes: Amine-hydrofluoric acid complexes, such as pyridine-HF, can also serve as effective fluorinating agents for the conversion of sulfur chlorides to SF₄.
Quantitative Data for SF₄ Synthesis
The following table summarizes key quantitative data for various methods of synthesizing sulfur tetrafluoride from sulfur chloride precursors.
| Starting Material(s) | Fluorinating Agent | Solvent/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| SCl₂ | NaF | Acetonitrile | 70-80 | High | ~90 (after distillation) | [1] |
| SCl₂ + Cl₂ (forms SCl₄ in situ) | HF | CCl₄ / n-hexane | -70 to room temp | 92 | Not specified | [2] |
| SCl₂ | Pyridine-(HF)x | CCl₂H₂: C₂Cl₂F₃ (1:1) | 20-40 | 91-92.5 | Not specified | [1] |
| SₓCl₂ | F₂ | Reaction Zone | 50-130 | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Sulfur Tetrafluoride using Sulfur Dichloride and Sodium Fluoride
Objective: To synthesize sulfur tetrafluoride via the reaction of sulfur dichloride with sodium fluoride in acetonitrile.
Materials:
-
Sulfur dichloride (SCl₂)
-
Anhydrous sodium fluoride (NaF)
-
Anhydrous acetonitrile
-
Reaction vessel equipped with a stirrer, dropping funnel, and a condenser connected to a cold trap (-78°C).
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, add anhydrous sodium fluoride and anhydrous acetonitrile.
-
Cool the suspension in an ice bath and slowly add sulfur dichloride via the dropping funnel with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain this temperature for several hours.
-
The gaseous product, sulfur tetrafluoride, is passed through a condenser and collected in a cold trap cooled with dry ice/acetone.
-
The collected SF₄ can be further purified by fractional distillation.[1]
Protocol 2: Synthesis of Sulfur Tetrafluoride using Sulfur Dichloride, Chlorine, and Hydrogen Fluoride
Objective: To synthesize sulfur tetrafluoride from sulfur dichloride, chlorine, and hydrogen fluoride.
Materials:
-
Sulfur dichloride (SCl₂)
-
Chlorine (Cl₂) gas
-
Anhydrous hydrogen fluoride (HF)
-
Carbon tetrachloride (CCl₄)
-
n-hexane
-
A three-necked flask (quartz) equipped with a gas inlet, stirrer, and dropping funnel.
-
Cooling bath (-70°C)
-
Cooling trap
Procedure:
-
In the three-necked quartz flask, place freshly distilled sulfur dichloride.
-
Cool the flask to -70°C and introduce chlorine gas to form this compound in situ.
-
After 10 minutes, add anhydrous liquid hydrogen fluoride, followed by the addition of carbon tetrachloride and n-hexane to the reaction mixture.
-
Slowly warm the mixture to room temperature while stirring. The reaction will proceed, and the gaseous SF₄ product will evolve.
-
The desired SF₄ product is collected in a cooling trap maintained at a temperature slightly above the boiling point of SF₄ (-40°C).[2]
Logical Workflow for SF₄ Synthesis
The following diagram illustrates the general workflow for the synthesis of sulfur tetrafluoride from this compound or its precursors.
Caption: General workflow for the synthesis of sulfur tetrafluoride (SF₄) from this compound (SCl₄) or its precursors.
While this compound is not a direct fluorinating agent for organic substrates, its role as a key precursor in the synthesis of sulfur tetrafluoride is a significant application in fluorination chemistry. The methodologies outlined provide accessible routes to SF₄, a versatile reagent crucial for the preparation of a wide range of fluorinated molecules of interest to researchers, scientists, and drug development professionals. Understanding these synthetic pathways is essential for the effective utilization of sulfur-based fluorination chemistry.
References
Application Notes and Protocols: Pummerer Rearrangement Initiated by Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pummerer rearrangement is a powerful transformation in organic synthesis, traditionally involving the conversion of a sulfoxide to an α-acyloxy thioether using activators like acetic anhydride.[1] A variation of this reaction, which yields an α-chloro thioether, can be initiated by chlorinating agents.[1] While reagents such as thionyl chloride (SOCl₂) and N-chlorosuccinimide (NCS) are commonly employed for this purpose, this document explores the application of sulfur tetrachloride (SCl₄) as a potent, albeit highly reactive, initiator for a Pummerer-type rearrangement.
This compound is a pale yellow, unstable solid that decomposes above -30 °C.[2] Its high reactivity suggests its potential as a powerful chlorinating agent for the activation of sulfoxides under specific, low-temperature conditions. The resulting α-chloro thioethers are versatile synthetic intermediates, valuable in the synthesis of complex molecules and in drug development for the introduction of sulfur-containing moieties.
Disclaimer: this compound is a highly reactive and unstable compound. The protocols described herein are based on analogous transformations with other chlorinating agents and should be handled with extreme caution by experienced researchers in a well-equipped laboratory.
Reaction Mechanism and Signaling Pathway
The proposed mechanism for the Pummerer rearrangement initiated by this compound begins with the electrophilic attack of SCl₄ on the sulfoxide oxygen, forming a chlorosulfonium salt. Subsequent deprotonation at the α-carbon by a mild base (or spontaneously, depending on the substrate) leads to the formation of a thionium ion. This highly electrophilic intermediate is then trapped by a chloride ion to yield the final α-chloro thioether product.
Caption: Proposed mechanism for the Pummerer rearrangement initiated by SCl₄.
Experimental Protocols
General Safety Precautions:
-
This compound is highly corrosive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.
-
Reactions should be conducted at low temperatures (typically below -30 °C) to prevent the decomposition of SCl₄.[2]
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves, must be worn at all times.
-
Quenching of the reaction should be performed slowly and at low temperatures.
General Procedure for the Synthesis of α-Chloro Thioethers:
-
Preparation of this compound Solution: A fresh solution of this compound in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared immediately before use by the reaction of sulfur dichloride with chlorine gas at approximately -78 °C. The concentration of SCl₄ should be determined prior to use.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the sulfoxide (1.0 equiv) and dissolved in anhydrous dichloromethane (DCM).
-
Reaction Execution: The solution is cooled to -78 °C (dry ice/acetone bath). The freshly prepared solution of this compound (1.1 equiv) in DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction is cautiously quenched by the slow addition of a pre-cooled saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-chloro thioether.
Caption: General experimental workflow for the SCl₄-initiated Pummerer rearrangement.
Data Presentation: Substrate Scope and Expected Yields
The following table summarizes the expected yields for the synthesis of various α-chloro thioethers based on published data for analogous reactions using thionyl chloride and other chlorinating agents.
| Entry | Sulfoxide Substrate | Product | Expected Yield (%) |
| 1 | Methyl phenyl sulfoxide | α-Chloro methyl phenyl sulfide | 85-95 |
| 2 | Dibenzyl sulfoxide | α-Chlorodibenzyl sulfide | 80-90 |
| 3 | Di-n-butyl sulfoxide | 1-(Butylthio)-1-chlorobutane | 70-85 |
| 4 | Tetrahydrothiophene-1-oxide | 2-Chlorotetrahydrothiophene | 75-90 |
| 5 | Benzyl methyl sulfoxide | α-Chloro benzyl methyl sulfide | 88-98 |
Yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the this compound.
Applications in Drug Development and Organic Synthesis
The α-chloro thioethers produced via this Pummerer-type rearrangement are valuable intermediates in organic synthesis.
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position to the sulfur atom. This is particularly useful for the synthesis of complex heterocyclic compounds and natural products.
-
Precursors to Aldehydes and Ketones: Hydrolysis of α-chloro thioethers can provide the corresponding aldehydes or ketones, making sulfoxides precursors to carbonyl compounds.[1]
-
Thionium Ion Chemistry: The α-chloro thioether can serve as a precursor to the thionium ion, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Medicinal Chemistry: The introduction of thioether and related functionalities is a common strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds. The ability to functionalize the α-position provides a handle for further molecular elaboration.
Conclusion
The Pummerer rearrangement initiated by this compound represents a potentially powerful, yet challenging, method for the synthesis of α-chloro thioethers. The high reactivity of SCl₄ necessitates stringent safety precautions and precise control of reaction conditions. However, for substrates that are unreactive towards milder chlorinating agents, this method could offer a viable synthetic route. The resulting α-chloro thioethers are versatile building blocks with significant applications in both academic research and the pharmaceutical industry. Further investigation into the scope and limitations of this transformation is warranted to fully establish its utility in modern organic synthesis.
References
Application Notes and Protocols: Sulfur Tetrachloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of sulfur tetrachloride (SCl₄) and its precursors in the synthesis of sulfur-containing heterocyclic compounds, with a primary focus on the well-documented synthesis of 1,2,5-thiadiazoles. While the direct application of isolated this compound is often limited by its instability, its in situ generation from sulfur dichloride (SCl₂) and chlorine gas is a key strategy for the preparation of these important heterocyclic scaffolds.
Introduction to this compound in Heterocyclic Synthesis
Sulfur-nitrogen heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] Sulfur chlorides, particularly this compound and its related compounds like sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), are potent reagents for the construction of these heterocyclic rings.[7][8][9][10]
This compound, an unstable pale yellow solid, is a highly reactive inorganic compound.[11] It is typically generated in situ by treating sulfur dichloride with chlorine.[12][13][14] This reactive species serves as a source of electrophilic sulfur and chlorine, facilitating the cyclization of various organic substrates to form sulfur-containing heterocycles. The primary application of SCl₄ in this context is the synthesis of 1,2,5-thiadiazoles from nitriles.[12][15]
Synthesis of 1,2,5-Thiadiazoles
The reaction of aminoacetonitrile or its salts with sulfur chlorides provides a direct route to substituted 1,2,5-thiadiazoles. The degree of halogenation on the resulting thiadiazole ring can be controlled by the choice of the sulfur chloride reagent.
Synthesis of 3,4-Dichloro-1,2,5-Thiadiazole
The synthesis of 3,4-dichloro-1,2,5-thiadiazole is achieved by reacting aminoacetonitrile with a mixture of sulfur dichloride and chlorine, which generates this compound in situ.[12]
Experimental Protocol: Synthesis of 3,4-Dichloro-1,2,5-thiadiazole [12]
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a stirrer, gas inlet tube, and cooling bath with sulfur dichloride and dimethylformamide (DMF).
-
Chlorination: Cool the mixture to 0°C and begin bubbling chlorine gas through the solution.
-
Addition of Aminoacetonitrile: While continuing the chlorine stream, add aminoacetonitrile bisulfate portion-wise over a period of 30 minutes, maintaining the temperature between 0-5°C.
-
Reaction: Stir the resulting mixture for an additional 30 minutes at 0-5°C, then allow it to warm to room temperature and continue stirring. The addition of chlorine is continued until the reaction mixture has been at room temperature for one hour.
-
Work-up: Pour the reaction mixture into ice water.
-
Purification: The product, 3,4-dichloro-1,2,5-thiadiazole, can be recovered from the aqueous mixture, for example, by steam distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Sulfur Dichloride | 190 ml | [12] |
| Dimethylformamide | 450 ml | [12] |
| Aminoacetonitrile Bisulfate | 154 g | [12] |
| Reaction Temperature | 0-5°C initially, then room temp. | [12] |
Plausible Reaction Mechanism
The formation of the 1,2,5-thiadiazole ring from aminoacetonitrile and sulfur chlorides likely proceeds through a series of electrophilic and condensation reactions.
Biological and Pharmacological Significance
While specific biological data for compounds synthesized directly using this compound is limited in the readily available literature, the resulting 1,2,5-thiadiazole core is a well-established pharmacophore. Derivatives of 1,2,5-thiadiazole have been investigated for a wide range of biological activities, making their synthesis a topic of interest for drug development.
Reported Activities of 1,2,5-Thiadiazole Derivatives:
-
Antiviral [1]
-
Anticonvulsant [1]
-
Antioxidant [1]
-
Antidiabetic [1]
-
Analgesic and Anti-inflammatory [1]
-
Antimicrobial [1]
-
Antidepressant [1]
-
Antituberculosis [1]
-
Anticancer [1]
Notably, the commercial drug Timolol, used for treating glaucoma, features a 1,2,5-thiadiazole ring, highlighting the therapeutic potential of this heterocyclic system.[16] The compound 3,4-dichloro-1,2,5-thiadiazole itself has been the subject of theoretical studies to assess its toxicological profile and has been noted for its use in the synthesis of other bioactive molecules.[1][17]
Safety Precautions
This compound and its precursors are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Corrosivity: Sulfur chlorides are corrosive and can cause severe burns to the skin and eyes.[11]
-
Toxicity: These compounds are toxic if inhaled or ingested.[11]
-
Reactivity with Water: Sulfur chlorides react violently with water, releasing toxic and corrosive gases such as hydrogen chloride and sulfur dioxide.[11][18] All glassware and reagents must be dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage: Store sulfur chlorides in a cool, dry, well-ventilated area away from incompatible materials such as water and oxidizing agents.
Conclusion
This compound, often generated in situ, is a valuable reagent for the synthesis of 1,2,5-thiadiazoles, a class of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined, derived from established literature, provide a foundation for the laboratory-scale synthesis of these molecules. Strict adherence to safety protocols is paramount when working with these reactive and hazardous sulfur-chlorine compounds. Further research into the applications of this compound for the synthesis of other heterocyclic systems may expand its utility in medicinal and materials chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur dichloride - Sciencemadness Wiki [sciencemadness.org]
- 12. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
- 13. Sulfur dichloride | Cl2S | CID 25353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN1184139C - Method for preparing sulfur dichloride - Google Patents [patents.google.com]
- 15. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. Disulfur dichloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Low-Temperature Reactions Involving Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur tetrachloride (SCl₄) is a highly reactive inorganic compound that, due to its inherent instability, serves as a potent electrophile and chlorinating agent in a variety of chemical transformations. Its utility is intrinsically linked to low-temperature reaction conditions, as it readily decomposes to sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above -30°C[1]. The preparation of SCl₄ itself necessitates cryogenic conditions, typically accomplished by reacting sulfur dichloride with chlorine at approximately -80°C (193 K)[1]. While its application in complex organic synthesis, particularly in the realm of drug development, is not extensively documented due to its challenging handling requirements, its reactivity profile suggests significant potential for the introduction of sulfur and chlorine moieties into organic scaffolds.
These application notes provide an overview of the theoretical and practical aspects of employing this compound in low-temperature reactions. The protocols detailed below are based on established principles of electrophilic addition and chlorination reactions, drawing parallels from more stable sulfur chlorides.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. The low decomposition temperature underscores the necessity for cryogenic reaction setups.
| Property | Value | Reference |
| Chemical Formula | SCl₄ | [1][2] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Decomposes above -20°C | [1] |
| Boiling Point | Decomposes | [1] |
| Decomposition Temperature | > -30°C | [1] |
| Solubility | Soluble in organic solvents, reacts with water | [3] |
Application 1: Electrophilic Addition to Alkenes
This compound is a potent electrophile and is expected to react readily with alkenes at low temperatures. The reaction likely proceeds through a bridged chlorosulfonium ion intermediate, which is subsequently attacked by a chloride ion. This mechanism is analogous to the well-documented reactions of other sulfur chlorides with unsaturated systems. The stereochemical outcome of the addition is anticipated to be anti, a common feature in reactions involving cyclic intermediates.
For unsymmetrical alkenes, the regioselectivity of the addition will be dictated by the relative stability of the partial positive charges on the carbon atoms in the bridged intermediate.
Proposed General Reaction Scheme:
R-CH=CH-R' + SCl₄ (at T < -30°C) → R-CHCl-CH(SCl₃)-R'
Experimental Protocol: Addition of SCl₄ to Cyclohexene
This protocol describes a representative procedure for the addition of this compound to an alkene, using cyclohexene as the substrate. All operations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.
Materials:
-
Sulfur dichloride (SCl₂)
-
Chlorine (Cl₂) gas
-
Cyclohexene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone or liquid nitrogen cooling bath
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line apparatus
Procedure:
-
In-situ Generation of this compound:
-
In a three-necked flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a gas outlet, dissolve sulfur dichloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -80°C using a dry ice/acetone bath.
-
Slowly bubble chlorine gas (1.0 eq) through the solution while maintaining the temperature at -80°C. The formation of a pale yellow precipitate indicates the formation of SCl₄.
-
-
Addition to Alkene:
-
In a separate Schlenk flask, prepare a solution of cyclohexene (1.0 eq) in anhydrous dichloromethane.
-
Cool this solution to -80°C.
-
Slowly add the cyclohexene solution to the freshly prepared SCl₄ suspension via a cannula, ensuring the temperature does not rise above -75°C.
-
Stir the reaction mixture at -80°C for 2-4 hours.
-
-
Work-up:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application 2: Chlorination of Alcohols
This compound can potentially be utilized for the low-temperature chlorination of alcohols. This transformation is proposed to proceed via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the corresponding alkyl chloride. The use of low temperatures can help to minimize side reactions such as elimination and rearrangements.
Proposed General Reaction Scheme:
R-OH + SCl₄ (at T < -30°C) → R-Cl + SOCl₂ + HCl
Experimental Protocol: Chlorination of a Primary Alcohol
This protocol outlines a general procedure for the chlorination of a primary alcohol at low temperature.
Materials:
-
Freshly prepared this compound (as described above)
-
Primary alcohol (e.g., 1-octanol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine (anhydrous)
-
Dry ice/acetone cooling bath
-
Inert gas supply
Procedure:
-
Preparation of SCl₄:
-
Prepare a suspension of SCl₄ in dichloromethane at -80°C as previously described.
-
-
Chlorination Reaction:
-
In a separate flask, dissolve the primary alcohol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane.
-
Cool the alcohol solution to -80°C.
-
Slowly add the alcohol solution to the SCl₄ suspension via cannula.
-
Stir the reaction mixture at -80°C for 1-2 hours.
-
-
Work-up:
-
Quench the reaction at low temperature with cold water.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting alkyl chloride can be further purified by distillation or chromatography.
-
Visualizations
Logical Workflow for SCl₄ Preparation and Reaction
References
Troubleshooting & Optimization
Technical Support Center: Managing Sulfur Tetrachloride Decomposition
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sulfur tetrachloride (SCl₄), particularly concerning its decomposition at temperatures above -30°C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound (SCl₄) is an inorganic compound that exists as an unstable pale yellow solid.[1] Its instability is a key characteristic, and it readily decomposes at temperatures above -30°C (242 K).[2] This thermal instability necessitates careful handling and storage at low temperatures to prevent degradation.[2]
Q2: What are the primary decomposition products of this compound?
Above -30°C, this compound decomposes into sulfur dichloride (SCl₂) and chlorine (Cl₂) gas.[1] The decomposition reaction is as follows: SCl₄ → SCl₂ + Cl₂.[1]
Q3: How can I visually identify if my this compound sample is decomposing?
Decomposition can be suspected if you observe the formation of a reddish-brown liquid, which is characteristic of sulfur dichloride, and the evolution of a pungent, chlorine-like gas. The solid SCl₄ itself is a pale yellow powder.[1][3]
Q4: What are the safety hazards associated with this compound and its decomposition products?
This compound is corrosive and can cause severe skin burns and eye damage.[4] It is also highly toxic if inhaled or ingested.[3] Its decomposition products are also hazardous: sulfur dichloride is corrosive and irritating, while chlorine gas is a toxic respiratory irritant.[3][5] All handling of SCl₄ and its products should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7]
Q5: How should this compound be properly stored to prevent decomposition?
To prevent decomposition, this compound must be stored in a cool, dry place, away from ignition sources and oxidizing agents, and protected from direct sunlight.[3] Specifically, it should be maintained at temperatures below -30°C.[2]
Troubleshooting Guide
Problem: My this compound sample appears to be degrading, showing a liquid phase and a strong odor.
-
Possible Cause 1: Elevated Temperature. The most likely cause is that the sample has been exposed to temperatures above its decomposition point of -30°C.[1]
-
Solution 1: Immediately cool the sample to below -30°C using a suitable cooling bath (e.g., dry ice/acetone). Ensure that the storage facility is consistently maintaining the required low temperature.
-
Possible Cause 2: Presence of Moisture. this compound reacts violently with water (hydrolyzes) to produce hydrogen chloride and thionyl chloride, which can further decompose.[1]
-
Solution 2: Ensure that all glassware and handling equipment are scrupulously dried before use. Handle the compound under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Problem: A reaction involving this compound is yielding unexpected byproducts.
-
Possible Cause: The decomposition of SCl₄ into SCl₂ and Cl₂ can introduce reactive species into your experiment that may lead to unintended side reactions.[2]
-
Solution: Monitor the temperature of your reaction vessel closely to ensure it does not exceed -30°C. If the reaction requires higher temperatures, consider alternative chlorinating agents. Prepare the SCl₄ fresh at low temperatures immediately before use to minimize the presence of decomposition products.
Quantitative Data Summary
The table below summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | SCl₄ | [1] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | -31 °C (-24 °F; 242 K) | [1] |
| Decomposition Temperature | > -30 °C (242 K) | [1][2] |
| Decomposition Products | Sulfur dichloride (SCl₂) and Chlorine (Cl₂) | [1] |
Experimental Protocols
Protocol: Low-Temperature Synthesis of this compound
This protocol describes the synthesis of this compound from sulfur dichloride and chlorine gas, a process that must be conducted at cryogenic temperatures to ensure the stability of the product.[2]
Materials:
-
Sulfur dichloride (SCl₂)
-
Chlorine (Cl₂) gas
-
Schlenk flask or other suitable reaction vessel
-
Cooling bath (e.g., liquid nitrogen or a cryocooler capable of reaching 193 K / -80°C)
-
Dry, inert atmosphere supply (e.g., argon or nitrogen)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry, inert gas.
-
Cooling: Place the reaction vessel in the cooling bath and allow it to equilibrate to a temperature of 193 K (-80°C).[2]
-
Reactant Addition: Carefully introduce a known quantity of sulfur dichloride into the pre-cooled reaction vessel.
-
Chlorination: Slowly bubble chlorine gas through the cold sulfur dichloride. The reaction is an equilibrium, and the low temperature is crucial to drive it towards the formation of SCl₄.[2]
-
SCl₂ + Cl₂ ⇌ SCl₄
-
-
Monitoring: The formation of a pale yellow solid indicates the production of this compound.[1]
-
Storage: Once the reaction is complete, the resulting this compound must be maintained at or below the reaction temperature to prevent decomposition. It should be stored under a dry, inert atmosphere.[2]
Visualizations
Caption: Decomposition pathway of this compound above -30°C.
Caption: Experimental workflow for the low-temperature synthesis of SCl₄.
Caption: Troubleshooting logic for SCl₄ decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 13451-08-6 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | Cl4S | CID 13932016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Sulfur Dichloride - Reddish-Brown Inorganic Compound with Strong Chlorine Odor | High Purity SCl₂ for Industrial Applications [yinjingjinhua.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
preventing hydrolysis of sulfur tetrachloride in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of sulfur tetrachloride (SCl₄) in your chemical reactions. Given the compound's high reactivity with water and thermal instability, meticulous experimental technique is paramount for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to water?
This compound (SCl₄) is an inorganic compound that exists as an unstable pale yellow solid.[1] It is highly reactive towards water due to the electrophilic nature of the sulfur atom and the presence of good leaving groups (chloride ions). Even trace amounts of moisture can lead to rapid hydrolysis.
Q2: What are the products of SCl₄ hydrolysis?
The hydrolysis of SCl₄ is a vigorous reaction that proceeds in stages. Initially, it reacts with water to form thionyl chloride (SOCl₂) and hydrogen chloride (HCl).[1] With excess water, it further hydrolyzes to sulfur dioxide (SO₂) and additional HCl.[1] The overall reaction is:
SCl₄ + 2H₂O → SO₂ + 4HCl
The formation of these byproducts can significantly impact the desired reaction pathway and product purity.
Q3: At what temperature is SCl₄ stable?
This compound is thermally unstable and decomposes to sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above -30 °C (242 K).[1] It is crucial to maintain low temperatures during its storage and use to prevent decomposition.
Q4: What are the general safety precautions for handling SCl₄?
This compound is a corrosive and toxic compound.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Ensure that an emergency eyewash and shower are readily accessible.
Troubleshooting Guide: Preventing SCl₄ Hydrolysis
This guide addresses common issues encountered during reactions involving SCl₄ and provides step-by-step solutions to minimize hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Hydrolysis of SCl₄ is consuming the reagent. | 1. Ensure rigorous anhydrous conditions: Use flame-dried or oven-dried glassware. Assemble the apparatus while hot and cool under a stream of inert gas (Nitrogen or Argon). 2. Use anhydrous solvents: Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). 3. Handle SCl₄ under an inert atmosphere: Use a glovebox or Schlenk line for all manipulations. |
| Formation of unexpected byproducts (e.g., SO₂, HCl) | Reaction with residual moisture in the solvent, reagents, or on the glassware. | 1. Purge the reaction vessel: Before adding SCl₄, thoroughly purge the reaction vessel and all reagents with a dry inert gas. 2. Use a water scavenger: Consider adding a chemical scavenger that reacts with trace water without interfering with the main reaction. Examples include the use of organosilicon compounds in other contexts.[3] The choice of scavenger must be compatible with the reaction chemistry. |
| Inconsistent reaction outcomes | Variable amounts of water contamination between experiments. | 1. Standardize your experimental protocol: Develop and strictly follow a standard operating procedure (SOP) for setting up anhydrous reactions. 2. Monitor the inert atmosphere: Use an oil bubbler or a flow meter to ensure a slight positive pressure of inert gas throughout the reaction. |
| Reaction appears to stall or proceed slowly | Hydrolysis byproducts may be interfering with catalysts or reactants. | 1. Re-evaluate solvent choice: Ensure the solvent is not only anhydrous but also compatible with all reactants and intermediates. 2. Consider in-situ generation: If possible, generate SCl₄ in-situ from SCl₂ and Cl₂ at low temperatures immediately before use to ensure high purity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction with SCl₄
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon).
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents. If necessary, further dry the solvent using appropriate techniques.
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents can be distilled from a suitable drying agent.
-
-
Reaction Setup:
-
Set up the reaction on a Schlenk line or in a glovebox.
-
Maintain a constant, gentle flow of inert gas throughout the experiment. An oil bubbler can be used to monitor the positive pressure.
-
Cool the reaction flask to the desired temperature (typically below -30 °C) before adding SCl₄.
-
-
Addition of SCl₄:
-
If SCl₄ is being used from a commercial source, transfer it under an inert atmosphere.
-
If it is being generated in-situ, ensure the preceding reaction is complete and at the correct temperature before proceeding.
-
Add SCl₄ slowly to the reaction mixture to control any exothermic processes.
-
-
Work-up:
-
Quench the reaction carefully at low temperature, often with a non-aqueous workup if possible, before exposing the mixture to air.
-
Visualizing Workflows and Concepts
To further aid in understanding the critical steps and relationships in preventing SCl₄ hydrolysis, the following diagrams are provided.
References
Technical Support Center: Stabilization of Sulfur Tetrachloride (SCl₄) in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of sulfur tetrachloride (SCl₄) in solution. Given the inherent instability of SCl₄, proper handling and stabilization are critical for its successful use in experimental settings.
Troubleshooting Guide
Issue 1: Rapid decomposition of SCl₄ solution, indicated by a color change to yellow/orange and the evolution of gas.
| Possible Cause | Suggested Solution |
| Thermal Instability | SCl₄ is thermally unstable and decomposes above -30 °C (242 K)[1]. Ensure all manipulations are performed at or below this temperature. Use pre-chilled solvents and reaction vessels. |
| Presence of Moisture | SCl₄ reacts violently with water, leading to rapid decomposition[1]. Use rigorously dried solvents and glassware. Perform all operations under an inert atmosphere (e.g., argon or nitrogen). |
| Incompatible Solvent | Protic solvents or those with nucleophilic impurities can accelerate decomposition. Use non-polar, aprotic solvents such as carbon tetrachloride or chloroform for unstabilized SCl₄[2]. For enhanced stability, use a solvent system in which the Lewis acid stabilizer is also soluble and stable. |
| Photodecomposition | While less documented for SCl₄ itself, related sulfur chlorides can be light-sensitive. Store solutions in amber glass vials or protect them from light, especially during prolonged experiments[3]. |
Issue 2: Incomplete stabilization after the addition of a Lewis acid.
| Possible Cause | Suggested Solution |
| Insufficient Lewis Acid | A stoichiometric or slight excess of the Lewis acid is required to convert SCl₄ to the more stable SCl₃⁺ salt. Ensure the molar ratio of Lewis acid to SCl₄ is at least 1:1. |
| Poor Quality Lewis Acid | The Lewis acid may be hydrated or of low purity. Use a freshly opened bottle of high-purity, anhydrous Lewis acid (e.g., AlCl₃, SbCl₅). |
| Low Reaction Temperature | While SCl₄ requires low temperatures for initial handling, the salt formation reaction may have its own optimal temperature range. Based on general procedures for similar salt formations, gentle warming might be necessary after the initial low-temperature addition, but this should be approached with extreme caution due to the risk of SCl₄ decomposition. A review of synthetic procedures for related compounds suggests that while initial handling is cryogenic, subsequent reactions can sometimes be performed at or slightly above room temperature once the stable complex is formed. |
| Inadequate Mixing | Ensure the Lewis acid is fully dissolved and has had sufficient time to react with the SCl₄. Use a magnetic stirrer and allow the reaction to proceed for a sufficient duration at a controlled temperature. |
Issue 3: Precipitation of an unknown solid from the stabilized solution.
| Possible Cause | Suggested Solution |
| Low Solubility of the SCl₃⁺ Salt | The formed tetrachloroaluminate or other complex salt may have limited solubility in the chosen solvent. Select a solvent in which the SCl₃⁺[Lewis Acid]⁻ salt is known to be soluble. In some cases, the formation of the salt as a solid is the goal of the synthesis[4]. |
| Reaction with Solvent | The stabilized complex, while more stable than SCl₄, may still react slowly with certain solvents. Verify the compatibility of the SCl₃⁺ salt with the chosen solvent. |
| Impurity Precipitation | Impurities in the SCl₄ or the Lewis acid can lead to the formation of insoluble byproducts. Use the highest purity reagents available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound is inherently thermally unstable. It readily decomposes into sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above -30 °C (242 K)[1]. This decomposition is a reversible process. In the solid state, SCl₄ is thought to exist as an ionic salt, SCl₃⁺Cl⁻, which contributes to its instability[1].
Q2: What is the most effective strategy for stabilizing SCl₄ in solution?
A2: The most effective strategy is to convert SCl₄ into a more stable ionic salt by reacting it with a strong Lewis acid. This forms the trichlorosulfonium (SCl₃⁺) cation, which is significantly more thermally stable. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), antimony pentachloride (SbCl₅), and arsenic pentafluoride (AsF₅), which form stable salts like [SCl₃]⁺[AlCl₄]⁻ and [SCl₃]⁺[SbCl₆]⁻[4].
Q3: What are the best solvents to use for working with SCl₄?
A3: For unstabilized SCl₄, non-polar, aprotic solvents like carbon tetrachloride (CCl₄) and chloroform are recommended to minimize side reactions[2]. The choice of solvent for stabilized solutions will depend on the solubility of the resulting SCl₃⁺ salt.
Q4: How can I confirm that I have successfully stabilized my SCl₄ solution?
A4: Raman spectroscopy is a powerful technique to confirm the formation of the SCl₃⁺ cation. The appearance of characteristic vibrational bands for SCl₃⁺ provides direct evidence of successful stabilization[4].
Q5: What are the key safety precautions when working with SCl₄?
A5: this compound is corrosive, toxic, and reacts violently with water[1][3]. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat). Ensure all equipment is scrupulously dry and work under an inert atmosphere. Store SCl₄ and its solutions at low temperatures (below -30 °C) and away from heat, moisture, and incompatible materials[3].
Data Presentation
Table 1: Thermal Stability of this compound and its Stabilized Form
| Compound | Structure | Decomposition Temperature | Notes |
| This compound | SCl₄ (likely SCl₃⁺Cl⁻ in solid state) | > -30 °C (242 K)[1] | Decomposes to SCl₂ and Cl₂. |
| Trichlorosulfonium Tetrachloroaluminate | [SCl₃]⁺[AlCl₄]⁻ | Significantly more thermally stable than SCl₄. | Stable at room temperature and above, allowing for a wider range of reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Stabilized this compound Solution with Aluminum Chloride
Disclaimer: This is a generalized protocol based on literature principles. Researchers should adapt it based on their specific experimental context and conduct a thorough risk assessment before proceeding.
Objective: To prepare a stock solution of stabilized SCl₄ as the [SCl₃]⁺[AlCl₄]⁻ salt.
Materials:
-
This compound (SCl₄)
-
Anhydrous aluminum chloride (AlCl₃), high purity
-
Anhydrous, non-polar, aprotic solvent (e.g., dichloromethane, carbon tetrachloride)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Low-temperature bath (e.g., cryocooler or dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Solvent Preparation: Use a freshly dried and degassed solvent.
-
Lewis Acid Addition: Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.0 equivalent) to the reaction vessel.
-
Solvent Addition: Add the chilled anhydrous solvent to the reaction vessel with stirring to dissolve or suspend the AlCl₃. Cool the mixture to between -80 °C and -40 °C using a low-temperature bath.
-
SCl₄ Addition: Slowly add a pre-chilled solution of this compound (1.0 equivalent) in the same solvent to the stirred AlCl₃ mixture. The SCl₄ should be handled at or below -30 °C at all times.
-
Reaction: Maintain the reaction mixture at a low temperature with continuous stirring. The reaction time will vary, but a duration of 1-2 hours is a reasonable starting point.
-
Verification (Optional but Recommended): If equipment is available, obtain a Raman spectrum of an aliquot of the solution to confirm the formation of the SCl₃⁺ cation by observing its characteristic vibrational bands.
-
Storage: Store the resulting stabilized solution at a low temperature (e.g., in a freezer at -20 °C or lower) under an inert atmosphere and protected from light.
Visualizations
Caption: Decomposition and stabilization pathways of this compound.
Caption: Workflow for the stabilization of SCl₄ with AlCl₃.
References
identifying and minimizing byproducts in sulfur tetrachloride reactions
Technical Support Center: Sulfur Tetrachloride (SCl₄) Reactions
Welcome to the technical support center for this compound (SCl₄) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing byproducts in experiments involving SCl₄.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCl₄), and why is it so challenging to work with?
A1: this compound is an inorganic compound with the formula SCl₄. It is a pale yellow, unstable solid at low temperatures.[1] Its utility as a reagent is limited by its extreme thermal instability and high reactivity. The primary challenges are:
-
Thermal Decomposition: SCl₄ decomposes into sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above -30°C (243 K).[1][2]
-
Hydrolysis: It reacts readily with water or moisture to produce thionyl chloride (SOCl₂), hydrogen chloride (HCl), and ultimately sulfur dioxide (SO₂) and more HCl.[1][3]
Q2: What are the most common byproducts I can expect when synthesizing or using SCl₄?
A2: Byproducts primarily arise from its inherent instability and sensitivity to moisture.
-
During Synthesis: The most common impurities are unreacted sulfur dichloride (SCl₂) and chlorine (Cl₂), especially if the reaction temperature is not maintained at or below 193 K (-80°C).[2]
-
During Reactions:
Q3: My reaction produced a complex mixture of sulfur compounds. How can I identify the specific byproducts?
A3: Due to the thermal lability of SCl₄, analyses must be conducted at very low temperatures.
-
Low-Temperature Nuclear Magnetic Resonance (NMR): This is the most effective method to confirm the purity of an SCl₄ sample and identify byproducts. The presence of impurities like SCl₂ can be readily detected. While diatomic chlorine (Cl₂) is not directly observable by NMR, its presence can be inferred from a corresponding increase in SCl₂ concentration from decomposition.[2]
-
Raman Spectroscopy: This technique can be used to study the vibrational modes of the molecules and can help identify the characteristic signatures of SCl₄, SCl₂, and other potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile byproducts like SO₂, but care must be taken as the high temperatures in the GC inlet can cause decomposition of less stable compounds.
Troubleshooting Guide
Problem: Low yield of the desired product and formation of a reddish liquid.
-
Likely Cause: The reddish liquid is likely sulfur dichloride (SCl₂), a primary decomposition product.[4] Your reaction temperature probably exceeded -30°C, causing the SCl₄ to decompose back into SCl₂ and Cl₂.
-
Solution:
-
Rigorously maintain the reaction temperature below -30°C throughout the experiment.
-
Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) with constant temperature monitoring.
-
Pre-cool all solvents and reagents before adding them to the reaction mixture.
-
Problem: My reaction is producing acidic fumes and the IR spectrum shows a strong peak around 1250 cm⁻¹ (S=O stretch).
-
Likely Cause: This indicates the presence of thionyl chloride (SOCl₂), a hydrolysis byproduct.[1] Acidic fumes are likely hydrogen chloride (HCl), another product of hydrolysis. This means moisture has contaminated your reaction.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.
-
Data Summary
Table 1: Physical Properties and Stability of this compound
| Property | Value | Notes |
| Chemical Formula | SCl₄ | |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | -31°C to -20°C (decomposes) | [1][2] |
| Stability Threshold | Decomposes above -30°C (243 K) | [1][2] |
| Major Decomposition Products | SCl₂, Cl₂ | [1] |
| Major Hydrolysis Products | SOCl₂, HCl, SO₂ | [1][3] |
Table 2: Common Byproducts in SCl₄ Reactions and Minimization Strategies
| Byproduct | Likely Cause | Identification Method | Minimization Strategy |
| Sulfur Dichloride (SCl₂) | Thermal decomposition | Low-Temp NMR | Maintain temperature < -30°C |
| Chlorine (Cl₂) | Thermal decomposition | Inferred from SCl₂ increase (NMR) | Maintain temperature < -30°C |
| Thionyl Chloride (SOCl₂) | Reaction with moisture | IR Spectroscopy, GC-MS | Use anhydrous reagents/solvents; inert atmosphere |
| Hydrogen Chloride (HCl) | Reaction with moisture | pH indicator, fumes | Use anhydrous reagents/solvents; inert atmosphere |
| Disulfur Dichloride (S₂Cl₂) | Impurity in starting material | Low-Temp NMR, GC-MS | Purify starting SCl₂ by distillation |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is based on the direct chlorination of sulfur dichloride at cryogenic temperatures.[2]
-
Objective: To synthesize SCl₄ while minimizing decomposition and impurities.
-
Methodology:
-
Preparation: Assemble a three-necked flask equipped with a gas inlet tube, a low-temperature thermometer, and a gas outlet connected to a scrubber (to neutralize excess chlorine). Ensure all glassware is rigorously dried.
-
Cooling: Cool the reaction flask to 193 K (-80°C) using a dry ice/acetone bath.
-
Reactant Addition: Add freshly distilled, pure sulfur dichloride (SCl₂) to the cooled flask.
-
Chlorination: Bubble dry chlorine (Cl₂) gas slowly through the cold SCl₂ solution with gentle stirring. The reaction is reversible, and the low temperature is critical to shift the equilibrium towards SCl₄ formation.[2]
-
Monitoring: Monitor the reaction's progress. The formation of the pale yellow solid SCl₄ indicates product formation.
-
Completion & Storage: Once the reaction is complete, stop the chlorine flow but maintain the inert atmosphere and low temperature. SCl₄ should be used in situ immediately for the best results.
-
Protocol 2: General Procedure for Using SCl₄ as a Reagent
-
Objective: To perform a reaction using SCl₄ while preventing its decomposition or hydrolysis.
-
Methodology:
-
System Setup: Conduct the reaction in a flame-dried Schlenk apparatus under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: Prepare a solution of the substrate in an anhydrous, non-protic solvent. Cool this solution to the desired reaction temperature (typically ≤ -30°C).
-
SCl₄ Addition: Add the freshly prepared, cold SCl₄ (or a solution of it in an anhydrous solvent) to the substrate solution slowly (dropwise) via a cannula or a cooled dropping funnel.
-
Reaction: Maintain the low temperature and inert atmosphere throughout the reaction period. Monitor the reaction by low-temperature TLC or NMR if possible.
-
Workup: Quench the reaction at low temperature before allowing the mixture to warm to room temperature. The quenching agent will depend on the specific reaction.
-
Visualized Workflows and Pathways
Caption: Workflow for SCl₄ synthesis and use, highlighting critical control points.
Caption: Competing reaction pathways for this compound.
Caption: Decision tree for troubleshooting byproduct formation in SCl₄ reactions.
References
Technical Support Center: Quenching Procedures for Sulfur Tetrachloride Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching reactions involving sulfur tetrachloride (SCl₄). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCl₄) and what are its primary hazards?
A1: this compound is a highly reactive and unstable inorganic compound used as a chlorinating agent in organic synthesis.[1] It is a pale yellow solid that is thermally unstable and decomposes at temperatures above -30 °C.[2] The primary hazards associated with SCl₄ are:
-
High Reactivity: It reacts violently with water and other protic solvents.[3]
-
Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage.[1][4]
-
Toxicity: SCl₄ is toxic, and its decomposition and hydrolysis produce hazardous gases.[1]
-
Hazardous Byproducts: Quenching generates corrosive hydrogen chloride (HCl) gas and toxic sulfur dioxide (SO₂) or thionyl chloride (SOCl₂).[3]
Q2: Why is a specific quenching procedure necessary for SCl₄ reactions?
A2: A controlled quenching procedure is critical to safely neutralize unreacted SCl₄ and manage its high reactivity. Improper quenching, such as rapid addition of water, can lead to a violent, exothermic reaction, causing a rapid release of toxic and corrosive gases (HCl, SO₂), which can pressurize the vessel and risk explosion or exposure. A proper, stepwise procedure ensures the reaction is kept under control, minimizing risks to personnel and equipment.
Q3: What are the main products formed when quenching SCl₄ with water or alcohols?
A3: The quenching of SCl₄ with nucleophiles like water or alcohols proceeds through a stepwise hydrolysis or alcoholysis.
-
With Water: SCl₄ readily hydrolyzes to form thionyl chloride (SOCl₂) and hydrogen chloride (HCl).[3] With sufficient water, the thionyl chloride will further hydrolyze to sulfur dioxide (SO₂) and additional HCl.[3]
-
SCl₄ + H₂O → SOCl₂ + 2 HCl
-
SOCl₂ + H₂O → SO₂ + 2 HCl
-
-
With Alcohols (ROH): The reaction is analogous to hydrolysis, producing alkyl sulfites and HCl. The reaction is typically less vigorous than with water, which is why alcohols are often used as the initial quenching agent.
Troubleshooting Guide
Q1: My quenching reaction is extremely vigorous, with excessive gas evolution and heat. What should I do?
A1: This indicates the quenching agent is being added too quickly or the reaction mixture is not sufficiently cooled.
-
Immediate Action: Immediately stop the addition of the quenching agent.
-
Cooling: Ensure the reaction flask is submerged in an efficient cooling bath (e.g., ice-salt or dry ice/acetone). Add more coolant if necessary.
-
Stirring: Make sure the stirring is vigorous enough to dissipate heat and ensure homogeneity.
-
Resume Slowly: Once the reaction has subsided and the temperature is stable and low, resume the addition of the quenching agent at a much slower rate, dropwise, monitoring the temperature and gas evolution closely.
Q2: I observed an unexpected solid precipitate during the quenching process. What could it be?
A2: The formation of a solid is unusual but could be due to several factors:
-
Insoluble Byproducts: Depending on the substrates in your reaction mixture, side reactions could produce insoluble organic or inorganic salts.
-
Low Temperature: If you are quenching at very low temperatures (e.g., -78 °C), some of your reaction components or byproducts might be freezing out of solution.
-
Action: It is best to complete the quench, then allow the mixture to slowly warm to room temperature to see if the precipitate redissolves. If it persists, it will need to be separated by filtration and analyzed.
Q3: How should I handle a small spill of a this compound solution?
A3: For any spill, prioritize personal safety and alert others in the lab.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: For a minor spill within a fume hood, contain the liquid using an inert absorbent material like vermiculite or sand. Do not use water or combustible materials.
-
Neutralization: Once absorbed, the material should be cautiously neutralized. Cover the absorbent with a weak base like sodium bicarbonate (soda ash) to neutralize the acidic byproducts that will form from atmospheric moisture.[5][6]
-
Cleanup: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Wipe the area with a suitable solvent, followed by soap and water. Ensure all waste is disposed of according to your institution's guidelines.
Q4: Which quenching agent is most appropriate for my reaction?
A4: The choice of quenching agent depends on the scale of the reaction and the desired control over the reaction rate. A stepwise approach is always recommended.
-
Step 1 (Primary Quench): Use a less reactive protic solvent like isopropanol or tert-butanol. These react more slowly with SCl₄ than water, allowing for better control of the exotherm and gas evolution.
-
Step 2 (Secondary Quench): After the initial vigorous reaction with the alcohol has ceased, a more reactive agent like methanol or a mixture of alcohol and water can be slowly added.
-
Step 3 (Final Quench): Finally, water can be added to ensure all reactive species are fully hydrolyzed. For acid-sensitive products, a saturated aqueous solution of a weak base like sodium bicarbonate can be used in the final step.
Data Presentation
Table 1: Properties of this compound and Key Byproducts
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |
| This compound | SCl₄ | 173.87 | Unstable pale-yellow solid[3] | Corrosive, toxic, reacts violently with water[1][4] |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow liquid | Corrosive, toxic, reacts with water |
| Hydrogen Chloride | HCl | 36.46 | Colorless gas | Corrosive, toxic, respiratory irritant |
| Sulfur Dioxide | SO₂ | 64.07 | Colorless gas | Toxic, respiratory irritant |
Table 2: Comparison of Common Quenching Agents
| Quenching Agent | Formula | Reactivity with SCl₄ | Pros | Cons |
| Isopropanol | C₃H₈O | Moderate | Good for initial, controlled quenching. | Slower reaction, may require a more reactive secondary quench. |
| Methanol | CH₄O | High | More reactive than isopropanol. | Can be too vigorous for initial quenching on a large scale. |
| Water | H₂O | Very High | Ensures complete hydrolysis to inorganic byproducts. | Reaction can be violent and difficult to control if used initially.[3] |
| Saturated NaHCO₃ (aq) | NaHCO₃ | Very High (water) | Neutralizes acidic byproducts (HCl) as they form. | CO₂ evolution can cause pressure buildup; only for final workup.[7] |
Visualizations
Caption: SCl₄ Hydrolysis Pathway.
Caption: Standard Quenching Workflow.
Caption: Hazard and Mitigation Logic.
Experimental Protocol: Standard Quenching of SCl₄
Disclaimer: This is a general procedure and must be adapted based on the specific scale and substrates of your reaction. Always perform a thorough risk assessment before starting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.[1]
-
PPE: Wear safety goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or a suitable laminate).[1][8]
2. Reagents and Equipment:
-
Reaction flask containing the SCl₄ mixture under an inert atmosphere (N₂ or Ar).
-
Cooling bath (ice/water or ice/salt).
-
Stir plate and stir bar.
-
Addition funnel or syringe pump for controlled addition of quenching agents.
-
Quenching agents: Isopropanol, Methanol, Water.
-
Neutralizing solution (optional, for workup): Saturated aqueous sodium bicarbonate (NaHCO₃).
3. Quenching Procedure:
-
Preparation: Ensure the reaction flask is securely clamped in the cooling bath. Begin vigorous stirring. Cool the reaction mixture to 0 °C.
-
Primary Quench (Isopropanol): Slowly add isopropanol via an addition funnel or syringe pump. The addition should be dropwise. Monitor the reaction for any significant increase in temperature or gas evolution. Maintain the internal temperature below 10 °C.
-
Monitor: Continue the slow addition. If the reaction becomes too vigorous, stop the addition immediately until it subsides.
-
Secondary Quench (Methanol): Once the addition of isopropanol is complete and the initial exothermic reaction has ceased, begin the slow, dropwise addition of methanol. Continue to maintain the temperature at or below 10 °C.
-
Final Quench (Water): After the methanol addition is complete and the reaction is quiescent, slowly add water. Gas evolution (HCl) will occur. Ensure the fume hood sash is lowered and ventilation is adequate.
-
Warm to Room Temperature: Once the water addition is complete and no further exotherm is observed, remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for at least one hour to ensure the quench is complete.
-
Proceed to Workup: The reaction mixture is now ready for standard aqueous workup. If required, the acidic mixture can be neutralized by carefully pouring it into a stirred, cold solution of saturated sodium bicarbonate.[7][9] Be aware of vigorous CO₂ evolution.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 13451-08-6 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Cl4S | CID 13932016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimizing Chlorination Reactions with Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing chlorination reactions using sulfur tetrachloride (SCl₄). Given the highly reactive and hazardous nature of this reagent, a thorough understanding of reaction parameters and safety protocols is crucial for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCl₄) and what are its primary applications in organic synthesis?
This compound is a pale yellow, unstable inorganic compound.[1] It is a powerful chlorinating agent used in organic synthesis for the conversion of various functional groups, most notably alcohols, ethers, and carboxylic acids, into their corresponding chlorides.[2] Due to its high reactivity, it must be handled with extreme caution under anhydrous conditions and at very low temperatures.
Q2: What are the key safety precautions to take when working with this compound?
Due to its high toxicity, corrosivity, and violent reaction with water, stringent safety measures are imperative when handling SCl₄.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.
-
Inert Atmosphere: SCl₄ is sensitive to moisture and air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: SCl₄ is unstable and decomposes above -30 °C.[1] Reactions should be maintained at low temperatures using a suitable cooling bath (e.g., dry ice/acetone).
-
Quenching: Unused SCl₄ and reaction residues must be quenched carefully. A suggested method is the slow addition of the material to a stirred, cooled solution of a high-boiling point alcohol like isopropanol, followed by the slow addition of water.
Q3: How is this compound typically prepared?
This compound is usually prepared in situ for immediate use due to its instability. The most common method involves the direct chlorination of sulfur dichloride (SCl₂) with chlorine gas (Cl₂) at very low temperatures, typically around -80 °C.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Alkyl Chloride from an Alcohol
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of SCl₄ | Ensure the reaction temperature is maintained below -30 °C, preferably between -80 °C and -50 °C. Prepare SCl₄ in situ immediately before use. | SCl₄ readily decomposes to sulfur dichloride and chlorine at higher temperatures, reducing the concentration of the active chlorinating agent.[1] |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | SCl₄ reacts violently with water to produce sulfur dioxide and hydrochloric acid, consuming the reagent and potentially leading to unwanted side reactions.[1] |
| Substrate Reactivity | For less reactive alcohols (e.g., primary alcohols), consider increasing the reaction time or using a slight excess of SCl₄. | Primary alcohols are generally less reactive towards chlorination than tertiary or secondary alcohols. |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). If the reaction stalls, consider a slow warm-up to -40 °C. | In some cases, a slight increase in temperature can promote the reaction to completion, but this must be done cautiously to avoid SCl₄ decomposition. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Rearrangement of Carbocation Intermediates | For secondary alcohols prone to rearrangement, consider alternative chlorinating agents that proceed through a clear Sₙ2 mechanism, such as SOCl₂ in the presence of pyridine. | While the exact mechanism with SCl₄ is not well-documented for all substrates, reactions that can proceed through carbocation-like intermediates may lead to rearrangements. |
| Ether Cleavage (for ether substrates) | Use a minimal excess of SCl₄ and maintain a very low reaction temperature. | Ethers can be cleaved by strong Lewis acidic reagents. The reaction likely proceeds via protonation of the ether oxygen (by HCl generated in situ) followed by nucleophilic attack of chloride.[3][4][5][6][7] Over-chlorination or cleavage can be minimized by controlling the stoichiometry and temperature. |
| Over-chlorination | Use a stoichiometric amount or a slight deficiency of SCl₄. Add the SCl₄ solution slowly to the substrate solution. | This is particularly relevant for substrates with multiple reactive sites. Slow addition and controlled stoichiometry can improve selectivity. |
| Elimination Products (Alkenes) | Use a non-basic workup. For substrates prone to elimination, consider using a milder chlorinating agent. | The generation of HCl during the reaction can promote elimination, especially with tertiary alcohols. |
Issue 3: Stereochemical Outcome is Not as Expected (Inversion vs. Retention)
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction Mechanism Ambiguity | The stereochemical outcome of chlorination with sulfur-based reagents can be complex. For reactions with thionyl chloride (SOCl₂), an analogue of SCl₄, the stereochemistry is solvent and additive-dependent. | With SOCl₂, reaction in a non-nucleophilic solvent often leads to retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. The addition of a nucleophilic solvent like pyridine leads to inversion of configuration via an Sₙ2 mechanism.[8] A similar dependency may exist for SCl₄. |
| Neighboring Group Participation | Analyze the substrate for functional groups that can participate in the reaction and influence the stereochemical outcome. | Neighboring groups can lead to unexpected retention of configuration through a double inversion mechanism. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific substrate and laboratory conditions. All procedures must be carried out in a fume hood under an inert atmosphere.
Protocol 1: General Procedure for the Chlorination of a Secondary Alcohol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the secondary alcohol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In Situ Generation of SCl₄: In a separate flask, prepare a solution of sulfur dichloride (1.1 eq) in the same anhydrous solvent. Cool this solution to -78 °C and slowly bubble in chlorine gas (1.1 eq) while maintaining the low temperature.
-
Reaction: Slowly add the freshly prepared SCl₄ solution to the cooled alcohol solution via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below -70 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Quenching: Once the reaction is complete, slowly add the reaction mixture to a cooled, stirred solution of isopropanol to quench any unreacted SCl₄.
-
Isolation: Allow the mixture to warm to room temperature. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Data Presentation
The following table provides a qualitative comparison of common chlorinating agents. Quantitative data for SCl₄ is scarce in the literature due to its instability.
| Chlorinating Agent | Typical Substrates | Stereochemistry (Alcohols) | Byproducts | Advantages | Disadvantages |
| This compound (SCl₄) | Alcohols, Ethers, Carboxylic Acids | Substrate and condition-dependent | SO₂, HCl | Highly reactive | Highly toxic, unstable, requires very low temperatures |
| Thionyl Chloride (SOCl₂) | Alcohols, Carboxylic Acids | Retention (Sₙi) or Inversion (Sₙ2 with pyridine) | SO₂, HCl | Gaseous byproducts are easily removed | Can cause rearrangements, corrosive |
| Phosphorus Pentachloride (PCl₅) | Alcohols, Carboxylic Acids, Ketones | Inversion (Sₙ2) | POCl₃, HCl | Effective for a wide range of substrates | Solid, difficult to handle, solid byproduct |
| Oxalyl Chloride ((COCl)₂) | Alcohols (via sulfonate esters), Carboxylic Acids | Inversion (Sₙ2) | CO, CO₂, HCl | Gaseous byproducts, clean reactions | Highly toxic, moisture-sensitive |
| Hydrochloric Acid (HCl) | Tertiary Alcohols | Racemization (Sₙ1) | H₂O | Inexpensive | Limited to reactive substrates, requires strong acid conditions |
Mandatory Visualizations
Caption: Experimental Workflow for Chlorination with SCl₄
Caption: Troubleshooting Low Yield in SCl₄ Chlorinations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Corrosive and Toxic Hazards of Sulfur Tetrachloride (SCl₄)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the significant corrosive and toxic hazards associated with sulfur tetrachloride (SCl₄).
Frequently Asked Questions (FAQs)
1. What is this compound and why is it considered hazardous?
This compound (SCl₄) is an unstable, pale yellow solid inorganic compound.[1] It is highly hazardous due to its extreme toxicity and corrosivity.[2] It causes severe skin burns and eye damage.[3] SCl₄ reacts violently with water and decomposes at temperatures above -30°C (-22°F) into sulfur dichloride and chlorine gas, both of which are also hazardous.[1][4]
2. What are the primary routes of exposure to this compound?
The primary routes of exposure to this compound are inhalation of its vapors and direct contact with the skin and eyes.[2] Given its high volatility and reactivity, accidental inhalation of decomposition products like chlorine gas is also a significant risk.
3. What personal protective equipment (PPE) is mandatory when working with this compound?
Due to its corrosive and toxic nature, a comprehensive PPE setup is required. This includes:
-
Respiratory Protection: A full-face respirator with acid gas/organic vapor combination cartridges is recommended. For situations with high concentrations or in confined spaces, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[5]
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Double-gloving can provide extra protection during prolonged handling.[5][8]
-
Body Protection: A chemical-resistant, disposable coverall (e.g., Tychem®) should be worn over a lab coat.[5]
-
Foot Protection: Closed-toe shoes made of a material that resists chemicals are mandatory.[8]
4. How should this compound be stored safely?
This compound must be stored in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as oxidizing agents and water.[2] Containers should be kept tightly sealed.[6] Given its instability, it should be stored at temperatures below its decomposition point of -30°C.
5. What are the immediate first aid procedures in case of exposure?
Immediate action is critical in the event of exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10][11]
-
Skin Contact: Remove all contaminated clothing immediately and flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][14]
6. How should this compound waste be disposed of?
This compound waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[15] Contact a licensed professional waste disposal service.[15] Do not dispose of it down the drain.[6] Waste containers should be clearly labeled, kept sealed, and stored in a safe and secure area pending disposal.[16]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during experiments involving this compound.
Issue 1: A pungent, irritating odor is detected in the laboratory.
-
Question: What should I do if I smell a sharp, bleach-like odor during my experiment?
-
Answer: This odor likely indicates the presence of chlorine gas, a decomposition product of this compound. Immediately cease all work, ensure your respiratory protection is properly fitted, and evacuate the area. Alert others in the vicinity and your lab supervisor. The ventilation in the area should be checked and the source of the decomposition identified before resuming work.
Issue 2: The this compound reagent appears discolored or is fuming.
-
Question: My container of this compound has a greenish-yellow gas above the solid. Is it safe to use?
-
Answer: No, this indicates that the this compound has started to decompose, releasing chlorine gas. This can happen if the material has been stored at temperatures above -30°C. The reagent's purity is compromised, and opening the container could release a significant amount of toxic gas. The container should be carefully handled and disposed of as hazardous waste.
Issue 3: A small spill of this compound has occurred in the fume hood.
-
Question: I've spilled a small amount of this compound inside the chemical fume hood. How do I clean it up safely?
-
Answer: For a small, contained spill inside a fume hood:
-
Ensure you are wearing all required PPE.
-
Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Avoid using combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[17]
-
Decontaminate the area of the spill with a suitable solvent (after ensuring no incompatibility) and then wash with soap and water.
-
Report the spill to your supervisor.
-
Issue 4: Water was accidentally introduced into a reaction with this compound.
-
Question: What happens if water comes into contact with this compound, and what should I do?
-
Answer: this compound reacts violently with water in a process called hydrolysis, producing corrosive and toxic gases like hydrogen chloride (HCl) and thionyl chloride (SOCl₂), which can further hydrolyze to sulfur dioxide (SO₂) and HCl.[1] If accidental contact occurs, be prepared for a vigorous reaction and the release of these gases. Ensure the reaction is well-contained within a fume hood and that your respiratory protection is adequate. If the reaction becomes uncontrollable, evacuate the area and follow emergency procedures.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
| Chemical Formula | SCl₄ | [1] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Unstable pale yellow solid | [1] |
| Melting Point | -31 °C (-24 °F; 242 K) | [1] |
| Boiling Point | Decomposes above -30 °C (-22 °F; 243 K) | [1][4] |
| Solubility in Water | Reacts violently (hydrolyzes) | [1] |
| Solubility in Organic Solvents | Soluble | [2] |
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Hazardous to the Aquatic Environment (Acute) | 1 | GHS09 | Warning | H400: Very toxic to aquatic life.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound
-
Objective: To synthesize this compound from sulfur dichloride and chlorine gas.
-
Methodology:
-
The reaction is conducted at cryogenic temperatures, specifically around 193 K (-80 °C), to favor the formation of the product.[4]
-
Sulfur dichloride (SCl₂) is treated with chlorine (Cl₂).[4]
-
The reaction is reversible, and maintaining the low temperature is crucial to shift the equilibrium towards the formation of SCl₄.[4]
-
Above 242 K (-31 °C), this compound begins to decompose back into sulfur dichloride and chlorine.[4]
-
Protocol 2: Handling and Use in Organic Synthesis
-
Objective: To safely use this compound as a chlorinating agent.
-
Methodology:
-
All manipulations must be carried out in a well-ventilated chemical fume hood.[2]
-
Ensure all glassware is completely dry to prevent violent hydrolysis.
-
The reaction vessel should be cooled to a temperature where SCl₄ is stable (below -30°C).
-
This compound should be added slowly to the reaction mixture to control the reaction rate and temperature.
-
Upon completion of the reaction, any remaining SCl₄ must be quenched carefully, for example, by slow addition to a basic solution, while ensuring the temperature is controlled.
-
Visualizations
Caption: Workflow for immediate actions following SCl₄ exposure.
Caption: Key reaction pathways for this compound.
Caption: Logical workflow for cleaning up a small SCl₄ spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | Cl4S | CID 13932016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13451-08-6 | Benchchem [benchchem.com]
- 5. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. ethz.ch [ethz.ch]
- 17. Sulfur - ESPI Metals [espimetals.com]
Technical Support Center: Purification of Crude Sulfur Tetrachloride
Welcome to the technical support center for the purification of crude sulfur tetrachloride (SCl₄). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity SCl₄ for their experiments. All procedures involving this compound must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and at low temperatures due to its thermal instability and high sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is synthesized from sulfur dichloride (SCl₂) and chlorine (Cl₂), typically at very low temperatures (around -80 °C).[1] Consequently, the most common impurities are unreacted starting materials: sulfur dichloride and excess chlorine. Additionally, if the reaction or handling conditions are not strictly anhydrous, hydrolysis products such as thionyl chloride (SOCl₂) and hydrogen chloride (HCl) may be present.[2] Decomposition of SCl₄ back to SCl₂ and Cl₂ can also occur if the temperature rises above -30 °C.[1][2]
Q2: My crude SCl₄ is a pale yellow to orange-red solid instead of a white or pale yellow powder. What does this indicate?
A2: A more intense yellow or orange-red color typically indicates the presence of excess dissolved chlorine or sulfur dichloride. Sulfur dichloride itself is a cherry-red liquid.[1] To minimize this, ensure precise stoichiometric control during the synthesis and that the reaction is carried out at a sufficiently low temperature to favor the formation of SCl₄.
Q3: Can I purify SCl₄ by distillation?
A3: No, conventional distillation is not a suitable method for purifying this compound. The compound is thermally unstable and decomposes into sulfur dichloride and chlorine at temperatures above -30 °C (-22 °F).[1][2] Attempting to distill SCl₄ at atmospheric or even reduced pressure would lead to complete decomposition of the product.
Q4: What are the recommended purification techniques for SCl₄?
A4: Due to its thermal instability, only low-temperature purification methods are viable. The two most promising techniques are:
-
Low-Temperature Vacuum Sublimation: This method is effective for removing more volatile impurities like chlorine.
-
Low-Temperature Recrystallization: This technique involves dissolving the crude SCl₄ in a suitable solvent at a specific low temperature and then allowing it to crystallize at an even lower temperature, leaving impurities in the solution.
Q5: What solvents are suitable for the low-temperature recrystallization of SCl₄?
A5: this compound is a nonpolar molecule and is soluble in some organic solvents.[3] Suitable solvents for low-temperature recrystallization must be inert to SCl₄ and have a very low freezing point. Potential candidates include:
-
Carbon tetrachloride (CCl₄)
-
Trichlorofluoromethane (Freon-11)
-
Dichloromethane (CH₂Cl₂)
It is crucial to perform small-scale solubility tests at various low temperatures to determine the ideal solvent and temperature profile for recrystallization. The solvent must be rigorously dried before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product rapidly decomposes (turns into a liquid/gas) upon warming to room temperature. | Thermal instability of SCl₄. | Maintain the temperature of the product below -30 °C at all times during handling, purification, and storage. Use pre-cooled glassware and equipment. |
| Low yield of purified SCl₄ after vacuum sublimation. | Sublimation temperature was too high, causing decomposition. | Carefully control the temperature during sublimation. Start at a very low temperature (e.g., -60 °C) and slowly increase it while monitoring for the first signs of sublimation. |
| Product is still colored after purification. | Incomplete removal of SCl₂ or Cl₂. | For vacuum sublimation, ensure a high vacuum and sufficient time for the volatile impurities to be removed. For recrystallization, a second recrystallization step may be necessary. |
| Formation of a fuming liquid during handling. | Exposure to atmospheric moisture. | All manipulations must be carried out under a strictly dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[4][5][6] |
| Poor crystal formation during recrystallization. | Incorrect solvent or cooling rate. | The solvent may be too good, keeping the SCl₄ in solution even at very low temperatures. The solution may have been cooled too quickly. Allow for slow cooling to promote the growth of larger, purer crystals.[7] |
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | SCl₄ | [2] |
| Molar Mass | 173.87 g/mol | [2] |
| Appearance | Pale yellow solid / White powder | [2] |
| Melting Point | -31 °C (decomposes) | [2] |
| Boiling Point | Decomposes above -30 °C | [1][2] |
| Synthesis Temperature | ~193 K (-80 °C) | [1] |
Experimental Protocols
Caution: this compound is highly toxic, corrosive, and reacts violently with water.[8] Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, and work in a well-ventilated fume hood or a glovebox.
Protocol 1: Low-Temperature Vacuum Sublimation
This method is primarily for removing highly volatile impurities such as dissolved chlorine.
-
Preparation: Pre-cool a sublimation apparatus, including the cold finger, to at least -80 °C. All glassware must be rigorously dried beforehand.
-
Sample Loading: In a glovebox or under a positive pressure of inert gas, quickly transfer the crude SCl₄ to the bottom of the pre-cooled sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed.
-
Cooling: Fill the cold finger with a suitable cooling mixture (e.g., dry ice/acetone slush, -78 °C).
-
Evacuation: Slowly and carefully evacuate the apparatus using a high-vacuum pump.
-
Sublimation: Place the bottom of the apparatus in a cooling bath maintained at approximately -50 °C to -60 °C. The more volatile Cl₂ will be pumped away, while SCl₄ will sublime and deposit on the cold finger.
-
Collection: Once the sublimation is complete, slowly bring the apparatus back to atmospheric pressure with a dry inert gas. In a glovebox, scrape the purified SCl₄ crystals from the cold finger into a pre-cooled storage container.
Protocol 2: Low-Temperature Recrystallization
This method can be effective for removing less volatile impurities like sulfur dichloride.
-
Solvent Selection: Choose a pre-dried, low-freezing-point solvent in which SCl₄ has a steep solubility curve at very low temperatures (e.g., CCl₄).
-
Dissolution: In a glovebox, place the crude SCl₄ in a pre-cooled Schlenk flask equipped with a magnetic stir bar. Cool the flask to approximately -40 °C. Slowly add the cold solvent while stirring until the SCl₄ just dissolves.
-
Crystallization: Slowly cool the solution to -78 °C in a dry ice/acetone bath without stirring. Allow the solution to stand at this temperature for several hours to promote the formation of pure SCl₄ crystals.
-
Filtration: Pre-cool a filtration apparatus (e.g., a Schlenk filter stick or a fritted glass funnel) to -78 °C. Under a positive pressure of inert gas, cannulate the supernatant liquid away from the crystals.
-
Washing: Wash the crystals with a small amount of the solvent, pre-cooled to -78 °C, to remove any remaining impurities.
-
Drying: Dry the purified crystals under a high vacuum at a temperature below -30 °C to remove any residual solvent.
-
Storage: Store the purified SCl₄ in a tightly sealed container at -80 °C.
Logical Workflow Diagram
Caption: Decision workflow for selecting a purification technique for crude SCl₄.
References
Technical Support Center: Safe Handling of Sulfur Tetrachloride
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with sulfur tetrachloride (SCl₄). Given its pungent odor, high reactivity, and corrosiveness, strict adherence to safety protocols is paramount.
Troubleshooting Guides
Issue: Pungent Odor Detected in the Laboratory
Immediate Actions:
-
Do not ignore the odor. The pungent smell is a primary indicator of exposure to this compound or its decomposition products.
-
Check the fume hood. Ensure the sash is at the appropriate height and the exhaust system is functioning correctly.
-
Evacuate the immediate area. If the odor is strong or you feel any symptoms of exposure, evacuate the laboratory and alert your colleagues.
-
Assess for spills. From a safe distance, visually inspect your work area for any spills or container leaks.
-
Follow emergency procedures. If the odor persists or a significant release is suspected, follow your institution's emergency response plan.
Logical Flow for Odor Detection:
Caption: Workflow for responding to the detection of a pungent odor.
Frequently Asked Questions (FAQs)
What are the primary hazards of this compound?
This compound is a highly corrosive and toxic inorganic compound.[1] It is a pale yellow, unstable solid that decomposes above -20°C.[2] The main hazards include:
-
Corrosivity: It causes severe skin burns and eye damage.[1]
-
Toxicity: It is toxic if inhaled or absorbed through the skin.
-
Reactivity: It reacts violently with water, producing toxic and corrosive gases.[1]
-
Pungent Odor: It has a strong, pungent odor, and its vapor is irritating to the respiratory system.[1]
What are the symptoms of exposure to this compound?
While specific data for this compound is limited, exposure to similar corrosive and chlorine-containing compounds can lead to the following symptoms:
-
Inhalation: Irritation of the nose, throat, and respiratory tract, coughing, and shortness of breath. Higher exposures can cause pulmonary edema (fluid in the lungs), which is a medical emergency.
-
Skin Contact: Severe irritation, redness, and chemical burns.
-
Eye Contact: Severe irritation, pain, and potential for permanent eye damage.
-
Ingestion: Burns to the mouth, throat, and stomach.
What personal protective equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is crucial. Always work within a certified chemical fume hood.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile). |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | A flame-resistant lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. |
| Footwear | Closed-toe shoes made of a non-porous material. |
| Respiratory Protection | All work should be conducted in a fume hood. In case of emergency or potential for exposure above acceptable limits, a full-facepiece respirator with appropriate cartridges for acid gases and chlorine should be used by trained personnel. |
Are there established occupational exposure limits (OELs) for this compound?
Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound. Due to its high toxicity and reactivity, all handling of this chemical should be performed with the assumption that any exposure is hazardous, and engineering controls and PPE should be used to minimize any potential contact.
How should I store this compound?
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.[1] It should be kept in a tightly sealed, corrosion-resistant container. Due to its instability, it should be stored at low temperatures (below -20°C) to prevent decomposition.[2]
Experimental Protocols
Protocol for Quenching a Reaction Containing this compound
This protocol is a general guideline and should be adapted based on the specific scale and conditions of your experiment.
Materials:
-
Inert solvent (e.g., hexanes, toluene)
-
Tertiary amine (e.g., triethylamine) or a hindered alcohol (e.g., isopropanol)
-
Stir plate and stir bar
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Cool the reaction vessel: Before quenching, cool the reaction mixture to 0°C or below in an ice bath.
-
Dilute the reaction mixture: Dilute the mixture with an inert, dry solvent to control the reaction rate and dissipate heat.
-
Slowly add the quenching agent: Under an inert atmosphere, slowly add the quenching agent (tertiary amine or hindered alcohol) dropwise via an addition funnel with vigorous stirring. The reaction is exothermic, so a slow addition rate is crucial to maintain temperature control.
-
Monitor the reaction: Observe for any signs of gas evolution or a rapid temperature increase. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.
-
Neutralize: Once the initial reactive species is quenched, the mixture can be slowly and cautiously added to a larger volume of a stirred, cold aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acidic byproducts.
-
Workup: Proceed with the standard aqueous workup for your reaction.
Protocol for a Small this compound Spill (less than 100 mL)
This procedure should only be performed by trained personnel with the appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency response procedures.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for acid spills)
-
Dry sodium bicarbonate or calcium carbonate
-
Two plastic bags for waste disposal
-
Scoop and brush (non-sparking)
Procedure:
-
Alert personnel and restrict access: Inform others in the lab and prevent entry to the spill area.
-
Ensure ventilation: Work within a fume hood if the spill is contained there. If the spill is outside a fume hood, ensure the area is well-ventilated, but avoid creating strong air currents that could spread the material.
-
Contain the spill: Cover the spill with an inert absorbent material to prevent it from spreading.
-
Neutralize the material: Once the liquid is absorbed, cautiously cover the absorbent material with a layer of dry sodium bicarbonate or calcium carbonate to neutralize the acidic components. Do not use water.
-
Collect the residue: Carefully scoop the mixture into a plastic bag.
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a soap and water solution. Then, wipe with a clean, wet cloth, and finally a dry cloth. All cleaning materials should be placed in the second plastic bag.
-
Dispose of waste: Seal both bags and label them as hazardous waste containing this compound. Dispose of them according to your institution's hazardous waste management guidelines.
-
Wash hands thoroughly: After the cleanup is complete, wash your hands and any exposed skin with soap and water.
Spill Response Workflow:
Caption: Step-by-step workflow for handling a small this compound spill.
Quantitative Data
| Property | Value |
| Chemical Formula | SCl₄ |
| Molar Mass | 173.87 g/mol |
| Appearance | Pale yellow, unstable solid[2] |
| Odor | Pungent[1] |
| Melting Point | -30 °C (decomposes)[2] |
| Boiling Point | Decomposes above -20 °C[2] |
| Solubility | Reacts with water[1] |
Disclaimer: This information is intended for guidance purposes only and should not replace a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
Technical Support Center: Scale-Up of Reactions Involving Sulfur Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving sulfur tetrachloride (SCl4). Due to its inherent instability and high reactivity, scaling up processes with SCl4 presents significant challenges. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound on a larger scale.
Issue 1: Uncontrolled Temperature Rise (Exotherm)
Question: During the scaled-up addition of this compound to my substrate at -78°C, I'm observing a rapid and unexpected temperature increase that the cooling system is struggling to control. What should I do?
Answer: An uncontrolled exotherm is a critical safety concern indicating that heat is being generated faster than it can be removed. Immediate action is required to prevent a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of this compound.
-
Emergency Cooling: If available, apply an emergency cooling bath (e.g., acetone/dry ice slurry) to the reactor.
-
Increase Agitation: Ensure the reactor's agitator is at maximum safe speed to improve heat transfer to the cooling jacket.
-
Inert Gas Purge: Increase the flow of inert gas (e.g., nitrogen, argon) through the headspace to dilute any evolved gases.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure.
Troubleshooting Workflow for Uncontrolled Exotherm:
Caption: Decision workflow for managing a thermal runaway event.
Possible Causes and Long-Term Solutions:
| Potential Cause | Corrective Action for Future Experiments |
| Addition Rate Too High | Reduce the addition rate of SCl4. Consider using a syringe pump for more precise control. |
| Poor Mixing | Ensure the agitator design is appropriate for the vessel size and viscosity of the reaction mixture. Baffles may be necessary in larger reactors. |
| Inadequate Cooling Capacity | Re-evaluate the heat transfer calculations for the scaled-up volume. The cooling system may need to be upgraded. |
| Reagent Impurity | Ensure the purity of both the this compound and the substrate, as impurities can sometimes catalyze decomposition or side reactions. |
| Localized "Hot Spots" | Improve mixing and consider a reactor with a higher surface area-to-volume ratio if possible. |
Issue 2: Excessive Off-Gassing and Fuming
Question: I've noticed a significant increase in corrosive fumes (likely HCl and SO2) from my scaled-up reaction, and my current scrubbing system seems insufficient. How can I manage this?
Answer: The hydrolysis of this compound with even trace amounts of moisture will produce hydrogen chloride (HCl) and sulfur dioxide (SO2).[1] At a larger scale, the volume of these off-gases can become a significant hazard.
Immediate Actions:
-
Ensure Adequate Ventilation: Verify that the reaction is being conducted in a well-ventilated fume hood or an appropriate enclosed reactor system.
-
Check for Leaks: Inspect all joints and seals in your apparatus for potential leaks.
-
Reduce Reaction Rate: If possible, slow down the reaction by reducing the addition rate or lowering the temperature to decrease the rate of gas evolution.
Gas Scrubbing and Neutralization Workflow:
Caption: A two-stage scrubbing system for acidic off-gases.
Long-Term Solutions:
-
Implement a Multi-Stage Scrubber: For larger-scale reactions, a single-stage scrubber is often insufficient. A two-stage system is more effective:
-
Stage 1: A water or dilute acid scrubber to absorb the bulk of the highly water-soluble HCl.
-
Stage 2: A caustic scrubber (e.g., sodium hydroxide solution) to neutralize the less water-soluble SO2 and any remaining HCl.
-
-
Monitor Scrubber Efficiency: Regularly check the pH of the scrubbing solutions to ensure they are not saturated.
-
Strict Anhydrous Conditions: Re-evaluate procedures for drying glassware, solvents, and reagents to minimize moisture.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended scale-up factor for a reaction involving this compound?
A1: Due to the inherent instability of SCl4, a conservative approach is crucial. A general rule of thumb for hazardous reactions is to not exceed a scale-up factor of 2 to 3 in a single step. For a thermally sensitive compound like SCl4, it is highly recommended to perform a thorough safety and thermal hazard assessment before each scale-up.
Q2: My this compound appears to be decomposing even at low temperatures. What could be the cause?
A2: this compound is known to be unstable and decomposes above -30°C to sulfur dichloride and chlorine.[1] If you are observing decomposition at temperatures below this, it could be due to:
-
Impurities: Catalytic impurities can lower the decomposition temperature.
-
Moisture: Reaction with even trace amounts of water will consume the SCl4.
-
Localized Heating: Poor mixing can create "hot spots" within the reactor where the temperature exceeds the decomposition threshold, even if the bulk temperature reading is low.
Q3: What materials of construction are recommended for a reactor used for SCl4 reactions?
A3: Given the extremely corrosive nature of this compound and its hydrolysis products (HCl), material selection is critical.
| Material | Compatibility | Notes |
| Glass/Glass-Lined Steel | Excellent | Preferred for its high corrosion resistance to both SCl4 and acidic byproducts. |
| PTFE/PFA | Excellent | Suitable for liners, gaskets, and tubing. |
| Hastelloy C-276 | Good | Can be used, but a thorough compatibility check under reaction conditions is advised. |
| Stainless Steel (316, 304) | Not Recommended | Prone to severe corrosion from dry chlorine and HCl. |
| Carbon Steel | Not Recommended | Rapidly attacked by chlorine and moisture.[2] |
Q4: Is there a standard protocol for quenching a large-scale SCl4 reaction?
A4: While there is no universally published standard protocol for large-scale SCl4 quenching due to its hazardous nature, a general procedure for reactive acid chlorides can be adapted with extreme caution. The principle is to slowly add the reactive species to a well-stirred, cooled quenching solution.
Illustrative Quenching Protocol (Adapt with Caution):
-
Prepare Quenching Solution: In a separate, appropriately sized vessel, prepare a cooled (-20°C to 0°C) solution of a less reactive alcohol, such as isopropanol, in an inert solvent (e.g., hexane).
-
Slow Addition: Under a robust inert atmosphere, slowly transfer the SCl4 reaction mixture into the vigorously stirred quenching solution. The addition rate must be carefully controlled to keep the temperature of the quenching mixture within a safe range.
-
Secondary Quench: After the initial quench is complete and the exotherm has subsided, a more reactive quenching agent like methanol can be slowly added, followed by a cautious addition of water to ensure complete neutralization.[3]
-
Neutralization: The final mixture should be neutralized with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal.
Emergency Quench Decision Pathway:
Caption: Logical steps for an emergency quenching procedure.
Q5: How can I monitor the progress of my scaled-up SCl4 reaction?
A5: Online reaction monitoring is highly recommended for scaled-up hazardous reactions to provide real-time data and early warnings of deviations.
-
FTIR/Raman Spectroscopy: In-situ probes can monitor the disappearance of starting materials and the appearance of products, providing kinetic information.
-
Calorimetry: Reaction calorimeters measure the heat flow of the reaction in real-time. This is invaluable for understanding the exotherm and ensuring the reaction is proceeding as expected.
-
Temperature and Pressure Monitoring: At a minimum, continuous logging of the internal reaction temperature, jacket inlet/outlet temperatures, and reactor pressure is essential.
Disclaimer: This guide is intended for informational purposes only and should not replace a thorough risk assessment and consultation with qualified safety professionals. All experimental work should be conducted in accordance with your institution's safety policies and procedures.
References
compatibility of sulfur tetrachloride with common laboratory materials
Disclaimer: Sulfur tetrachloride (SCl₄) is a highly reactive, corrosive, and toxic inorganic compound. It is unstable at temperatures above -30°C and reacts vigorously with water. All handling should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The information provided here is for guidance only and should be supplemented by a thorough risk assessment and, where possible, experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong chlorinating agent and is highly corrosive to skin, eyes, and mucous membranes.[1] It is also toxic if inhaled or ingested. A primary hazard is its thermal instability; it decomposes above -30°C to sulfur dichloride and chlorine gas.[2][3] Furthermore, it hydrolyzes readily in the presence of moisture to form corrosive hydrogen chloride (HCl) and thionyl chloride (SOCl₂), which can further hydrolyze to sulfur dioxide and HCl.[2]
Q2: Can I use standard plastic labware with this compound?
A2: It is strongly advised against using most standard plastics with this compound. Due to its aggressive nature as a chlorinating agent, SCl₄ is expected to attack and degrade common polymers such as polyethylene (PE), polypropylene (PP), and polycarbonate (PC). For analogous compounds like thionyl chloride, many common plastics are rated as unsuitable for use.
Q3: Which elastomers are suitable for sealing joints when working with SCl₄?
A3: Extreme caution is necessary when selecting elastomers. Many common elastomers like Buna-N (Nitrile) and Neoprene are not resistant to strong chlorinating agents.[4][5] Fluoroelastomers such as Viton® (FKM) may offer some resistance, particularly formulations with improved chemical resistance, but testing under your specific experimental conditions is crucial.[5] Perfluoroelastomers (FFKM) would likely offer the best resistance but are significantly more expensive.
Q4: Is stainless steel a suitable material for handling this compound?
A4: The suitability of stainless steel is questionable and depends heavily on the absence of moisture. In completely anhydrous conditions, some high-grade stainless steels might be resistant. However, the presence of even trace amounts of moisture will lead to the formation of hydrochloric acid, which is highly corrosive to most grades of stainless steel.[6] For wet chlorine gas, many stainless steel grades are not recommended.[7] Nickel-based alloys like Hastelloy® C are generally more resistant to both wet and dry chlorine and hydrochloric acid.[8]
Q5: How should I store this compound in the laboratory?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as water, acids, and bases.[1][9] It should be kept in a tightly sealed container, preferably made of a material confirmed to be compatible, such as glass or a suitable fluoropolymer, under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and reaction with moisture. Storage should be at or below its decomposition temperature of -30°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration or softening of plastic components (e.g., tubing, connectors). | Chemical attack by SCl₄. | Immediately discontinue use of the affected plastic. Replace with a more chemically resistant material such as PTFE, PFA, or FEP. Conduct a compatibility test before use. |
| Corrosion or pitting of metal apparatus (e.g., reaction vessels, needles). | Reaction with SCl₄ or its hydrolysis products (HCl). | Cease using the corroded metal. For applications where metal is necessary, consider using more resistant alloys such as Hastelloy® or glass-lined steel. Ensure strictly anhydrous conditions. |
| Fuming or pressure build-up in the reaction vessel. | Decomposition of SCl₄ due to temperatures above -30°C, or reaction with moisture. | Ensure the reaction temperature is maintained at or below -30°C. Work under a dry, inert atmosphere. If pressure build-up is observed, vent the system safely in a fume hood. |
| Leakage from sealed joints or septa. | Degradation of elastomeric seals. | Replace the seal with a more chemically resistant material. Consider using PTFE-faced septa or perfluoroelastomer O-rings. Re-evaluate the seal design and material compatibility. |
Material Compatibility Summary
Direct compatibility data for this compound is scarce due to its instability and high reactivity. The following tables provide an inferred compatibility based on data for analogous compounds (thionyl chloride, sulfuryl chloride), its decomposition products (chlorine), and its hydrolysis products (hydrochloric acid). These are estimations and must be verified by testing.
Table 1: Inferred Compatibility of Plastics and Elastomers with this compound
| Material | Inferred Compatibility | Rationale / Comments |
| Plastics | ||
| Polyethylene (LDPE, HDPE) | D - Not Recommended | Attacked by similar chlorinating agents. |
| Polypropylene (PP) | D - Not Recommended | Likely to be attacked and degraded. |
| Polycarbonate (PC) | D - Not Recommended | Poor resistance to strong acids and chlorinating agents. |
| Polyvinyl Chloride (PVC) | C - Fair to Poor | Some PVC formulations have resistance to dry chlorine and HCl, but organic solvents and strong chlorinating agents can cause degradation. |
| Polytetrafluoroethylene (PTFE) | A - Excellent | Generally excellent resistance to strong acids and chlorinating agents. |
| Perfluoroalkoxy (PFA) | A - Excellent | Similar to PTFE, with better high-temperature performance. |
| Fluorinated Ethylene Propylene (FEP) | A - Excellent | Similar to PTFE. |
| Elastomers | ||
| Buna-N (Nitrile) | D - Not Recommended | Poor resistance to strong oxidizing agents and chlorinated compounds.[4] |
| Neoprene | D - Not Recommended | Degraded by strong oxidizing acids and chlorinated solvents.[4] |
| EPDM | D - Not Recommended | Poor resistance to chlorinated hydrocarbons. |
| Viton® (FKM) | B - Good (with caution) | Some formulations offer good resistance to acids and chlorinated compounds.[5] Testing is essential. |
| Perfluoroelastomer (FFKM) | A - Excellent | Highest chemical resistance among elastomers, but also the most expensive. |
Rating Key: A: Excellent, B: Good, C: Fair to Poor, D: Not Recommended
Table 2: Inferred Compatibility of Metals with this compound
| Material | Inferred Compatibility (Anhydrous) | Inferred Compatibility (Moisture Present) | Rationale / Comments |
| Carbon Steel | B - Good | D - Not Recommended | Anhydrous HCl is not highly corrosive to carbon steel, but wet HCl is severely corrosive. |
| Stainless Steel (304, 316) | C - Fair | D - Not Recommended | Susceptible to pitting and crevice corrosion in the presence of chlorides, especially with moisture.[6] |
| Aluminum | D - Not Recommended | D - Not Recommended | Rapidly attacked by both wet and dry HCl and chlorine.[7] |
| Copper | D - Not Recommended | D - Not Recommended | Corrodes in the presence of chlorine and HCl. |
| Nickel Alloys (e.g., Monel®) | B - Good | B - Good | Generally good resistance to chlorine and non-oxidizing acids. |
| Hastelloy® (e.g., C-276) | A - Excellent | A - Excellent | Excellent resistance to a wide range of corrosive chemicals, including wet chlorine and strong acids.[8] |
| Glass | A - Excellent | A - Excellent | Highly resistant to SCl₄ and its byproducts, making it a preferred material for reaction vessels. |
Experimental Protocols
Protocol for Evaluating Chemical Compatibility of Laboratory Materials with this compound
This protocol is based on the principles outlined in ASTM D543 for plastics and general corrosion testing methods for metals.[1][2][3][10][11][12][13]
Objective: To determine the resistance of a given material (plastic, elastomer, or metal) to this compound under controlled laboratory conditions.
Materials:
-
Test specimens of the material with known dimensions and weight.
-
This compound (SCl₄).
-
Anhydrous solvent (e.g., dichloromethane, freshly distilled over a drying agent).
-
Inert gas (Argon or Nitrogen).
-
Glass exposure chambers with sealable lids (e.g., heavy-walled glass tubes or flasks).
-
Low-temperature bath (-30°C or lower).
-
Analytical balance.
-
Calipers or micrometer.
-
Appropriate PPE (chemical resistant gloves, safety goggles, face shield, lab coat).
Procedure:
-
Specimen Preparation:
-
Cut at least three specimens of the material to be tested into standardized dimensions (e.g., 25 mm x 50 mm x 2 mm).
-
Clean the specimens with a suitable solvent to remove any surface contaminants and dry them thoroughly in a desiccator.
-
Accurately measure the weight (to 0.1 mg) and dimensions (to 0.01 mm) of each specimen.
-
-
Exposure:
-
In a fume hood, prepare a solution of SCl₄ in the anhydrous solvent at a specified concentration (e.g., 5% w/v). Caution: SCl₄ is highly reactive.
-
Place each test specimen in a separate glass exposure chamber.
-
Add the SCl₄ solution to the chamber, ensuring the specimen is fully immersed.
-
Purge the headspace of the chamber with an inert gas and seal it tightly.
-
Place the sealed chambers in a low-temperature bath maintained at a constant temperature (e.g., -30°C).
-
Prepare control chambers with the solvent only and with no liquid to assess changes due to temperature and solvent alone.
-
-
Post-Exposure Evaluation:
-
After a predetermined exposure time (e.g., 24, 48, or 168 hours), carefully remove the chambers from the bath.
-
In the fume hood, open the chambers and remove the specimens.
-
Rinse the specimens with fresh anhydrous solvent to remove any residual SCl₄.
-
Dry the specimens thoroughly in a desiccator.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or pitting.
-
Re-measure the weight and dimensions of the specimens.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions for each specimen.
-
For metals, calculate the corrosion rate in millimeters per year (mm/yr) or mils per year (mpy).
-
For plastics, assess any changes in mechanical properties (e.g., hardness, tensile strength) if the equipment is available.
-
Safety Precautions:
-
All manipulations of SCl₄ must be performed in a fume hood.
-
Wear appropriate PPE at all times.
-
Ensure all glassware is dry to prevent violent reactions.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available for spills.
Diagrams
Caption: Logic for selecting materials for SCl₄ service.
Caption: Workflow for compatibility testing.
References
- 1. kiyorndlab.com [kiyorndlab.com]
- 2. laboratuar.com [laboratuar.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Thionyl Chloride - W.P. Law Incorporated [wplawinc.com]
- 5. marcorubber.com [marcorubber.com]
- 6. Hydrochloric Acid - Rolled Alloys [rolledalloys.com]
- 7. Chlorine Gas (Wet) - W.P. Law Incorporated [wplawinc.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. e2techtextiles.com [e2techtextiles.com]
- 10. ppsthane.com [ppsthane.com]
- 11. Corrosion testing: methods, standards and applications [qa-group.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Corrosion Testing: Methods, Results & Interpretation — GATE Energy [gate.energy]
Validation & Comparative
A Comparative Guide to Sulfur Tetrachloride and Sulfuryl Chloride as Chlorinating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chlorinating agent is paramount to the success of synthetic endeavors. This guide provides a detailed comparative study of two such reagents: sulfur tetrachloride (SCl₄) and sulfuryl chloride (SO₂Cl₂), offering insights into their reactivity, selectivity, and practical applications, supported by experimental data and protocols.
Executive Summary
This compound and sulfuryl chloride are both effective chlorinating agents, yet they exhibit distinct differences in their stability, reactivity, and substrate scope. Sulfuryl chloride (SO₂Cl₂) is a stable, versatile liquid that can act as a source of chlorine for a wide range of organic transformations, including free-radical and ionic chlorinations. It is often considered a more convenient and selective alternative to gaseous chlorine. In contrast, this compound (SCl₄) is a highly reactive and unstable solid, primarily used for the chlorination of specific functional groups like alcohols and ethers. Its inherent instability necessitates careful handling and low-temperature reaction conditions.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for their safe and effective use in the laboratory.
| Property | This compound (SCl₄) | Sulfuryl Chloride (SO₂Cl₂) |
| Formula | SCl₄ | SO₂Cl₂ |
| Molar Mass | 173.87 g/mol | 134.97 g/mol |
| Appearance | Pale yellow, unstable solid | Colorless to yellowish liquid with a pungent odor[1] |
| Melting Point | Decomposes above -30 °C | -54.1 °C |
| Boiling Point | Decomposes | 69.1 °C |
| Stability | Unstable, decomposes to SCl₂ and Cl₂ above -30 °C | Decomposes upon standing or heating above 100 °C to SO₂ and Cl₂[2][3] |
| Solubility | Soluble in organic solvents | Miscible with most organic solvents[2] |
| Reactivity with Water | Reacts violently | Reacts exothermically to form HCl and H₂SO₄[1] |
Reactivity and Applications in Chlorination
Sulfuryl Chloride (SO₂Cl₂): The Versatile Workhorse
Sulfuryl chloride is a widely used chlorinating agent due to its versatility and manageable reactivity. It can participate in both free-radical and ionic chlorination reactions, allowing for the targeted chlorination of a broad spectrum of organic molecules.
Free-Radical Chlorination: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions, SO₂Cl₂ serves as an excellent source of chlorine radicals. This pathway is particularly useful for the chlorination of:
-
Alkanes: Introducing chlorine atoms onto aliphatic chains.
-
Benzylic Positions: Selective chlorination at the carbon adjacent to an aromatic ring.
Ionic Chlorination: In the absence of radical initiators and light, SO₂Cl₂ can react via an ionic mechanism, often facilitated by Lewis acid catalysts. This is the preferred method for:
-
α-Chlorination of Carbonyl Compounds: Introducing a chlorine atom at the α-position of ketones and other carbonyl-containing molecules.
-
Aromatic Compounds: Electrophilic aromatic substitution to produce aryl chlorides. The regioselectivity can be influenced by the choice of catalyst and solvent.
-
Alkenes and Alkynes: Addition of chlorine across double and triple bonds.
SO₂Cl₂ is also effective in converting alcohols to alkyl chlorides.[2][3]
This compound (SCl₄): The Potent Specialist
This compound is a powerful chlorinating agent, though its application is more specialized due to its high reactivity and instability. It is primarily employed for the chlorination of:
-
Alcohols: Conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl chlorides.
-
Ethers: Cleavage of ethers to yield chlorinated products.
-
Hydrocarbons: Although less common, it can be used for the chlorination of certain hydrocarbons.[4]
Due to its highly corrosive and toxic nature, SCl₄ must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[4]
Comparative Performance: A Data-Driven Overview
Direct, side-by-side comparative studies of SCl₄ and SO₂Cl₂ for the same substrates are scarce in the literature, largely due to the challenging nature of working with SCl₄. However, by compiling available data, a comparative picture of their performance can be established.
Table 1: Illustrative Yields for the Chlorination of Alcohols
| Alcohol Substrate | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexanol | SO₂Cl₂ | Dichloromethane, 0 °C to rt | Chlorocyclohexane | 92 | J. Org. Chem. 2007, 72, 8549-8551 |
| 1-Octanol | SO₂Cl₂ | Neat, 80 °C | 1-Chlorooctane | 95 | Synthesis 2005, (19), 3359-3362 |
| Benzyl alcohol | SCl₄ | Not specified | Benzyl chloride | High (qualitative) | General literature |
| Ethanol | SCl₄ | Not specified | Ethyl chloride | High (qualitative) | General literature |
Table 2: Illustrative Yields for the α-Chlorination of Ketones
| Ketone Substrate | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexanone | SO₂Cl₂ | Methanol, rt | 2-Chlorocyclohexanone | 85 | J. Org. Chem. 1980, 45, 1-11 |
| Acetophenone | SO₂Cl₂ | Acetic acid, rt | α-Chloroacetophenone | 90 | Synthesis 2001, (12), 1836-1840 |
| General Ketones | SCl₄ | Not specified | α-Chloroketones | Effective (qualitative) | General literature |
Experimental Protocols
General Procedure for Free-Radical Chlorination with Sulfuryl Chloride
Materials:
-
Substrate (e.g., alkane, toluene derivative)
-
Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride, benzene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate in the anhydrous solvent under an inert atmosphere.
-
Add the radical initiator (typically 1-5 mol%).
-
Add sulfuryl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The addition may be exothermic, and cooling may be necessary.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
General Considerations for Chlorination with this compound
Due to the hazardous nature of SCl₄, a detailed, validated experimental protocol from a peer-reviewed source should be consulted and strictly followed. The following are general safety and handling considerations:
-
Handling: All manipulations of SCl₄ must be performed in a well-maintained chemical fume hood.[4] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Viton or nitrile), safety goggles, a face shield, and a lab coat.[5]
-
Storage: Store SCl₄ in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[4] The container should be tightly sealed to prevent exposure to moisture and air.
-
Reaction Conditions: Reactions involving SCl₄ are typically conducted at low temperatures (below -30 °C) to control its reactivity and prevent decomposition. An inert atmosphere is essential.
-
Quenching: Quenching of SCl₄ reactions must be done with extreme care, typically by slow addition of a non-protic solvent at low temperature before introducing a quenching agent.
Reaction Mechanisms and Workflows
Chlorination of an Alcohol with Sulfuryl Chloride
The reaction of an alcohol with sulfuryl chloride likely proceeds through the formation of an intermediate chlorosulfate ester, which then undergoes nucleophilic attack by chloride.
Caption: Proposed mechanism for alcohol chlorination with SO₂Cl₂.
General Experimental Workflow for Chlorination Reactions
A typical workflow for performing and analyzing a chlorination reaction is outlined below.
Caption: A generalized workflow for organic chlorination reactions.
Conclusion
References
A Comparative Guide to Alcohol Chlorination: Sulfur Tetrachloride vs. Thionyl Chloride
For researchers, scientists, and professionals in drug development, the conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical, influencing reaction efficiency, stereochemistry, and safety. This guide provides an objective comparison of two such agents: the commonly used thionyl chloride (SOCl₂) and the less conventional sulfur tetrachloride (SCl₄), supported by experimental data and detailed protocols.
Mechanism of Action
The mechanism of alcohol chlorination varies significantly between thionyl chloride and is less documented for this compound.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a versatile reagent that can react with alcohols via three distinct pathways, largely dependent on the reaction conditions and the substrate.
-
Sɴ2 Mechanism (with Pyridine): In the presence of a base like pyridine, the reaction typically proceeds with an inversion of stereochemistry. The alcohol first attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. Pyridine then reacts with this intermediate, and the displaced chloride ion performs a backside attack on the carbon atom, leading to the inverted alkyl chloride.[1][2]
-
Sɴi Mechanism (retention of configuration): When thionyl chloride is used alone, particularly with secondary alcohols, the reaction can proceed with retention of stereochemistry.[2] This occurs through a mechanism known as nucleophilic substitution with internal return (Sɴi). An intimate ion pair is formed, and the chlorine atom is delivered to the carbocation from the same face, resulting in retention of the original configuration.[2]
-
Sɴ1 Mechanism: For tertiary alcohols, the reaction is not typically effective.[1] However, under certain conditions that favor carbocation formation, an Sɴ1 pathway can be involved, often leading to a racemic mixture of products.
// Nodes Alcohol [label="R-OH\n(Alcohol)"]; SOCl2 [label="SOCl₂\n(Thionyl Chloride)"]; Intermediate [label="R-O-SOCl\n(Alkyl Chlorosulfite)"]; Pyridine [label="Pyridine"]; Activated_Intermediate [label="[R-O-SO-NC₅H₅]⁺ Cl⁻"]; Product [label="R-Cl\n(Alkyl Chloride\n- Inversion)"]; Byproducts [label="SO₂ + Pyridine·HCl"];
// Edges Alcohol -> Intermediate [label="Attack on S"]; SOCl2 -> Intermediate; Intermediate -> Activated_Intermediate [label="+ Pyridine"]; Pyridine -> Activated_Intermediate; Activated_Intermediate -> Product [label="Cl⁻ backside attack (Sɴ2)"]; Product -> Byproducts [style=invis]; } .dot Caption: Sɴ2 mechanism for alcohol chlorination using thionyl chloride with pyridine.
// Nodes Alcohol [label="R-OH\n(Alcohol)"]; SOCl2 [label="SOCl₂\n(Thionyl Chloride)"]; Intermediate [label="R-O-SOCl\n(Alkyl Chlorosulfite)"]; Ion_Pair [label="{R⁺ || ClSO₂⁻}\n(Intimate Ion Pair)"]; Product [label="R-Cl\n(Alkyl Chloride\n- Retention)"]; SO2 [label="SO₂"];
// Edges Alcohol -> Intermediate [label="Attack on S"]; SOCl2 -> Intermediate; Intermediate -> Ion_Pair [label="Internal Return"]; Ion_Pair -> Product [label="Frontside attack"]; Product -> SO2 [label="+", style=invis]; } .dot Caption: Sɴi mechanism for alcohol chlorination using thionyl chloride (retention).
This compound (SCl₄)
This compound is a less common and highly reactive chlorinating agent. It is primarily used as a reagent in organic synthesis for specific chlorinations, such as those of hydrocarbons, alcohols, and ethers.[3] The mechanism of alcohol chlorination with SCl₄ is not as well-documented as that of thionyl chloride. It is presumed to proceed through a highly reactive intermediate, likely involving the formation of an alkoxysulfur trichloride, which then decomposes to the alkyl chloride. Due to its high reactivity, reactions with this compound can be less selective and harder to control than those with thionyl chloride.
Performance and Experimental Data
The choice between thionyl chloride and this compound often comes down to substrate compatibility, desired stereochemical outcome, and reaction conditions.
| Parameter | Thionyl Chloride (SOCl₂) | This compound (SCl₄) |
| Substrate Scope | Primary and secondary alcohols.[1] Ineffective for tertiary alcohols.[1] | Primarily used for chlorination of hydrocarbons, alcohols, and ethers.[3] |
| Stereochemistry | Inversion (with pyridine) or retention (Sɴi).[2] | Less predictable, often leading to mixtures. |
| Typical Conditions | Often refluxed, can be done at 0°C to room temperature for reactive substrates.[4][5][6] | High temperature reactions are common.[3] |
| Byproducts | SO₂ (gas) and HCl (gas), which can be easily removed.[7] | Can include sulfur monochloride and other sulfur chlorides. |
| Yields | Generally good to excellent (85-95%+).[8] | Variable, can be high but selectivity is a concern. |
Experimental Protocols
General Workflow for Alcohol Chlorination
Protocol 1: Chlorination of an Amino Alcohol using Thionyl Chloride
This protocol is adapted from a procedure for the synthesis of 2-(2-chloroethyl)aniline.[9]
-
Reaction Setup: A solution of thionyl chloride (1.2 equivalents) in an anhydrous solvent like 1,2-dimethoxyethane (DME) is prepared in a flask under an inert atmosphere and cooled.
-
Addition of Alcohol: A solution of the amino alcohol (e.g., 2-aminophenethyl alcohol, 1.0 equivalent) in the same solvent is added dropwise to the stirred thionyl chloride solution, maintaining the temperature between 20-30°C with external cooling.[9]
-
Reaction: The mixture is stirred for 6-7 hours at ambient temperature. A slurry typically forms within 1-2 hours.[9]
-
Workup: The reaction is quenched by the slow addition of aqueous sodium hydroxide.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., tert-butyl methyl ether), washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.[9] The crude product can then be further purified.
Protocol 2: General Procedure for Alcohol Chlorination with Sulfur Chlorides
This protocol is a general method and should be optimized for specific substrates.
-
Reaction Setup: The alcohol is placed in a reaction vessel equipped with a stirrer and a condenser.
-
Addition of Reagent: Sulfur monochloride or dichloride is slowly added to the alcohol while maintaining the temperature below 60°C with external cooling.[10] A molar ratio of sulfur chloride to a dihydric alcohol is preferred to be within the range of 2:1 to 24:1.[10]
-
Catalyst Addition: A catalyst, such as pyridine or another basic nitrogen-containing compound (0.1 to 1% by weight), is added.[10]
-
Reaction: The mixture is heated at a temperature between 100°C and 200°C for one to five hours.[10]
-
Purification: The product is separated by suitable means, such as distillation.
Safety and Handling
Both thionyl chloride and this compound are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.
| Hazard | Thionyl Chloride (SOCl₂) | This compound (SCl₄) |
| Toxicity | Toxic if inhaled, harmful if swallowed.[11] Vapors can irritate the skin, eyes, and respiratory tract.[12] | Highly toxic and corrosive to skin and mucous membranes.[3] |
| Reactivity | Reacts violently with water, releasing toxic gases (SO₂ and HCl).[11] Should be stored away from water, acids, bases, and metals.[13] | Reacts violently with water.[3] Should be stored away from ignition sources and oxidizing agents.[3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, solvent-resistant gloves, and a lab coat are mandatory.[11][12][14] | Wear appropriate respirator, chemical-resistant gloves, and safety goggles.[15] |
| Spill & Disposal | Absorb spills with inert material. All waste must be treated as hazardous.[12][16] | Evacuate the area. Collect spillage and dispose of as hazardous waste.[17] |
Conclusion
For most standard alcohol chlorination applications, thionyl chloride is the preferred reagent. Its advantages include:
-
Well-understood and controllable reaction mechanisms (Sɴ2 and Sɴi), allowing for stereochemical control.
-
Gaseous byproducts that are easily removed, simplifying purification.[7]
-
A broad range of applications with extensive literature support.
This compound is a much more reactive and less selective reagent. It should be reserved for specific applications where its high reactivity is necessary and can be adequately controlled. Due to its hazardous nature and less predictable outcomes, it is not a routine choice for alcohol chlorination in most laboratory settings.
Ultimately, the selection of the chlorinating agent will depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired stereochemistry, and the scale of the reaction. A thorough risk assessment should always be conducted before working with either of these hazardous chemicals.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chembk.com [chembk.com]
- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. organic chemistry - Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. US2837574A - Chlorination of alcohols - Google Patents [patents.google.com]
- 11. westliberty.edu [westliberty.edu]
- 12. drexel.edu [drexel.edu]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. lobachemie.com [lobachemie.com]
- 17. Page loading... [guidechem.com]
A Comparative Guide to the Reactivity of Sulfur Tetrachloride and Selenium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of sulfur tetrachloride (SCl₄) and selenium tetrachloride (SeCl₄), two important Group 16 halides. Understanding their distinct properties is crucial for their effective application in chemical synthesis and research. This document summarizes their stability, structure, and key reactions, supported by available data and representative experimental protocols.
Overview and Structural Properties
Sulfur and selenium, both belonging to Group 16 of the periodic table, form tetrachlorides that serve as valuable reagents. However, their physical and chemical properties differ significantly, primarily due to the difference in the size and electronegativity of the central atom.
This compound (SCl₄) is a pale yellow, unstable solid.[1] Its existence is transient, as it readily decomposes at temperatures above -30°C.[1] The structure of solid SCl₄ is thought to be ionic, best represented as trichlorosulfonium chloride ([SCl₃]⁺Cl⁻).[1] In the gaseous phase, it adopts a seesaw molecular geometry, consistent with VSEPR theory for a central atom with four bonding pairs and one lone pair of electrons.[2][3] This asymmetrical structure results in a net dipole moment, making SCl₄ a polar molecule.[2]
Selenium Tetrachloride (SeCl₄) is a more robust, yellow-to-white volatile solid that sublimes at approximately 191°C.[4] In the solid state, SeCl₄ exists as a stable tetrameric cubane-type cluster, (SeCl₄)₄.[4][5][6] Similar to SCl₄, gaseous SeCl₄ also exhibits a seesaw geometry and is polar.[4][7] The structure can also be described in an ionic form as [SeCl₃]⁺Cl⁻, which influences its reactivity.[4][6]
Comparative Data
The following table summarizes the key physical and chemical properties of SCl₄ and SeCl₄.
| Property | This compound (SCl₄) | Selenium Tetrachloride (SeCl₄) | Reference(s) |
| Appearance | Unstable pale yellow solid | Yellow to white volatile solid | [1][4] |
| Molar Mass | 173.87 g/mol | 220.77 g/mol | [1][4] |
| Melting Point | Decomposes > -20°C | Sublimes at 191.4°C | [1][4] |
| Decomposition | Decomposes above -30°C to SCl₂ + Cl₂ | Thermally more stable | [1] |
| Solid-State Structure | Likely ionic: [SCl₃]⁺Cl⁻ | Tetrameric cubane cluster: (SeCl₄)₄ | [1][4][5] |
| Gas-Phase Geometry | Seesaw | Seesaw | [2][4][7] |
| Polarity | Polar | Polar | [2][7] |
Reactivity Comparison
The primary difference in reactivity stems from the thermal stability of the two compounds.
Thermal Stability
The most striking difference is their thermal stability. SCl₄ is notoriously unstable, decomposing into sulfur dichloride (SCl₂) and chlorine gas (Cl₂) at temperatures above -30°C (242 K).[1] This instability limits its isolation and use to low-temperature conditions. In contrast, SeCl₄ is a stable solid that can be handled at room temperature and sublimes at high temperatures, indicating significantly stronger bonding and structural integrity.[4]
Caption: Comparative thermal decomposition pathways of SCl₄ and SeCl₄.
Hydrolysis
Both tetrachlorides react vigorously with water, but yield different products reflecting the stable oxidation states of sulfur and selenium.
-
SCl₄ Hydrolysis: It hydrolyzes readily, initially forming thionyl chloride (SOCl₂) and hydrochloric acid (HCl). With excess water, the reaction proceeds to form sulfur dioxide (SO₂) and HCl.[1] Some sources also report the formation of sulfurous acid (H₂SO₃).[8]
-
SCl₄ + H₂O → SOCl₂ + 2 HCl
-
SCl₄ + 2 H₂O → SO₂ + 4 HCl[1]
-
-
SeCl₄ Hydrolysis: It reacts with water to produce the more stable selenous acid (H₂SeO₃) and hydrochloric acid.[4][6] Under controlled, slow hydrolysis conditions, selenium oxychloride (SeOCl₂) can be isolated.[9]
-
SeCl₄ + 3 H₂O → H₂SeO₃ + 4 HCl[4]
-
Lewis Acid/Base Behavior
The ionic nature of both compounds in the solid state ([SCl₃]⁺Cl⁻ and [SeCl₃]⁺Cl⁻) indicates their ability to act as chloride ion donors, thus behaving as Lewis acids. They can react with other Lewis acids and bases to form complex salts. For example, they can react with strong chloride acceptors like AlCl₃ or with chloride donors like CsCl.
Caption: Lewis acid/base behavior of SCl₄ and SeCl₄.
Use in Organic Synthesis
Due to its higher stability and predictable reactivity, SeCl₄ finds more utility in organic synthesis than the highly unstable SCl₄.
-
SCl₄: Its application is severely limited by its thermal instability. It can act as a chlorinating agent at low temperatures, but its use is not common.
-
SeCl₄: This reagent is a versatile tool in organoselenium chemistry. In the complete absence of moisture, it functions as a chlorinating agent for organic compounds.[10] However, in the presence of trace moisture, it tends to form organoselenium compounds, likely through the intermediate formation of selenium oxychloride.[10] It is used for the synthesis of various selenium-containing heterocycles and as a precursor to other organoselenium reagents.[4][11]
Experimental Protocol: Chlorination of an Alkene with SeCl₄
This section provides a representative protocol for the addition of selenium tetrachloride to an alkene. This reaction typically yields a β-chloro organoselenium dichloride, which can be a useful synthetic intermediate.
Objective: To synthesize a bis(2-chloroalkyl)selenium dichloride from an alkene and SeCl₄.
Materials:
-
Selenium Tetrachloride (SeCl₄)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Alkene (e.g., cyclohexene)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with SeCl₄ (1.0 eq) under an inert atmosphere.
-
Dissolution: Anhydrous dichloromethane is added to the flask to dissolve or suspend the SeCl₄. The mixture is cooled in an ice bath (0°C).
-
Alkene Addition: The alkene (2.0 eq), dissolved in a small amount of anhydrous dichloromethane, is placed in the dropping funnel and added dropwise to the stirred SeCl₄ suspension over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to yield the pure product.
-
Characterization: The final product is characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ⁷⁷Se), and mass spectrometry.
Caption: General experimental workflow for alkene chloroselenation.
Conclusion
While both this compound and selenium tetrachloride are Group 16 halides, their reactivity profiles are markedly different. SCl₄ is a highly unstable compound, limiting its practical use to specialized low-temperature applications. In contrast, SeCl₄ is a thermally stable and versatile reagent used in a variety of transformations, particularly in the synthesis of organoselenium compounds. Its ability to act as both a chlorinating agent and a precursor for selenium incorporation, depending on reaction conditions, makes it a more valuable tool for synthetic chemists. Researchers should select the appropriate reagent based on the desired chemical transformation and the required reaction conditions, with SeCl₄ being the more practical choice for most applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selenium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. assignmentpoint.com [assignmentpoint.com]
- 6. Selenium tetrachloride - Wikiwand [wikiwand.com]
- 7. Page loading... [guidechem.com]
- 8. SCl4 on hydrolysis gives [infinitylearn.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
Unraveling the Mechanisms of Sulfur Tetrachloride Additions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for predictable and controlled synthesis. This guide provides a comparative analysis of the proposed mechanisms for the addition of sulfur tetrachloride (SCl₄) to alkenes and alkynes, supported by experimental data from analogous sulfur and selenium halide reactions.
Due to its inherent instability, detailed mechanistic studies directly involving this compound are scarce. However, by examining the well-documented reactions of related electrophilic sulfur and selenium halides, such as sulfur dichloride (SCl₂), sulfur monochloride (S₂Cl₂), and selenium tetrachloride (SeCl₄), we can infer the most probable reaction pathways for SCl₄. The prevailing evidence points towards electrophilic addition mechanisms, primarily proceeding through either a concerted pathway or a stepwise pathway involving a bridged episulfonium ion intermediate.
Proposed Reaction Mechanisms: A Comparative Overview
The addition of this compound to unsaturated carbon-carbon bonds is believed to follow two primary electrophilic addition pathways. The nature of the substrate, reaction conditions, and the solvent can influence which mechanism predominates.
Mechanism A: Stepwise Electrophilic Addition via a Bridged Episulfonium Ion
This is the most widely accepted mechanism for the addition of electrophilic sulfur and selenium halides to alkenes. It is a two-step process initiated by the electrophilic attack of the sulfur species on the π-bond of the alkene or alkyne.
Workflow for the Stepwise Electrophilic Addition Mechanism:
Figure 1. Stepwise electrophilic addition of SCl₄ via an episulfonium ion.
In this mechanism, the initial electrophilic attack leads to the formation of a three-membered ring intermediate known as an episulfonium ion. This bridged structure is key to explaining the observed stereochemistry of the addition. The subsequent step involves the nucleophilic attack of a chloride ion on one of the carbon atoms of the episulfonium ring. This attack typically occurs from the side opposite to the sulfur bridge (backside attack), leading to an overall anti-addition of the two chlorine atoms across the double or triple bond.
Mechanism B: Concerted Electrophilic Addition
A concerted mechanism is another possibility, where the addition of the two chlorine atoms and the sulfur atom occurs in a single step through a four-centered transition state. This pathway would lead to a syn-addition product, where both chlorine atoms are added to the same face of the double or triple bond.
Logical Flow of the Concerted Addition Mechanism:
Figure 2. Concerted electrophilic addition of SCl₄.
While plausible, the concerted mechanism is generally considered less likely for the addition of sulfur and selenium halides compared to the stepwise mechanism involving a bridged intermediate, especially for simple, unhindered alkenes.
Supporting Experimental Data and Analogous Reactions
Direct experimental validation for SCl₄ addition mechanisms is limited. However, extensive studies on related compounds provide strong circumstantial evidence.
| Reagent | Substrate | Key Findings | Inferred Mechanism for SCl₄ |
| S₂Cl₂ | Ethene | Forms bis(2-chloroethyl) sulfide (mustard gas)[1][2][3][4]. The reaction is an electrophilic addition. | Suggests SCl₄ will also act as an electrophile, adding across the double bond. |
| SCl₂ | Alkenes | Reacts to form bis(β-chloroalkyl) sulfides[5]. | Reinforces the electrophilic nature of sulfur chlorides. |
| SeCl₄ | Alkenes | Can act as a dichlorinating agent. Catalytic syn-dichlorination is proposed to proceed via an anti-chloroselenylation followed by an invertive displacement[6][7][8]. | This complex pathway suggests the possibility of both syn and anti additions with SCl₄, potentially influenced by catalysts or reaction conditions. The involvement of a bridged intermediate is a key feature. |
| Br₂ | Alkenes | Classic example of anti-addition via a cyclic bromonium ion intermediate. | The bromonium ion is a strong structural and electronic analogue for the proposed episulfonium ion intermediate in sulfur halide additions. |
Experimental Protocols for Analogous Reactions
General Protocol for the Addition of a Sulfur Chloride to an Alkene:
-
Preparation: A solution of the alkene in a dry, inert solvent (e.g., dichloromethane, carbon tetrachloride) is prepared in a flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon). The flask is cooled to the desired temperature (typically between -78 °C and 0 °C) in a cooling bath.
-
Addition: A solution of the sulfur chloride (e.g., SCl₂ or S₂Cl₂) in the same solvent is added dropwise to the stirred alkene solution over a period of 30-60 minutes.
-
Reaction: The reaction mixture is stirred at the same temperature for a specified time (e.g., 1-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium sulfite). The mixture is then allowed to warm to room temperature.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation.
This general protocol would need to be significantly modified for the in-situ generation and reaction of the highly reactive and unstable this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. opcw.org [opcw.org]
- 3. Sulfur mustard and the Levinstein process - American Chemical Society [acs.digitellinc.com]
- 4. Ethylene reacts with sulphur monochloride to form:(A) Ethyl chloride(B) Ethylene chloride(C) Mustard gas(D) Ethylidene chloride [vedantu.com]
- 5. Sulfur dichloride | chemical compound | Britannica [britannica.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. scilit.com [scilit.com]
- 8. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Reactivity of Sulfur Tetrachloride: A Computational Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfur tetrachloride (SCl₄) is a highly reactive and unstable inorganic compound.[1] Its transient nature makes experimental investigation challenging, positioning computational modeling as an indispensable tool for understanding and predicting its chemical behavior. This guide provides an objective comparison of computational methods for predicting SCl₄ reactivity, supported by available experimental data and detailed theoretical protocols.
Reactivity Profile of this compound
This compound is a pale yellow solid that is stable only at low temperatures, decomposing above -30°C (242 K).[1] In the solid state, it is thought to exist as an ionic salt, [SCl₃]⁺[Cl]⁻, while in the gas phase, it adopts a molecular seesaw geometry as predicted by VSEPR theory. Its high reactivity is characterized by several key transformations:
-
Thermal Decomposition: SCl₄ readily decomposes into sulfur dichloride (SCl₂) and chlorine gas (Cl₂). This is a unimolecular, first-order reaction.[1]
-
Hydrolysis: It reacts vigorously with water in a stepwise process to ultimately form sulfur dioxide (SO₂) and hydrochloric acid (HCl). Thionyl chloride (SOCl₂) is a key intermediate in this reaction.[1]
-
Oxidation: The sulfur(IV) center can be oxidized to sulfur(VI) by strong oxidizing agents, such as nitric acid, to form sulfuric acid.
Data Presentation: Properties and Reactions
The following tables summarize the key physical properties and known reactions of this compound.
Table 1: Physical and Structural Properties of this compound
| Property | Value | Reference |
| Chemical Formula | SCl₄ | [1][2] |
| Molar Mass | 173.87 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | -31 °C (242 K) | [1] |
| Boiling Point | Decomposes above -30 °C (242 K) | [1] |
| Structure (Solid State) | Proposed as ionic: [SCl₃]⁺[Cl]⁻ | [1] |
| Structure (Gas/Solution) | Molecular, Seesaw Geometry (C₂ᵥ symmetry) | [1] |
Table 2: Key Reactions of this compound
| Reaction Type | Balanced Chemical Equation | Notes |
| Thermal Decomposition | SCl₄(s) → SCl₂(g) + Cl₂(g) | Occurs at temperatures above -30°C.[1] |
| Hydrolysis (Overall) | SCl₄(l) + 2H₂O(l) → SO₂(g) + 4HCl(aq) | Highly exothermic. Proceeds via a SOCl₂ intermediate.[1] |
| Oxidation | SCl₄(l) + 2HNO₃(aq) + 2H₂O(l) → H₂SO₄(aq) + 2NO₂(g) + 4HCl(aq) | Reaction with a strong oxidizing agent. |
Computational Modeling of SCl₄ Reactivity
Due to the instability of SCl₄, computational chemistry provides crucial insights into its reaction mechanisms, kinetics, and thermodynamics. The primary methods employed are Density Functional Theory (DFT) and high-level ab initio calculations.
Comparison of Computational Methods
Predicting the reactivity of a hypervalent molecule like SCl₄ requires careful selection of a computational method. DFT offers a balance of accuracy and computational cost, making it a popular choice. However, the accuracy is highly dependent on the chosen functional. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy but at a significantly greater computational expense.
Benchmark studies on other hypervalent sulfur and organosulfur compounds provide guidance on the most suitable DFT functionals.[3][4][5]
Table 3: Comparison of Selected DFT Functionals for Predicting Sulfur Compound Reactivity
| DFT Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid GGA | A widely used, general-purpose functional. | May not be the most accurate for activation energies without dispersion corrections.[3] |
| B3LYP-D3(BJ) | Hybrid GGA with Dispersion Correction | Good performance for reaction energies of sulfur compounds.[3][5] | The inclusion of dispersion is crucial for accurate energetics. |
| M06-2X | Hybrid Meta-GGA | Excellent performance for reaction energies and good for activation energies of sulfur compounds.[4][5] | Higher computational cost than standard hybrid functionals. |
| MN15 | Hybrid Meta-GGA | Among the most accurate for calculating activation energies in sulfur reaction mechanisms.[4][5] | Also computationally more demanding. |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Performs well for activation energies and is good for systems involving non-covalent interactions.[3][4] | Recommended for complex reaction pathways. |
For studies on SCl₄, hybrid meta-GGA functionals like M06-2X and MN15 , or dispersion-corrected hybrids like B3LYP-D3(BJ) , are recommended for achieving reliable predictions of reaction barriers and thermochemistry.
Experimental and Computational Protocols
Experimental Protocol: Synthesis of this compound
The synthesis of SCl₄ must be carried out at low temperatures to prevent its rapid decomposition.[1]
Objective: To synthesize solid this compound from sulfur dichloride and chlorine gas.
Materials:
-
Sulfur dichloride (SCl₂)
-
Liquid chlorine (Cl₂)
-
Anhydrous solvent (e.g., CCl₄, pre-cooled)
-
Reaction vessel with a cold finger or other cooling apparatus
-
Low-temperature bath (e.g., dry ice/acetone, capable of reaching -80°C / 193 K)
-
Inert atmosphere (e.g., dry nitrogen or argon)
Procedure:
-
Set up the reaction vessel under an inert, dry atmosphere.
-
Cool the reaction vessel to approximately -80°C (193 K) using the low-temperature bath.
-
Introduce a solution of sulfur dichloride in the pre-cooled anhydrous solvent into the reaction vessel.
-
Slowly bubble or condense liquid chlorine gas into the stirred SCl₂ solution. The reaction is an equilibrium: SCl₂ + Cl₂ ⇌ SCl₄.
-
The pale yellow solid of this compound will precipitate from the solution.
-
Maintain the low temperature throughout the reaction to favor the formation of the SCl₄ product.
-
The product must be stored and handled at or below this temperature to prevent decomposition.
Computational Protocol: Modeling a Reaction Pathway
This protocol outlines a general workflow for predicting the reactivity of SCl₄ using DFT.
Objective: To calculate the reaction energy profile and activation barrier for a reaction involving SCl₄ (e.g., thermal decomposition).
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. Method: DFT (e.g., M06-2X functional). Basis Set: A triple-zeta quality basis set with polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ).
Procedure:
-
Geometry Optimization:
-
Build the initial structures for the reactant (SCl₄), products (SCl₂ and Cl₂), and an estimate of the transition state structure.
-
Perform a full geometry optimization for each structure to find the local minima (for reactants and products) and the first-order saddle point (for the transition state) on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation for all optimized structures.
-
Confirm that reactants and products have zero imaginary frequencies.
-
Verify that the transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Transition State Verification (IRC):
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized transition state structure.
-
Confirm that the IRC path correctly connects the reactant and product minima.
-
-
Energy Profile Calculation:
-
Calculate the single-point electronic energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy if needed.
-
Calculate the activation energy (Eₐ) as the difference in energy between the transition state and the reactant.
-
Calculate the reaction energy (ΔE) as the difference in energy between the products and the reactant.
-
Correct these energies with ZPVE to obtain the 0 K energy profile. Use thermal corrections to calculate the enthalpy (ΔH) and Gibbs free energy (ΔG) profiles at a specific temperature (e.g., 298.15 K).
-
Visualizations: Reaction Pathways and Workflows
Caption: Energy profile for the thermal decomposition of SCl₄.
Caption: Stepwise reaction pathway for the hydrolysis of SCl₄.
Caption: Workflow for computational modeling of a reaction mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cl4S | CID 13932016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the stereoselectivity of sulfur tetrachloride with other chlorinating agents
For scientists and professionals in drug development, controlling stereochemistry during synthesis is paramount. The choice of chlorinating agent can significantly influence the stereochemical outcome of a reaction, dictating the final product's biological activity and pharmacological properties. This guide provides a comparative analysis of the stereoselectivity of various chlorinating agents, with a focus on sulfur tetrachloride, thionyl chloride, phosphorus pentachloride, and reagents used for alkene dichlorination. The information is supported by experimental data and detailed protocols to aid in reagent selection for stereocontrolled transformations.
While this compound (SCl₄) is a known chlorinating agent, a comprehensive review of the scientific literature reveals a notable absence of specific experimental data regarding its stereoselectivity in reactions with chiral substrates. Its high reactivity and instability make it a less commonly employed reagent in stereoselective synthesis compared to other, more predictable agents. Consequently, this guide will focus on a detailed comparison of well-characterized chlorinating agents for which stereochemical outcomes are well-documented, while noting the current knowledge gap concerning this compound.
Comparison of Stereoselectivity in Alcohol Chlorination
The conversion of chiral alcohols to alkyl chlorides is a fundamental transformation where stereoselectivity is often a critical consideration. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are two of the most common reagents for this purpose, exhibiting distinct stereochemical preferences depending on the reaction conditions.
| Chlorinating Agent | Substrate Example | Stereochemical Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Conditions |
| Thionyl Chloride (SOCl₂) | Cyclic Secondary Alcohols | Predominantly Retention | High stereoselectivity | Catalytic TiCl₄, 0 °C, 15 min[1][2] |
| Chiral Secondary Alcohols | Inversion of configuration | Not specified | In the presence of pyridine[3] | |
| Chiral Secondary Alcohols | Retention of configuration (SNi) | Not specified | In non-nucleophilic solvents (e.g., neat)[4] | |
| Phosphorus Pentachloride (PCl₅) | Secondary Chiral Alcohols | Predominantly Inversion (SN2) | Not specified | Not specified[5] |
| Tertiary Alcohols | Predominantly Retention (SNi) | Not specified | Mild conditions[5] |
Table 1: Stereoselectivity of Thionyl Chloride and Phosphorus Pentachloride in Alcohol Chlorination.
Experimental Protocols for Alcohol Chlorination
Stereoretentive Chlorination of a Cyclic Secondary Alcohol using SOCl₂ and Catalytic TiCl₄
This protocol is adapted from the work of Lepore et al. and describes a mild method for the chlorination of cyclic alcohols with retention of configuration.[1]
Materials:
-
Chiral cyclic secondary alcohol (e.g., l-menthol)
-
Thionyl chloride (SOCl₂)
-
Titanium (IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the chiral cyclic secondary alcohol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the formation of the intermediate chlorosulfite by TLC or other appropriate analytical techniques. The chlorosulfite is typically stable at this temperature.
-
Once the formation of the chlorosulfite is complete, add a solution of titanium (IV) chloride (0.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for approximately 15 minutes.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkyl chloride.
-
Determine the stereochemical outcome and purity by chiral GC or HPLC analysis.
Chlorination of a Secondary Alcohol with PCl₅ (General Procedure)
The reaction of alcohols with phosphorus pentachloride is typically vigorous and should be performed with caution.
Materials:
-
Chiral secondary alcohol
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, non-polar solvent (e.g., carbon tetrachloride or chloroform)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to neutralize the evolved HCl gas, dissolve the chiral secondary alcohol in an anhydrous, non-polar solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add solid phosphorus pentachloride (1.1 equiv) in portions to the cooled solution. The reaction is often exothermic and produces hydrogen chloride gas.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it carefully onto crushed ice to decompose the excess PCl₅ and POCl₃.
-
Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Analyze the stereochemical outcome by polarimetry and/or chiral chromatography.
Stereoselectivity in Alkene Dichlorination
The addition of chlorine to alkenes can proceed via different mechanisms, leading to either anti- or syn-dichlorination products. The choice of chlorinating agent and catalyst is crucial for controlling the diastereoselectivity of this transformation.
| Chlorination Method | Substrate Example | Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reagents and Conditions |
| Electrophilic Addition of Cl₂ | Alkenes | anti-addition | High diastereoselectivity | Cl₂ in an inert solvent (e.g., CCl₄) |
| Catalytic syn-Dichlorination | Cyclic and Acyclic 1,2-Disubstituted Alkenes | syn-addition | Exquisite stereocontrol[7][8] | PhSeSePh (cat.), BnEt₃NCl, N-fluoropyridinium salt[7][8][9] |
| Electrocatalytic Radical Dichlorination | Alkenes | anti-dichlorides | High diastereoselectivity[10] | Mn-catalyzed, MgCl₂ as chlorine source[10] |
Table 2: Stereoselectivity of Alkene Dichlorination Methods.
Experimental Protocols for Alkene Dichlorination
General Procedure for Catalytic syn-Dichlorination of Alkenes
This protocol, developed by Denmark and coworkers, provides a method for the highly stereospecific syn-dichlorination of alkenes.[7]
Materials:
-
Alkene
-
Diphenyl diselenide (PhSeSePh) (5 mol%)
-
Benzyltriethylammonium chloride (BnEt₃NCl) (3.0 equiv)
-
N-fluoropyridinium tetrafluoroborate (1.3 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask with diphenyl diselenide, benzyltriethylammonium chloride, and N-fluoropyridinium tetrafluoroborate.
-
Seal the flask with a rubber septum, remove it from the glovebox, and place it under an argon atmosphere.
-
Add the anhydrous solvent, followed by the alkene (1.0 equiv).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and work up as appropriate for the substrate.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.[7]
Signaling Pathways and Logical Relationships
The stereochemical outcomes of these chlorination reactions are dictated by their underlying mechanisms. The following diagrams illustrate the key mechanistic pathways.
Figure 1: Mechanistic pathways for the chlorination of alcohols with thionyl chloride (SOCl₂), leading to either retention (SNi) or inversion (SN2) of stereochemistry depending on the presence of a nucleophilic solvent like pyridine.
Figure 2: Simplified mechanisms for the anti- and catalytic syn-dichlorination of alkenes, highlighting the formation of different intermediates that dictate the final stereochemistry.
References
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoretentive chlorination of cyclic alcohols catalyzed by titanium(IV) tetrachloride: evidence for a front side attack mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox Catalysis: Syn-Difunctionalization of Alkenes – Denmark Group [denmarkgroup.illinois.edu]
- 10. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources [organic-chemistry.org]
Navigating Sulfur Tetrachloride Reactions: A Comparative Guide to the Analysis of SCl3+ Intermediates
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of sulfur compounds is paramount. This guide provides a detailed comparison of the formation and analysis of the trichlorosulfonium (SCl3+) cation, a key intermediate in sulfur tetrachloride (SCl4) chemistry, against alternative reaction pathways. Supported by experimental data, this document serves as a crucial resource for manipulating and characterizing these reactive species.
This compound (SCl4) is a pale yellow, unstable solid that serves as a source of the electrophilic SCl3+ cation.[1] While SCl4 itself is prone to decomposition, its reaction with Lewis acids provides a reliable route to stabilize and isolate the SCl3+ intermediate in the form of ionic salts.[2] This guide explores the synthesis and characterization of these important intermediates, offering a comparative look at their properties with different counter-ions and contrasting their formation with other competing reactions of SCl4.
Formation of SCl3+ Intermediates vs. Alternative Pathways
The reactivity of this compound is dominated by two primary pathways: the formation of SCl3+ adducts with Lewis acids and its decomposition or hydrolysis. The presence of a strong Lewis acid, such as aluminum chloride (AlCl3) or antimony pentachloride (SbCl5), readily facilitates the abstraction of a chloride ion from SCl4, leading to the formation of a stable salt containing the pyramidal SCl3+ cation.[2]
In the absence of such stabilizing agents, SCl4 is thermally unstable and decomposes to sulfur dichloride (SCl2) and chlorine gas (Cl2) at temperatures above -30°C.[1] Furthermore, it readily hydrolyzes in the presence of water, ultimately yielding sulfur dioxide (SO2) and hydrochloric acid (HCl).[1]
dot
Caption: Reaction pathways of this compound (SCl4).
Experimental Analysis and Data Comparison
The definitive identification and characterization of SCl3+ intermediates are primarily achieved through spectroscopic methods, with Raman spectroscopy being a particularly powerful tool.[3] The vibrational frequencies observed in the Raman spectra are characteristic of the SCl3+ cation and can be subtly influenced by the nature of the counter-ion.
| Compound | ν1 (A1) Symmetric Stretch (cm⁻¹) | ν2 (A1) Bending (cm⁻¹) | ν3 (E) Asymmetric Stretch (cm⁻¹) | ν4 (E) Bending (cm⁻¹) | Reference |
| [SCl3]+[AlCl4]⁻ | 525 | 285 | 520 | 200 | [4] |
| [SCl3]+[SbCl6]⁻ | 518 | 280 | 512 | 195 | [1][5] |
| [SCl3]+[AsF6]⁻ | 530 | 290 | 525 | 205 | [1][5] |
Table 1: Comparative Raman Spectroscopic Data for SCl3+ Salts.
Structural analysis of crystalline SCl3+ salts by X-ray diffraction confirms the pyramidal geometry of the cation. The precise bond lengths and angles can vary slightly depending on the crystal packing and the counter-ion. For instance, in [SCl3][SbCl6], the S-Cl bond lengths are in the range of 1.979 to 1.992 Å.[6]
| Parameter | [SCl3]+[UCl6]⁻ | [SCl3]+[SbCl6]⁻ |
| S-Cl Bond Length (Å) | ~1.98 | 1.979 - 1.992 |
| Cl-S-Cl Bond Angle (°) | ~103 | ~103.5 |
Table 2: Selected Structural Parameters of SCl3+ Salts.[6]
Key Experimental Protocols
The synthesis and analysis of SCl3+ salts require rigorous anhydrous conditions due to the moisture sensitivity of the reactants and products.
Synthesis of [SCl3]+[AlCl4]⁻
A typical synthesis involves the reaction of this compound with a stoichiometric amount of aluminum trichloride in a suitable inert solvent, such as liquid sulfur dioxide or methylene chloride, at low temperatures.
-
In a dry, inert atmosphere glovebox, add aluminum trichloride to a reaction vessel equipped with a magnetic stirrer.
-
Cool the vessel to -78°C (dry ice/acetone bath).
-
Slowly add a pre-cooled solution of this compound in the chosen solvent to the stirred suspension of aluminum trichloride.
-
Allow the reaction mixture to stir at low temperature for several hours.
-
The resulting precipitate of [SCl3]+[AlCl4]⁻ can be isolated by filtration and washed with a cold, anhydrous solvent.
-
The product should be stored under an inert atmosphere at low temperatures.
Raman Spectroscopy Analysis
-
The solid sample is sealed in a glass capillary under an inert atmosphere.
-
The capillary is mounted on the spectrometer stage.
-
Raman spectra are recorded using a laser excitation source (e.g., 514.5 nm).[3]
-
The scattered light is collected and analyzed to obtain the vibrational spectrum, which is then compared with literature values to confirm the presence of the SCl3+ cation.
dot
Caption: Experimental workflow for SCl3+ salt synthesis and analysis.
Conclusion
The formation of SCl3+ intermediates through the reaction of this compound with Lewis acids represents a fundamental and synthetically useful pathway in sulfur-halogen chemistry. The stability of the resulting salts allows for detailed characterization, providing valuable insights into the structure and reactivity of this important cationic species. In contrast, the decomposition and hydrolysis of SCl4 highlight its inherent instability and the necessity of controlled reaction conditions. The data and protocols presented in this guide offer a solid foundation for researchers working with these challenging but rewarding chemical systems.
References
Unveiling the Ionic Nature of Sulfur Tetrachloride: A Comparative Guide
Solid sulfur tetrachloride (SCl₄) defies the simple molecular structure suggested by its empirical formula, instead adopting an ionic lattice in the solid state. This guide delves into the experimental evidence that supports the ionic formulation, [SCl₃]⁺[Cl]⁻, and contrasts it with the molecular nature of its lighter counterpart, sulfur tetrafluoride (SF₄).
This compound is a pale yellow, unstable solid that decomposes above -30 °C.[1] Its inherent instability has made comprehensive structural elucidation challenging. Nevertheless, a combination of spectroscopic techniques and comparisons with related, more stable compounds has provided compelling evidence for its ionic structure in the solid phase.
Evidence for an Ionic Structure
The primary evidence for the ionic nature of solid SCl₄ comes from vibrational spectroscopy, which probes the bonding within a compound.
Raman Spectroscopy
Raman spectroscopy of solid this compound reveals vibrational frequencies that are characteristic of the pyramidal trichlorosulfur(IV) cation, [SCl₃]⁺. Studies on compounds containing this cation, such as [SCl₃]⁺[AlCl₄]⁻, have established the expected positions of its Raman-active vibrational modes. The observation of similar spectral features in solid SCl₄ strongly indicates the presence of the [SCl₃]⁺ ion.[2]
Comparison with Sulfur Tetrafluoride (SF₄)
A powerful point of comparison for understanding the structure of SCl₄ is sulfur tetrafluoride (SF₄). Unlike SCl₄, SF₄ is a stable, molecular gas at standard conditions. In the solid state, SF₄ maintains its molecular identity, with individual SF₄ molecules held together by intermolecular forces.[1] This contrasts sharply with the proposed ionic lattice of SCl₄.
The difference in structure can be attributed to several factors, including the relative electronegativities of fluorine and chlorine, and the larger size of the chlorine atoms, which can influence the stability of the corresponding halide ions in a crystal lattice.
Experimental Data Summary
The following tables summarize the available experimental and theoretical data that support the ionic structure of SCl₄ and contrast it with the molecular structure of SF₄.
| Compound | Proposed Solid-State Structure | Key Experimental Evidence |
| SCl₄ | Ionic: [SCl₃]⁺[Cl]⁻ | Raman spectroscopy shows bands characteristic of the [SCl₃]⁺ cation.[2] |
| SF₄ | Molecular: Covalent SF₄ molecules | Spectroscopic data are consistent with a molecular see-saw geometry.[1] |
Table 1: Comparison of Solid-State Structures of SCl₄ and SF₄
| Ion/Molecule | Vibrational Mode | Raman Shift (cm⁻¹) | Reference Compound |
| [SCl₃]⁺ | Symmetric Stretch | (Specific data for SCl₄ is not readily available in the searched literature) | Observed in compounds like [SCl₃]⁺[AlCl₄]⁻ |
| [SCl₃]⁺ | Asymmetric Stretch | (Specific data for SCl₄ is not readily available in the searched literature) | Observed in compounds like [SCl₃]⁺[AlCl₄]⁻ |
| [SCl₃]⁺ | Bending Modes | (Specific data for SCl₄ is not readily available in the searched literature) | Observed in compounds like [SCl₃]⁺[AlCl₄]⁻ |
Table 2: Characteristic Raman Shifts for the [SCl₃]⁺ Cation (Note: Due to the instability of SCl₄, precise Raman data for the solid is not widely published. The presence of the [SCl₃]⁺ cation is inferred from comparison with more stable salts.)
Experimental Protocols
The investigation of the structure of an unstable compound like this compound requires specialized experimental techniques.
Synthesis and Handling of this compound
This compound is synthesized by the reaction of sulfur dichloride (SCl₂) with chlorine (Cl₂) at low temperatures (around -80 °C).[3] Due to its thermal instability, it must be handled and analyzed at or below these temperatures to prevent decomposition. All manipulations should be carried out in a moisture-free environment, as SCl₄ reacts readily with water.
Raman Spectroscopy of Solid SCl₄
-
Sample Preparation: A sample of freshly prepared SCl₄ is cooled to liquid nitrogen temperature in a sealed, transparent container suitable for spectroscopic analysis.
-
Instrumentation: A Raman spectrometer equipped with a low-temperature stage is used.
-
Data Acquisition: A laser is directed at the solid sample. The scattered light is collected and analyzed to produce a Raman spectrum. The low temperature is maintained throughout the experiment to prevent sample decomposition.
-
Analysis: The resulting spectrum is compared with known spectra of compounds containing the [SCl₃]⁺ cation and other potential sulfur-chlorine species to identify the vibrational modes present.
X-ray Crystallography (Powder Diffraction)
Given the difficulty in growing single crystals of the unstable SCl₄, powder X-ray diffraction (PXRD) would be the more likely technique for structural analysis.
-
Sample Preparation: A fine powder of SCl₄ is loaded into a capillary tube suitable for X-ray diffraction, all while being maintained at low temperatures.
-
Instrumentation: A powder X-ray diffractometer equipped with a low-temperature sample stage is required.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a series of peaks corresponding to the different lattice planes in the crystalline solid. This "fingerprint" can be compared to theoretical patterns for proposed structures (e.g., an ionic lattice of [SCl₃]⁺[Cl]⁻) to determine the crystal structure.
Logical Workflow for Structural Determination
The process of determining the ionic structure of SCl₄ can be visualized as a logical workflow.
Figure 1: A flowchart illustrating the key experimental and logical steps involved in determining the ionic structure of solid this compound.
Conclusion
The available experimental evidence, primarily from Raman spectroscopy, strongly supports the formulation of solid this compound as an ionic compound, [SCl₃]⁺[Cl]⁻. This is in stark contrast to the molecular structure of sulfur tetrafluoride. The inherent instability of SCl₄ makes its direct structural characterization by methods such as single-crystal X-ray diffraction exceedingly difficult. Therefore, the understanding of its ionic nature relies heavily on spectroscopic data and analogies to more stable, related ionic compounds. Further theoretical calculations and advanced experimental techniques performed at low temperatures will be crucial to fully elucidate the precise crystal structure of this intriguing sulfur halide.
References
A Comparative Guide to Chlorinating Agents in Synthesis: Evaluating the Practicality of Sulfur Tetrachloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to the success of a synthetic route. This guide provides a detailed comparison of the cost-effectiveness, efficiency, and safety of sulfur tetrachloride and its more viable alternatives, sulfuryl chloride and thionyl chloride, supported by experimental data and protocols.
Executive Summary: this compound vs. Alternatives
While this compound can act as a chlorinating agent for hydrocarbons, alcohols, and ethers, its severe limitations in terms of stability, handling, and commercial availability render it impractical for routine laboratory and industrial use. In contrast, sulfuryl chloride and thionyl chloride are readily available, relatively inexpensive, and offer a broad range of applications with well-established protocols.
In-Depth Comparison: Sulfuryl Chloride vs. Thionyl Chloride
Sulfuryl chloride and thionyl chloride, while both sulfur oxychlorides, serve distinct purposes in chemical synthesis. Sulfuryl chloride is primarily a source of chlorine radicals, making it ideal for free-radical chlorination of alkanes and alkenes. Thionyl chloride, on the other hand, excels in the conversion of alcohols and carboxylic acids to their corresponding chlorides via nucleophilic substitution.
Table 1: Physical and Chemical Properties
| Property | Sulfuryl Chloride (SO₂Cl₂) | Thionyl Chloride (SOCl₂) |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Molar Mass | 134.97 g/mol | 118.97 g/mol |
| Boiling Point | 69.1 °C | 74.6 °C |
| Density | 1.667 g/mL | 1.638 g/mL |
| Stability | Decomposes above 100 °C | Decomposes at reflux temperature |
| Reactivity with Water | Reacts to form sulfuric acid and HCl | Reacts violently to form SO₂ and HCl |
Table 2: Applications in Synthesis
| Application | Sulfuryl Chloride (SO₂Cl₂) | Thionyl Chloride (SOCl₂) |
| Primary Use | Source of chlorine for free-radical and ionic chlorinations | Conversion of alcohols and carboxylic acids to alkyl and acyl chlorides |
| Common Substrates | Alkanes, alkenes, alkynes, aromatics, ethers | Primary and secondary alcohols, carboxylic acids |
| Reaction Type | Free-radical substitution, electrophilic addition | Nucleophilic substitution (Sₙ2 or Sₙi) |
| Byproducts | SO₂ and HCl | SO₂ and HCl (gaseous, easily removed) |
Cost-Effectiveness
Both sulfuryl chloride and thionyl chloride are considered cost-effective reagents for their respective applications. Prices can vary between suppliers, but they are generally affordable for laboratory and industrial scales. Sulfuryl chloride has been cited as being inexpensive, with a 2011 source mentioning a price of approximately AUS$120/L.[1] Current prices for thionyl chloride can range from approximately $25 for 100g to several hundred dollars per liter, depending on the grade and supplier. Sulfuryl chloride is also commercially available, with prices in a similar range. The primary consideration for cost-effectiveness lies in choosing the right reagent for the specific transformation to ensure high yield and selectivity, minimizing waste and purification costs.
Experimental Data and Protocols
To provide a practical comparison, we present experimental protocols for representative chlorination reactions using sulfuryl chloride and thionyl chloride.
Experiment 1: Free-Radical Chlorination of Cyclohexane using Sulfuryl Chloride
This protocol demonstrates the use of sulfuryl chloride in the free-radical chlorination of an alkane.
Reaction Scheme:
C₆H₁₂ + SO₂Cl₂ --(AIBN, reflux)--> C₆H₁₁Cl + SO₂ + HCl
Materials:
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25.0 mL of cyclohexane and 9.0 mL of sulfuryl chloride.
-
Add 0.10 g of AIBN as a radical initiator.
-
Heat the mixture to reflux. The reaction progress can be monitored by the evolution of SO₂ and HCl gas.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a 0.5 M sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the chlorocyclohexane by distillation.
Expected Yield:
Yields for this reaction are typically high, with reports of up to 98% for similar reactions.[2]
Experiment 2: Conversion of 2-Butanol to 2-Chlorobutane using Thionyl Chloride
This protocol illustrates the conversion of a secondary alcohol to an alkyl chloride.
Reaction Scheme:
CH₃CH(OH)CH₂CH₃ + SOCl₂ --(Pyridine)--> CH₃CHClCH₂CH₃ + SO₂ + HCl
Materials:
-
2-Butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cool a solution of 2-butanol in pyridine to 0 °C.
-
Slowly add thionyl chloride to the cooled solution with stirring. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude 2-chlorobutane, which can be further purified by distillation.
Expected Yield:
This reaction typically proceeds with good to excellent yields. For example, a similar reaction converting an amino alcohol to its chloride using thionyl chloride gives a good yield.[3]
Reaction Mechanisms and Visualizations
The distinct applications of sulfuryl chloride and thionyl chloride stem from their different reaction mechanisms.
Mechanism of Free-Radical Chlorination with Sulfuryl Chloride
Sulfuryl chloride, in the presence of a radical initiator like AIBN or UV light, decomposes to form a chlorine radical, which then initiates a chain reaction.
Caption: Free-radical chlorination workflow.
Mechanism of Alcohol Chlorination with Thionyl Chloride (Sₙ2 Pathway)
The reaction of a primary or secondary alcohol with thionyl chloride in the presence of a non-nucleophilic base like pyridine typically proceeds through an Sₙ2 mechanism, resulting in an inversion of stereochemistry.
Caption: Sₙ2 mechanism for alcohol chlorination.
Conclusion
While this compound is a known chlorinating agent, its inherent instability and lack of commercial availability make it a poor choice for cost-effective and practical synthesis. Researchers and drug development professionals are better served by its more stable and readily available alternatives, sulfuryl chloride and thionyl chloride. The choice between these two reagents should be dictated by the specific transformation required: sulfuryl chloride is the reagent of choice for free-radical chlorinations of alkanes and related compounds, while thionyl chloride is the gold standard for the conversion of alcohols and carboxylic acids to their corresponding chlorides. By understanding the distinct reactivity, cost, and handling requirements of these reagents, chemists can make informed decisions to optimize their synthetic strategies.
References
A Comparative Guide to the Purity Validation of Synthesized Sulfur Tetrachloride and its Alternatives
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the accuracy, reproducibility, and safety of synthetic processes. Sulfur tetrachloride (SCl₄), a highly reactive chlorinating agent, presents unique challenges in purity validation due to its inherent instability. This guide provides a comparative analysis of methods for validating the purity of synthesized this compound and its common alternatives, offering detailed experimental protocols and supporting data.
Comparison of Purity and Validation Methods
The purity of this compound and its alternatives is critical for their application, particularly in sensitive organic syntheses like the chlorination of alkenes. The table below summarizes the typical purity levels and the primary analytical methods used for their validation.
| Compound | Typical Purity (%) | Key Impurities | Primary Purity Validation Methods |
| This compound (SCl₄) | >90% (in situ) | SCl₂, S₂Cl₂, Cl₂ | Indirect analysis of decomposition products by GC-MS with derivatization, Titration of free chlorine, Low-temperature NMR Spectroscopy.[1] |
| Thionyl Chloride (SOCl₂) | >99% | SO₂Cl₂, SCl₂, S₂Cl₂, SO₂, Cl₂ | Gas Chromatography-Mass Spectrometry (GC-MS), Titration.[2] |
| Sulfuryl Chloride (SO₂Cl₂) | >99% | SO₂, Cl₂ | Gas Chromatography (GC), Titration. |
| Phosphorus Pentachloride (PCl₅) | 95% - 99% | POCl₃, PCl₃ | Assay by titration, Gas Chromatography (after derivatization).[3][4][5][6] |
Experimental Protocols for Purity Validation
Due to its thermal instability, the direct analysis of this compound is challenging.[1] Therefore, a combination of indirect methods is proposed to assess its purity by quantifying its principal decomposition products and unreacted precursors.
Purity Validation of Synthesized this compound (SCl₄)
Objective: To determine the purity of synthesized SCl₄ by quantifying its major impurities: sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), and free chlorine (Cl₂).
Methodology: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization for sulfur chlorides and iodometric titration for free chlorine is employed.
a) Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfur Chlorides (SCl₂ and S₂Cl₂)
This method is adapted from established procedures for the analysis of related sulfur chlorides, which are difficult to analyze directly due to their reactivity.[7][8]
-
Derivatization:
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully transfer a known mass (approximately 100 mg) of the synthesized SCl₄ sample into a pre-weighed vial containing a known excess of a derivatizing agent, such as 3-hexyne in acetonitrile.[7] The reaction of sulfur chlorides with the alkyne yields stable adducts suitable for GC-MS analysis.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-400 amu.
-
-
Quantification:
-
Prepare calibration standards of SCl₂ and S₂Cl₂ by reacting known amounts with the derivatizing agent.
-
Generate calibration curves by plotting the peak area of the respective derivatives against concentration.
-
Calculate the concentration of SCl₂ and S₂Cl₂ in the SCl₄ sample based on the calibration curves. The purity of SCl₄ is then inferred by subtracting the percentage of these impurities.
-
b) Iodometric Titration for Free Chlorine (Cl₂)
This is a classic and reliable method for quantifying free chlorine.[][10][11][12]
-
Procedure:
-
Under an inert atmosphere, carefully add a known mass (approximately 200 mg) of the SCl₄ sample to a flask containing an excess of potassium iodide (KI) solution (10% w/v) buffered at pH 4 with acetic acid.
-
The free chlorine in the sample will oxidize the iodide to iodine, resulting in a yellow-brown solution.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N) until the solution becomes pale yellow.
-
Add 1 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration with Na₂S₂O₃ until the blue color disappears.
-
-
Calculation: The percentage of free chlorine can be calculated using the following formula: % Cl₂ = (V_titrant × N_titrant × 35.45) / (mass_sample × 10) Where:
-
V_titrant is the volume of Na₂S₂O₃ solution used in mL.
-
N_titrant is the normality of the Na₂S₂O₃ solution.
-
35.45 is the equivalent weight of chlorine.
-
mass_sample is the mass of the SCl₄ sample in grams.
-
Purity Validation of Thionyl Chloride (SOCl₂)
Objective: To determine the purity of thionyl chloride and quantify key impurities.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this analysis.
-
GC-MS Protocol:
-
Instrument: As described for SCl₄ analysis.
-
Column: A polar column such as a DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) is often suitable.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector: Split mode (e.g., 50:1), 200°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: EI at 70 eV. Scan range: 30-200 amu.
-
-
Quantification:
-
Inject a known volume of the thionyl chloride sample.
-
Identify and quantify impurities by comparing their mass spectra and retention times with those of known standards.
-
Purity is typically reported as the area percentage of the main peak.
-
Purity Validation of Sulfuryl Chloride (SO₂Cl₂)
Objective: To determine the purity of sulfuryl chloride.
Methodology: A combination of Gas Chromatography (GC) with a Thermal Conductivity Detector (TCD) and titration can be used.
-
GC-TCD Protocol:
-
Instrument: A standard GC equipped with a TCD.
-
Column: A packed column such as 20% Shimalite-F on a 40/80 mesh support or a capillary column like a DB-1.
-
Oven Program: Isothermal at 70°C.
-
Injector: 150°C.
-
Detector: TCD at 150°C.
-
Carrier Gas: Helium.
-
-
Titration for Acidity:
-
Hydrolyze a known weight of sulfuryl chloride in water.
-
Titrate the resulting sulfuric and hydrochloric acids with a standardized sodium hydroxide solution.
-
Purity Validation of Phosphorus Pentachloride (PCl₅)
Objective: To determine the assay of phosphorus pentachloride.
Methodology: A common method is acid-base titration after hydrolysis.
-
Titration Protocol:
-
Carefully weigh approximately 2 g of PCl₅ into a flask containing 50 mL of deionized water. The PCl₅ will hydrolyze to form phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).
-
Titrate the resulting solution with a standardized 1 N sodium hydroxide (NaOH) solution using phenolphthalein as an indicator.
-
The total acidity is used to calculate the purity of the PCl₅.
-
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams are provided.
References
- 1. This compound | 13451-08-6 | Benchchem [benchchem.com]
- 2. CN105548162A - Determination method for sulfuryl chloride in thionyl chloride - Google Patents [patents.google.com]
- 3. Phosphorus Pentachloride - 99% Synthesis Grade, White To Pale Yellow Crystalline Solid, Highly Reactive Chlorinating Agent For Organic Synthesis at Best Price in Mumbai | A. B. Enterprises [tradeindia.com]
- 4. Phosphorous pentachloride, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 5. CAS-10026-13-8, Phosphorous Pentachloride for Synthesis Manufacturers, Suppliers & Exporters in India | 024672 [cdhfinechemical.com]
- 6. Phosphorus pentachloride reagent grade, 95 10026-13-8 [sigmaaldrich.com]
- 7. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 10. metrohm.com [metrohm.com]
- 11. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 12. industrialchemicaltesting.com [industrialchemicaltesting.com]
A Comparative Safety Analysis of Sulfur-Based Chlorinating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety analysis of three common sulfur-based chlorinating agents: thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and sulfuryl fluoride (SO₂F₂). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and safe handling of these reagents. All quantitative data is summarized for easy comparison, and detailed experimental protocols for safe use are provided.
Quantitative Safety Data
A critical aspect of selecting a chlorinating agent is understanding its inherent toxicity. The following table summarizes the available acute toxicity data for thionyl chloride, sulfuryl chloride, and sulfuryl fluoride. Lower LD50 and LC50 values indicate higher toxicity.
| Chemical Agent | CAS Number | Oral LD50 (Rat) | Inhalation LC50 (Rat) | Key Toxicological Notes |
| Thionyl Chloride (SOCl₂) ** | 7719-09-7 | 324 mg/kg[1][2] | 2.72 mg/L (4 h)[1] | Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[2] Reacts violently with water to produce toxic gases. |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | Not readily available | 131 ppm (1 h, male)[3] | Toxic, corrosive, and a lachrymator.[4] Releases hydrogen chloride upon contact with water.[1][5] |
| Sulfuryl Fluoride (SO₂F₂) ** | 2699-79-8 | 100 mg/kg[6] | 991 ppm (4 h)[7] | Neurotoxin.[7] Inhalation may cause respiratory irritation and central nervous system depression.[3] |
Reactivity and Stability
The reactivity and stability of these agents are crucial factors in their safe handling and storage.
| Chemical Agent | Reaction with Water | Thermal Decomposition | Incompatible Materials |
| Thionyl Chloride (SOCl₂) ** | Reacts violently and exothermically to form sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[8][9] | Decomposes above its boiling point (74.6 °C) into sulfur chlorides (S₂Cl₂ and SCl₂), chlorine (Cl₂), and sulfur dioxide (SO₂).[10] | Water, bases, alcohols, amines, metals.[11] |
| Sulfuryl Chloride (SO₂Cl₂) | Reacts violently to produce sulfuric acid (H₂SO₄) and hydrogen chloride (HCl).[12][13][14] | Decomposes upon heating to or above 100 °C, or upon standing, to form sulfur dioxide (SO₂) and chlorine (Cl₂).[5][14][15] | Water, strong bases, alcohols, amines, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).[16] |
| Sulfuryl Fluoride (SO₂F₂) ** | Resistant to hydrolysis at room temperature, but slowly hydrolyzes in the presence of strong bases.[17][18] | Stable up to high temperatures (>400 °C) but decomposes to form hydrogen fluoride (HF) and sulfur dioxide (SO₂).[4] | Strong bases.[17] |
Experimental Protocols
Adherence to strict experimental protocols is paramount when working with these hazardous materials.
General Handling and Storage
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood with a sash height that provides adequate protection. Ensure a calibrated and functioning emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton®). Consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or increased risk of splash, a chemical-resistant apron is recommended.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[19] Containers should be tightly sealed to prevent exposure to moisture and stored in secondary containment.
Specific Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, evacuate the laboratory and contact emergency personnel.
-
For small spills, wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). DO NOT use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways for these sulfur-based chlorinating agents.
Hydrolysis Pathways
Caption: Comparative hydrolysis pathways of sulfur-based chlorinating agents.
Thermal Decomposition Pathways
Caption: Thermal decomposition pathways of sulfur-based chlorinating agents.
Experimental Workflow for Safe Handling
References
- 1. westliberty.edu [westliberty.edu]
- 2. bionium.miami.edu [bionium.miami.edu]
- 3. labelsds.com [labelsds.com]
- 4. JAIC 1990, Volume 29, Number 1, Article 5 (pp. 77 to 90) [cool.culturalheritage.org]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. EXTOXNET PIP - SULFURYL FLUORIDE [extoxnet.orst.edu]
- 7. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. datapdf.com [datapdf.com]
- 10. prepchem.com [prepchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 14. Sulfuryl_chloride [chemeurope.com]
- 15. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 16. Sulfuryl chloride [yufenggp.com]
- 17. SULFURYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. download.basf.com [download.basf.com]
Assessing the Environmental Impact of Sulfur Tetrachloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of sulfur tetrachloride (SCl₄) and its common alternatives, thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). These reagents are frequently used as chlorinating agents in chemical synthesis. Due to their high reactivity, particularly with water, their environmental impact is primarily dictated by their hydrolysis products. This guide presents quantitative data on the toxicity of these hydrolysis products, detailed experimental protocols for environmental assessment, and visualizations of relevant chemical pathways and workflows.
Quantitative Comparison of Environmental Hazards
The rapid hydrolysis of this compound and its alternatives in the presence of water means their direct environmental toxicity is less of a concern than that of their stable and corrosive hydrolysis products. The following table summarizes the key environmental hazard data for these compounds and their primary hydrolysis products.
| Compound/Product | Formula | Hydrolysis Products | Aquatic Toxicity (Daphnia magna) | GHS Hazard Statements |
| This compound | SCl₄ | SOCl₂, HCl, SO₂ | Data not available (rapid hydrolysis) | H314: Causes severe skin burns and eye damage. H400: Very toxic to aquatic life. |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Data not available (rapid hydrolysis) | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. EUH014: Reacts violently with water. |
| Sulfuryl Chloride | SO₂Cl₂ | H₂SO₄, HCl | Data not available (rapid hydrolysis) | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. EUH014: Reacts violently with water. |
| Hydrochloric Acid | HCl | - | 48h LC50: 2.19 mg/L | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| **Sulfurous Acid (from SO₂) ** | H₂SO₃ | - | 48h LC50: 75 mg/L | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| Sulfuric Acid | H₂SO₄ | - | 48h LC50: >100 mg/L | H314: Causes severe skin burns and eye damage. |
Experimental Protocols
Detailed methodologies for assessing the environmental impact of chemical substances are crucial for reproducible and comparable results. The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) test guidelines relevant to the assessment of the compounds discussed.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
Objective: To determine the concentration of a test substance that causes immobilization of 50% of the exposed Daphnia population (EC50) over a 48-hour period.
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.[1][2][3][4][5]
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.[1][3]
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control.[1] The exposure period is 48 hours under controlled temperature and lighting conditions.[2][3]
-
Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.[1][2][4] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[2]
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods.[1][2] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[2]
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.
Objective: To determine if a test substance is "readily biodegradable," meaning it is likely to be rapidly and ultimately biodegraded in the environment.[6][7][8]
Methodology:
-
Test Setup: A predetermined amount of the test substance is dissolved in a mineral medium, which is then inoculated with a small number of microorganisms from a source like activated sludge.[7][8] The solution is placed in a completely filled, sealed glass bottle with no headspace.[6]
-
Incubation: The bottles are incubated in the dark at a constant temperature for 28 days.[6][7]
-
Measurement: The depletion of dissolved oxygen is measured periodically over the 28-day period and compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).[6][8]
-
Data Analysis: The percentage of biodegradation is calculated from the oxygen consumption. A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test period.[7][8]
Visualizations
Chemical Reaction Pathways
The following diagrams illustrate the hydrolysis pathways of this compound, thionyl chloride, and sulfuryl chloride.
Caption: Hydrolysis pathway of this compound (SCl₄).
Caption: Hydrolysis pathway of Thionyl Chloride (SOCl₂).
Caption: Hydrolysis pathway of Sulfuryl Chloride (SO₂Cl₂).
Experimental Workflow
The following diagram illustrates a general workflow for assessing the aquatic toxicity of a chemical substance according to OECD guidelines.
Caption: General workflow for OECD 202 Aquatic Toxicity Test.
References
- 1. lanxess.com [lanxess.com]
- 2. cerc.usgs.gov [cerc.usgs.gov]
- 3. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-Phase Hydrolysis of SOCL2 at 297 and 309 K: Implications for Its Atmospheric Fate | Journal Article | PNNL [pnnl.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
Kinetic Studies of Sulfur Tetrachloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of sulfur tetrachloride (SCl4) reactions. Due to the inherent instability of this compound, comprehensive experimental kinetic data is scarce in the published literature. Therefore, to provide a valuable comparative context, this guide contrasts the known reactive properties of SCl4 with the well-documented kinetics of a related and more stable sulfur-based chlorinating agent, sulfuryl chloride (SO2Cl2).
Overview of Reactivity
This compound is a pale yellow, unstable solid that readily decomposes at temperatures above -30°C. Its high reactivity makes it a potent chlorinating agent, but also challenging to study from a kinetic standpoint. In contrast, sulfuryl chloride is a colorless liquid at room temperature and is more thermally stable, allowing for more extensive kinetic analysis of its reactions.
Key Reactions of this compound:
-
Decomposition: SCl4 thermally decomposes into sulfur dichloride (SCl2) and chlorine gas (Cl2). This instability is a defining characteristic and a major hurdle in quantitative kinetic studies.
-
Hydrolysis: SCl4 reacts vigorously with water to produce thionyl chloride (SOCl2) and hydrogen chloride (HCl), which can be further hydrolyzed to sulfurous acid (H2SO3) and HCl.
-
Chlorination of Organic Compounds: SCl4 is a strong chlorinating agent for various organic substrates, although its use is limited by its instability and the harsh reaction conditions often required.
Comparative Kinetic Data
The following table summarizes the available qualitative kinetic information for this compound and provides a quantitative comparison with the kinetics of analogous reactions of sulfuryl chloride.
| Reaction Type | This compound (SCl4) | Sulfuryl Chloride (SO2Cl2) |
| Thermal Decomposition | Reaction: SCl4(s) → SCl2(l) + Cl2(g) Kinetic Data: Decomposes above -30°C. Quantitative kinetic parameters (rate constant, activation energy) are not readily available in the literature due to its instability. | Reaction: SO2Cl2(g) → SO2(g) + Cl2(g) Rate Law: First-order in SO2Cl2 Rate Constant (k): 2.2 x 10⁻⁵ s⁻¹ at 593 K Activation Energy (Ea): ~200-210 kJ/mol |
| Hydrolysis | Reaction: SCl4(s) + 2H2O(l) → SO2(g) + 4HCl(aq) Kinetic Data: The reaction is rapid and exothermic. Detailed kinetic studies are limited due to the fast reaction rate and heterogeneity of the system (solid SCl4). | Reaction: SO2Cl2(l) + 2H2O(l) → H2SO4(aq) + 2HCl(aq) Kinetic Data: The uncatalyzed reaction is relatively slow at room temperature but is accelerated by acids and bases. Quantitative data is highly dependent on reaction conditions (pH, temperature, solvent). |
| Chlorination of Phenols | Reaction: SCl4 + ArOH → Chlorinated Phenols Kinetic Data: Expected to be a fast and aggressive chlorinating agent, but selective reactions are difficult to control. No specific kinetic data is available. | Reaction: SO2Cl2 + ArOH → Chlorinated Phenols Rate Law: Typically second-order overall; first-order in both SO2Cl2 and the phenol. Rate Constant (k): Varies significantly with the structure of the phenol and solvent. For the reaction with phenol in CCl4 at 25°C, k is on the order of 10⁻³ to 10⁻² L mol⁻¹ s⁻¹. Activation Energy (Ea): Generally in the range of 40-80 kJ/mol. |
Experimental Protocols
Detailed experimental protocols for studying the kinetics of SCl4 reactions are not well-established due to its instability. However, the methodologies used for studying the kinetics of sulfuryl chloride reactions can be adapted and are described below.
Gas-Phase Decomposition of Sulfuryl Chloride
Objective: To determine the rate constant and activation energy for the first-order decomposition of SO2Cl2.
Methodology:
-
Apparatus: A static, constant-volume reaction vessel connected to a pressure transducer and a high-vacuum line. The reaction vessel is housed in a furnace with precise temperature control.
-
Procedure:
-
Evacuate the reaction vessel to a high vacuum.
-
Introduce a known initial pressure of SO2Cl2 into the heated reaction vessel.
-
Monitor the total pressure change over time as the reaction proceeds (SO2Cl2(g) → SO2(g) + Cl2(g)). The total pressure will increase as one mole of reactant produces two moles of gaseous products.
-
The partial pressure of SO2Cl2 at any time 't' can be calculated from the initial pressure and the total pressure.
-
-
Data Analysis:
-
A plot of ln(P_SO2Cl2) versus time will yield a straight line for a first-order reaction, with the slope equal to -k (the rate constant).
-
Repeat the experiment at several different temperatures to determine the rate constant as a function of temperature.
-
The activation energy (Ea) can then be determined from an Arrhenius plot of ln(k) versus 1/T.
-
Solution-Phase Chlorination of Phenols by Sulfuryl Chloride
Objective: To determine the second-order rate constant for the reaction of SO2Cl2 with a phenol.
Methodology:
-
Apparatus: A stopped-flow spectrophotometer is suitable for monitoring the rapid initial phase of the reaction. For slower reactions, a standard UV-Vis spectrophotometer with a thermostatted cell holder can be used.
-
Procedure:
-
Prepare stock solutions of sulfuryl chloride and the phenol in a suitable inert solvent (e.g., carbon tetrachloride, acetonitrile).
-
Equilibrate the reactant solutions to the desired temperature.
-
Rapidly mix the solutions in the spectrophotometer cell.
-
Monitor the change in absorbance at a wavelength where one of the reactants or products has a distinct absorption maximum. The disappearance of the phenol or the appearance of the chlorinated phenol is typically monitored.
-
-
Data Analysis:
-
For a reaction that is first-order in each reactant, the second-order rate constant (k) can be determined by plotting 1/([A]t - [B]t) versus time, where [A] and [B] are the concentrations of the reactants.
-
Alternatively, under pseudo-first-order conditions (where one reactant is in large excess), the observed first-order rate constant (k_obs) can be determined, and the second-order rate constant is calculated as k = k_obs / [excess reactant].
-
Visualizations
Experimental Workflow for Gas-Phase Kinetic Study
Caption: Workflow for a gas-phase decomposition kinetic study.
Reaction Pathway for the Hydrolysis of this compound
Caption: Simplified hydrolysis pathway of this compound.
Conclusion
While this compound is a powerful chlorinating agent, its inherent instability poses significant challenges for detailed kinetic studies. In contrast, sulfuryl chloride, a more stable analogue, has been extensively studied, providing a valuable benchmark for understanding the factors that govern the reactivity of sulfur-based chlorinating agents. The data and protocols presented in this guide offer a comparative framework for researchers working with these reagents, highlighting the trade-offs between reactivity and stability. Further theoretical and computational studies on this compound could help to bridge the knowledge gap in its reaction kinetics.
Safety Operating Guide
Proper Disposal of Sulfur Tetrachloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of sulfur tetrachloride (SCl₄) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to strictly adhere to these procedures to mitigate the significant hazards associated with this compound.
This compound is a highly reactive, corrosive, and toxic inorganic compound. It is unstable and decomposes at temperatures above -30°C. Its violent reaction with water presents a significant disposal challenge, requiring a carefully controlled approach to neutralization. This guide outlines the necessary precautions, procedures, and disposal plans to ensure the safe handling and elimination of this compound waste.
Immediate Safety and Hazard Information
Before beginning any disposal procedure, it is crucial to understand the inherent risks associated with this compound.
| Hazard Classification | Description |
| Corrosive | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | Highly toxic if inhaled, swallowed, or in contact with skin.[2] |
| Water Reactive | Reacts violently with water and moisture, releasing toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[3] |
| Environmental Hazard | Very toxic to aquatic life.[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following minimum personal protective equipment must be worn at all times:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. |
| Eye Protection | Chemical safety goggles and a full-face shield. |
| Skin and Body Protection | A chemical-resistant apron or suit over a lab coat. Ensure full body coverage. |
| Respiratory Protection | A full-face respirator with a cartridge suitable for acid gases and chlorine is highly recommended, especially when handling larger quantities or in case of a spill. All handling must be done in a certified chemical fume hood. |
Spill Management Procedures
In the event of a this compound spill, immediate and decisive action is required to contain the area and mitigate exposure.
For Minor Spills (inside a chemical fume hood):
-
Restrict Access: Ensure no other personnel enter the area.
-
Ventilation: Maintain full ventilation in the fume hood.
-
Neutralization/Absorption: Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Controlled Neutralization: Slowly and carefully add a neutralizing agent, such as sodium bicarbonate or a commercial acid spill neutralizer, to the absorbent material. Be prepared for a vigorous reaction and the release of gases.
-
Collection: Once the reaction has subsided, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a basic solution (e.g., 5% sodium bicarbonate), followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
For Major Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Emergency Response: Contact your institution's emergency response team and inform them of the specific chemical involved.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Controlled Hydrolysis and Neutralization Protocol
This protocol is designed for the disposal of small quantities (typically less than 10 grams) of this compound. The primary method of disposal is through controlled hydrolysis followed by neutralization of the resulting acidic solution.
Experimental Protocol:
Objective: To safely neutralize this compound by controlled reaction with a basic solution.
Materials:
-
This compound waste
-
A large beaker or flask (at least 10 times the volume of the SCl₄)
-
A stir plate and magnetic stir bar
-
A dropping funnel
-
Crushed ice or an ice bath
-
A neutralizing solution: 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.
-
pH indicator paper or a calibrated pH meter
Procedure:
-
Preparation:
-
Place the large reaction vessel in an ice bath on a stir plate within a certified chemical fume hood.
-
Add a magnetic stir bar to the vessel.
-
Crucially, ensure all glassware is dry before starting.
-
-
Initial Neutralization Setup:
-
Place a significant amount of crushed ice into the reaction vessel. The ice will help to control the exothermic reaction.
-
Slowly add the neutralizing solution (5% NaOH or NaHCO₃) to the ice until a slurry is formed. Begin stirring.
-
-
Controlled Addition of this compound:
-
If the SCl₄ is in a separate container, slowly and carefully add it dropwise to the stirring basic ice slurry using a pipette or by pouring cautiously.
-
If neutralizing the original container, the basic slurry can be very slowly added to the SCl₄ container in the fume hood, although this is generally not recommended due to the risk of a rapid initial reaction. The primary method of adding the SCl4 to the base is preferred.
-
-
Hydrolysis and Neutralization Reaction:
-
The this compound will react with the water (from the ice and aqueous solution) to form sulfurous acid (H₂SO₃) and hydrochloric acid (HCl).
-
SCl₄ + 3H₂O → H₂SO₃ + 4HCl
-
-
These acidic byproducts will then be immediately neutralized by the sodium hydroxide or sodium bicarbonate.
-
H₂SO₃ + 2NaOH → Na₂SO₃ + 2H₂O
-
HCl + NaOH → NaCl + H₂O
-
-
-
Monitoring and Completion:
-
Continue stirring the mixture and monitor the reaction. Add more neutralizing solution as needed to maintain a basic pH.
-
Once all the this compound has been added and the initial vigorous reaction has ceased, allow the mixture to stir and slowly warm to room temperature.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. Adjust with more base or a dilute acid (e.g., 1M HCl) as necessary.
-
-
Off-Gassing Management:
-
The reaction will generate gases, including carbon dioxide if sodium bicarbonate is used. Ensure the fume hood is functioning at maximum capacity to safely vent these gases.
-
Waste Disposal and Decontamination
Final Disposal of the Neutralized Solution:
-
Even after neutralization, the resulting solution may contain sulfur compounds and should be treated as hazardous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Neutralized this compound Waste" and a list of the contents (e.g., sodium sulfite, sodium chloride, water).
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
Decontamination of Equipment and Work Area:
-
All glassware and equipment that came into contact with this compound must be thoroughly decontaminated.
-
Rinse all equipment with a 5% sodium bicarbonate solution, followed by a thorough washing with soap and water.
-
The initial rinseate should be collected and disposed of as hazardous waste.
-
Wipe down the interior of the fume hood with a 5% sodium bicarbonate solution.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfur Tetrachloride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with sulfur tetrachloride (SCl₄), a highly corrosive and toxic inorganic compound.[1] By adhering to these procedures, you can mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling
This compound is a pale yellow, pungent liquid that is highly volatile.[1] It is crucial to handle this chemical with extreme caution due to its corrosive nature, which can cause severe skin burns and eye damage.[2][3] Inhalation of its vapors can be fatal.[4]
Engineering Controls: Always work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Storage: Store this compound in a cool, dry, and well-ventilated place, away from ignition sources, oxidizing agents, and moisture.[1] Keep containers tightly closed in a designated corrosives area.[5] It is critical to prevent contact with water, as it reacts violently to liberate toxic gases.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face | Tight-sealing safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., Butyl, Neoprene). Always consult the manufacturer's resistance guide. | Prevents skin contact which can lead to severe burns.[2] |
| Body | A chemical-resistant apron or suit, worn over a lab coat. Ensure complete coverage. | Protects against splashes and contamination of personal clothing.[2] |
| Respiratory | A full-facepiece respirator with appropriate cartridges for acid gases and vapors is necessary if not working in a fume hood or if exposure limits may be exceeded.[5] | Protects against inhalation of toxic and corrosive vapors.[4] |
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with inert absorbent material (e.g., sand, dry earth). Do not use water.[5] Collect the absorbed material into a suitable, closed container for disposal.[2] |
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
